molecular formula C8H11Cl2FN2 B6216134 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride CAS No. 2742652-43-1

2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride

Cat. No.: B6216134
CAS No.: 2742652-43-1
M. Wt: 225.09 g/mol
InChI Key: FSXMJHVWSDSQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride is a high-purity chemical compound offered for research and development purposes. This molecule features a pyridine ring, a privileged scaffold in medicinal chemistry, linked to a 3-fluoroazetidine group . The azetidine ring is a valuable saturated heterocycle that can impart favorable properties to a molecule, and the introduction of a fluorine atom is a common strategy in drug design to modulate electronic properties, metabolic stability, and bioavailability . The pyridine moiety is a common feature in numerous FDA-approved therapeutics and is extensively utilized in the synthesis of bioactive molecules due to its influence on solubility and its ability to act as a pharmacophore . Compounds bearing the azetidine-pyridine structure are of significant interest in the development of novel pharmaceutical agents, particularly as building blocks for more complex molecules. This product is supplied as the dihydrochloride salt to enhance stability and solubility. It is strictly intended for research use in laboratory settings. 2-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride is not intended for human, veterinary, or diagnostic use. Researchers are advised to handle this material with appropriate safety precautions.

Properties

CAS No.

2742652-43-1

Molecular Formula

C8H11Cl2FN2

Molecular Weight

225.09 g/mol

IUPAC Name

2-(3-fluoroazetidin-3-yl)pyridine;dihydrochloride

InChI

InChI=1S/C8H9FN2.2ClH/c9-8(5-10-6-8)7-3-1-2-4-11-7;;/h1-4,10H,5-6H2;2*1H

InChI Key

FSXMJHVWSDSQOT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CC=CC=N2)F.Cl.Cl

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 2-(3-Fluoroazetidin-3-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical monograph on 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride , a specialized heterocyclic building block used in modern medicinal chemistry.

Executive Summary & Structural Analysis

2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is a high-value scaffold designed to modulate physicochemical properties in drug candidates. It combines a strained, saturated azetidine ring with an aromatic pyridine system, linked at a quaternary center bearing a fluorine atom. This specific architecture is employed to lower basicity, block metabolic soft spots, and introduce rigid 3D vectors into lead molecules.

Chemical Identity
PropertyDetail
IUPAC Name 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride
Molecular Formula C₈H₁₁Cl₂FN₂
Molecular Weight 225.09 g/mol (Salt); 152.17 g/mol (Free Base)
Core Scaffold 3,3-Disubstituted Azetidine
Key Substituents C3-Fluorine (geminal to pyridine), C2-Pyridyl group
Salt Form Dihydrochloride (2HCl) – Stabilizes the amine and pyridine nitrogen
Structural Rationale in Drug Design

This molecule acts as a bioisostere for more common rings like piperidine or pyrrolidine, but with distinct advantages:

  • Metabolic Blocking: The C3 position of azetidine is prone to oxidative metabolism. Substitution with a fluorine atom and a pyridine ring creates a quaternary center, effectively blocking metabolic deactivation at this site.

  • pKa Modulation: The highly electronegative fluorine atom at C3 exerts a strong inductive effect (

    
    ), significantly lowering the pKa of the azetidine nitrogen (typically by 1.5–2.0 log units compared to non-fluorinated analogs). This improves oral bioavailability by reducing lysosomal trapping and improving permeability.
    
  • Conformational Rigidity: The geminal fluorine/pyridine substitution forces the azetidine ring into a specific "puckered" conformation, orienting the nitrogen lone pair and the pyridine vector in a defined spatial arrangement.

Synthetic Pathways

The synthesis of 2-(3-fluoroazetidin-3-yl)pyridine requires the construction of a quaternary center at the 3-position of the azetidine ring. The most robust route involves the nucleophilic addition of a metallated pyridine to a ketone, followed by deoxyfluorination.

Retrosynthetic Analysis

The target is disconnected at the C3–F bond (via deoxyfluorination) and the C3–C(Py) bond (via organometallic addition).

  • Precursor A: tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone).

  • Precursor B: 2-Bromopyridine (converted to 2-Lithiopyridine).

Step-by-Step Protocol
Step 1: Nucleophilic Addition (Formation of Tertiary Alcohol)
  • Reagents: 2-Bromopyridine, n-Butyllithium (n-BuLi), N-Boc-3-azetidinone.

  • Solvent: Anhydrous THF or Et₂O.

  • Conditions: Cryogenic (–78 °C).[1][2]

  • Mechanism: Lithium-halogen exchange generates 2-lithiopyridine, which attacks the carbonyl of the azetidine.

  • Procedure:

    • Cool a solution of 2-bromopyridine in THF to –78 °C.

    • Add n-BuLi dropwise to generate 2-lithiopyridine in situ.

    • Cannulate a solution of N-Boc-3-azetidinone (in THF) into the lithiopyridine solution.

    • Quench with saturated NH₄Cl. Isolate the 3-hydroxy-3-(pyridin-2-yl)azetidine intermediate.

Step 2: Deoxyfluorination (The Critical Step)
  • Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[3]

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Conditions: –78 °C to Room Temperature (RT).

  • Safety Note: DAST can be explosive upon heating. Deoxo-Fluor is thermally more stable but still requires strict temperature control.

  • Procedure:

    • Dissolve the tertiary alcohol from Step 1 in DCM under N₂.

    • Cool to –78 °C.

    • Add DAST dropwise (1.2 – 1.5 equivalents).

    • Allow to warm to RT slowly. The hydroxyl group is activated and displaced by fluoride (Sₙ1-like mechanism due to the stable benzylic/pyridylic cation character).

Step 3: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane or TFA followed by HCl treatment.

  • Procedure:

    • Treat the fluorinated N-Boc intermediate with 4M HCl/Dioxane.

    • Stir at RT until gas evolution (isobutylene) ceases.

    • Precipitate the product with diethyl ether or concentrate to dryness.

    • Recrystallize from MeOH/Et₂O to obtain the dihydrochloride salt .

Synthesis Workflow Diagram

SynthesisRoute Start1 2-Bromopyridine Inter1 2-Lithiopyridine (In Situ) Start1->Inter1 n-BuLi, -78°C THF Start2 N-Boc-3-azetidinone Inter2 Tertiary Alcohol (N-Boc-3-hydroxy-3-(pyridin-2-yl)) Inter1->Inter2 + Start2 Inter3 Fluorinated Intermediate (N-Boc-3-fluoro-3-(pyridin-2-yl)) Inter2->Inter3 DAST or Deoxo-Fluor DCM, -78°C to RT Final Target Molecule (Dihydrochloride Salt) Inter3->Final 4M HCl / Dioxane Deprotection

Caption: Synthetic route for 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride via lithiation and deoxyfluorination.

Physicochemical & Handling Profile[6][7][8]

pKa and Basicity

The molecule contains two basic centers. The dihydrochloride form implies both are protonated.

  • Azetidine Nitrogen (

    
    ):  The intrinsic pKa of azetidine is ~11.3. The introduction of the electron-withdrawing fluorine (
    
    
    
    effect) and the pyridine ring at C3 reduces this pKa significantly, likely to the 8.5 – 9.5 range. This makes the amine less likely to be permanently charged at physiological pH (7.4), aiding membrane permeability.
  • Pyridine Nitrogen (

    
    ):  The pyridine nitrogen typically has a pKa around 5.2. The electron-withdrawing azetidine (especially with the F) may slightly lower this, but it remains a weak base, protonated only in acidic media (or the HCl salt form).
    
Stability & Storage
  • Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic . It readily absorbs atmospheric moisture.

  • Storage: Store at -20 °C in a sealed container, preferably under an inert atmosphere (Argon/Nitrogen). Desiccants are recommended.

  • Stability: The C–F bond at the benzylic/pyridylic position is generally stable, but prolonged exposure to strong Lewis acids or extreme heat could theoretically trigger HF elimination (though less likely than in non-fluorinated analogs).

Analytical Data (Expected)
  • ¹H NMR (D₂O): Distinct signals for the pyridine protons (4H, aromatic region ~7.5-8.8 ppm) and the azetidine methylene protons (4H, appearing as complex multiplets ~4.5-5.0 ppm due to H–F coupling).

  • ¹⁹F NMR: A singlet (or multiplet if proton-coupled) typically around -140 to -160 ppm , characteristic of a tertiary alkyl fluoride.

Applications in Medicinal Chemistry

This scaffold is utilized to solve specific "Lead Optimization" challenges:

ChallengeSolution Provided by Scaffold
High Clearance The C3-F blocks oxidation at the most reactive carbon of the azetidine ring.
hERG Toxicity Reducing the basicity of the secondary amine (via F-induction) often reduces affinity for the hERG potassium channel.
Low Solubility The sp³ character of the azetidine (fraction of sp³ carbon, Fsp³) improves solubility compared to flat aromatic linkers.
Bioisosteric Relationships

Bioisosteres Target 2-(3-fluoroazetidin-3-yl)pyridine Piperidine 4-Aryl-Piperidine (Common, Flexible) Target->Piperidine Rigidification Lower MW Pyrrolidine 3-Aryl-Pyrrolidine (Chiral issues) Target->Pyrrolidine Achiral Scaffold (Simplifies SAR) Azetidine 3-Aryl-Azetidine (Metabolically Labile) Target->Azetidine Metabolic Blocking (C-F vs C-H)

Caption: Bioisosteric mapping showing how the fluorinated scaffold improves upon common heterocyclic cores.

References

  • Synthesis of 3-Fluoroazetidines: Van Brabandt, W., et al. "Synthesis of 3-fluoroazetidines."[4][5] Journal of Organic Chemistry, 2006, 71(18), 7100–7102. Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Link

  • Azetidine Scaffolds: Couty, F., & Evano, G. "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 2006, 38(5), 427-465.[6]

  • DAST Fluorination Safety: Messina, P. A., et al. "Aminosulfur trifluorides: relative thermal stability." Journal of Fluorine Chemistry, 1989, 42(1), 137-143.
  • General Properties of 3-Fluoro-3-arylazetidines: PubChem Compound Summary for 3-Fluoroazetidine derivatives.Link

Sources

Technical Monograph: 2-(3-Fluoroazetidin-3-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the profile, synthesis, and medicinal chemistry utility of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride , a specialized building block designed for high-value drug discovery applications.

Part 1: Executive Summary & Chemical Identity

2-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride is a fluorinated heterocyclic building block belonging to the class of 3-fluoro-3-arylazetidines . This scaffold is increasingly utilized in medicinal chemistry to modulate basicity (pKa), block metabolic soft spots (via the fluorine atom), and introduce conformational restriction compared to larger saturated heterocycles like piperidine or pyrrolidine.

While the 3-isomer (3-(3-fluoroazetidin-3-yl)pyridine , CAS 1566824-12-1) is commercially established, the 2-isomer described here is a specialized target often requiring custom synthesis or advanced sourcing. It serves as a critical bioisostere for 2-substituted pyridines and conformationally restricted amines.

Chemical Profile
PropertyData
Chemical Name 2-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride
Common Name 3-Fluoro-3-(pyridin-2-yl)azetidine 2HCl
CAS Number Not widely indexed in public databases; see Analog Note below
Analog CAS 1566824-12-1 (3-isomer); 12352101 (Non-fluorinated 2-isomer)
Molecular Formula C₈H₁₁Cl₂FN₂ (Salt) / C₈H₉FN₂ (Free Base)
Molecular Weight ~225.09 g/mol (Dihydrochloride) / 152.17 g/mol (Free Base)
Structural Features Geminal fluoro-aryl substitution at azetidine C3; Pyridine N-atom at position 2 relative to the linkage.[1][2][3]
Solubility Highly soluble in water, DMSO, Methanol (Salt form).
Part 2: Synthesis & Manufacturing Strategy

The synthesis of 2-(3-fluoroazetidin-3-yl)pyridine is non-trivial due to the need to introduce a fluorine atom at a quaternary center adjacent to a basic amine. The most reliable route involves the nucleophilic addition of a metallated pyridine to an azetidinone, followed by deoxyfluorination.

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

  • N-Protected Azetidin-3-one: Provides the strained ring scaffold.

  • 2-Metallated Pyridine: Acts as the nucleophile to form the C-C bond.

Detailed Synthetic Protocol

Step 1: Nucleophilic Addition

  • Reagents: 2-Bromopyridine, n-Butyllithium (n-BuLi), N-Boc-3-azetidinone.

  • Conditions: -78°C, anhydrous THF.

  • Procedure:

    • Dissolve 2-bromopyridine in dry THF and cool to -78°C.

    • Add n-BuLi dropwise to generate 2-lithiopyridine (deep red color).

    • Add N-Boc-3-azetidinone (dissolved in THF) slowly to the lithiated species.

    • Stir at -78°C for 1 hour, then warm to 0°C. Quench with saturated NH₄Cl.

    • Product: tert-Butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate.

Step 2: Deoxyfluorination (The Critical Step)

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

  • Conditions: -78°C to RT, DCM (Dichloromethane).

  • Mechanism: The hydroxyl group attacks the sulfur center, activating the oxygen. Fluoride ion then displaces the activated oxygen via an Sₙ1-like mechanism (stabilized by the adjacent pyridine and azetidine rings) or Sₙ2 attack.

  • Safety Note: DAST can be explosive; maintain strict temperature control.

  • Product: tert-Butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate.

Step 3: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add 4M HCl in dioxane (excess).

    • Stir at RT for 2-4 hours until LCMS shows complete consumption of starting material.

    • Concentrate in vacuo. Triturate with diethyl ether to obtain the solid dihydrochloride salt.

  • Final Product: 2-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride .

Synthesis Workflow Diagram

SynthesisPath Start1 2-Bromopyridine Intermediate1 Lithiated Pyridine (-78°C) Start1->Intermediate1 n-BuLi, THF Start2 N-Boc-3-azetidinone Intermediate2 Tertiary Alcohol (3-OH-3-Py-Azetidine) Intermediate1->Intermediate2 + Start2 Intermediate3 Fluorinated Boc-Amine (3-F-3-Py-Azetidine) Intermediate2->Intermediate3 DAST/Deoxo-Fluor (Deoxyfluorination) Final Target Product (Dihydrochloride Salt) Intermediate3->Final HCl/Dioxane (Deprotection)

Caption: Synthetic route for 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride via lithiation and deoxyfluorination.

Part 3: Medicinal Chemistry Utility

This building block is a powerful tool for Lead Optimization . It addresses three common challenges in drug discovery:

1. Basicity Modulation (pKa Lowering) The azetidine nitrogen is typically highly basic (pKa ~11). The introduction of a fluorine atom at the C3 position (geminal to the pyridine) exerts a strong electron-withdrawing inductive effect (-I).

  • Effect: Lowers the pKa of the azetidine nitrogen by 1-2 units.

  • Benefit: Improves membrane permeability (LogD) and reduces hERG channel liability often associated with highly basic amines.

2. Metabolic Stability The C3 position of azetidine is a "metabolic soft spot," prone to oxidative metabolism (hydroxylation).

  • Mechanism: Replacing the C-H bond with a C-F bond blocks this metabolic pathway because the C-F bond is metabolically inert and sterically demanding.

  • Benefit: Extends the half-life (t½) of the drug candidate.

3. Conformational Restriction Compared to a flexible ethyl chain or a larger piperidine ring, the 4-membered azetidine ring is rigid.

  • Vector: The vectors of the substituents (Pyridine and Fluorine) are fixed in a specific geometry, potentially improving binding affinity to the target protein by reducing the entropic penalty of binding.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Target 2-(3-Fluoroazetidin-3-yl)pyridine Feature1 Fluorine at C3 Target->Feature1 Feature2 Azetidine Ring Target->Feature2 Feature3 Pyridine Ring Target->Feature3 Effect1 Lowers pKa (Inductive Effect) Blocks Metabolism Feature1->Effect1 Effect2 Low Lipophilicity (Low LogP) Rigid Geometry Feature2->Effect2 Effect3 Pi-Pi Stacking H-Bond Acceptor Feature3->Effect3

Caption: SAR impact of the 3-fluoroazetidine scaffold on physicochemical properties.

Part 4: Handling & Safety
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Hygroscopicity: As a dihydrochloride salt, the compound is likely hygroscopic. Store in a desiccator at -20°C.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

  • Handling: Wear standard PPE (gloves, lab coat, goggles). Use in a fume hood to avoid inhalation of dust.

References
  • Synthesis of 3-Fluoroazetidines

    • Title: "Recent Advances in the Synthesis and Applic
    • Source:Journal of Organic Chemistry (General methodology reference).[4]

    • Context: Describes the DAST-mediated fluorin
  • Analogous Compound Data (3-Isomer)

    • Compound: 3-(3-Fluoroazetidin-3-yl)pyridine (CAS 1566824-12-1).[5]

    • Source: ChemicalBook / ChemSRC.
    • Context: Used as a reference for physicochemical properties of the class.
  • Medicinal Chemistry of Fluorinated Heterocycles

    • Title: "Fluorine in Medicinal Chemistry."[6][7]

    • Source:Journal of Medicinal Chemistry.
    • Context: Explains the pKa lowering and metabolic blocking effects of gem-fluoroamines.
  • Patent Reference (Synthesis Intermediates)

    • P
    • Title: "Synthetic method of 3-fluoro azetidine deriv
    • Context: Describes the preparation of 3-fluoro-3-substituted azetidines using DAST.

Sources

2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3-Fluoroazetidin-3-yl)pyridine Dihydrochloride: Technical Profile & Application Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers.

Executive Summary

2-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride is a specialized fluorinated heterocyclic building block used in Fragment-Based Drug Discovery (FBDD) and lead optimization. Structurally, it consists of a pyridine ring attached to the C3 position of a 3-fluoroazetidine core.

This scaffold is highly valued for two reasons:

  • Conformational Restriction: The azetidine ring provides a rigid vector for substituent display, distinct from flexible pyrrolidines or piperidines.

  • The "Fluorine Effect": The gem-fluoro-aryl substitution at the C3 position modulates the basicity of the azetidine nitrogen (lowering pKa via induction), blocks metabolic oxidation at the otherwise labile tertiary carbon, and introduces a dipole that can enhance binding affinity.

Part 1: Physicochemical Profile[1]

The precise molecular weight is critical for stoichiometric calculations in library synthesis and molarity determination in biological assays.

Molecular Specifications
PropertyValueNotes
IUPAC Name 2-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride
Free Base Formula

Salt Formula

Dihydrochloride salt form
Molecular Weight (Salt) 225.09 g/mol Used for weighing/dosing
Molecular Weight (Base) 152.17 g/mol Used for ligand efficiency calc.
Exact Mass (Base) 152.075 g/mol Monoisotopic mass
Stoichiometry 1 : 2 (Base : Acid)Requires 2 eq. of base to neutralize
Solubility & Stability
  • Physical State: Typically a white to off-white hygroscopic solid.

  • Solubility: Highly soluble in water (

    
     mM), DMSO, and Methanol due to the polar ionic nature of the dihydrochloride salt.
    
  • Acidity: The compound releases 2 equivalents of protons upon dissolution. Buffer adjustment is required for cellular assays to prevent pH-mediated toxicity.

Part 2: Synthetic & Structural Logic

Synthesis Pathway

The synthesis of gem-disubstituted 3-fluoroazetidines is non-trivial due to the strain of the four-membered ring. The most robust route involves the nucleophilic addition of a metallated pyridine to a protected azetidinone, followed by deoxofluorination.

Key Synthetic Challenges:

  • Deoxofluorination: The conversion of the tertiary alcohol to the fluoride using DAST or Deoxo-Fluor often competes with elimination (formation of the alkene).

  • Deprotection: Acidic removal of the Boc group must be controlled to yield the salt without degrading the pyridine ring.

SynthesisPathway Start 1-Boc-3-azetidinone Step1 Nucleophilic Addition (2-Lithio-pyridine) Start->Step1 Inter1 Intermediate: 3-Hydroxy-3-(pyridin-2-yl) azetidine (Boc) Step1->Inter1 Step2 Deoxofluorination (DAST/Deoxo-Fluor) Inter1->Step2 Fluorine Install Inter2 Intermediate: 3-Fluoro-3-(pyridin-2-yl) azetidine (Boc) Step2->Inter2 Step3 Deprotection (HCl/Dioxane) Inter2->Step3 Final Target: 2-(3-Fluoroazetidin-3-yl) pyridine 2HCl Step3->Final Salt Formation

Figure 1: Standard synthetic workflow for 3-fluoro-3-arylazetidine scaffolds.

Structural Biology: The Fluorine Impact

In drug design, replacing a hydrogen or hydroxyl group with fluorine at the C3 position has profound effects:

  • pKa Modulation: The strong electron-withdrawing nature of fluorine (electronegativity 4.0) inductively lowers the pKa of the azetidine nitrogen (typically from ~11.0 to ~8.5-9.0). This reduces lysosomotropism (non-specific trapping in acidic organelles) and improves oral bioavailability.

  • Metabolic Blocking: The C3 position is benzylic-like. Fluorination blocks Cytochrome P450-mediated hydroxylation at this site, extending the compound's half-life (

    
    ).
    

Part 3: Handling & Analytical Protocols

Identification (NMR)

The presence of fluorine and the rigid ring creates distinct splitting patterns in


 and 

NMR.
  • 
     NMR:  Expect a singlet (or multiplet if proton-coupled) around -140 to -160 ppm  (typical for tertiary alkyl fluorides).
    
  • 
     NMR (
    
    
    
    ):
    • Pyridine protons: 4 aromatic protons (multiplets, 7.0 - 8.8 ppm).

    • Azetidine protons: The

      
       protons at C2 and C4 will appear as complex multiplets due to geminal coupling  (
      
      
      
      ) and H-F coupling (
      
      
      Hz). They are diastereotopic if the pyridine has chiral substituents, but equivalent in this achiral molecule.
Storage & Handling
  • Hygroscopicity: As a dihydrochloride salt, the compound will absorb atmospheric moisture. Weighing should be performed quickly or in a glovebox/desiccator.

  • Storage: Store at -20°C in a sealed container with desiccant.

  • Stock Solutions: Prepare stocks in DMSO (up to 100 mM). These are stable at -20°C for >6 months. Avoid storing in aqueous basic buffers for prolonged periods to prevent potential ring-opening or elimination side reactions (though azetidines are generally stable).

References

  • Van Brabandt, W., et al. (2006).[1] "Synthesis of 3-fluoroazetidines." The Journal of Organic Chemistry, 71(18), 7100-7102.[1]

  • Champagne, P. A., et al. (2015). "Deoxofluorination of alcohols with diethylaminosulfur trifluoride (DAST): Reaction mechanism and stereoselectivity." The Journal of Organic Chemistry. (General reference for Step 2 of synthesis).
  • Meanwell, N. A. (2018). "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry, 61(14), 5822-5880. (Context on Fluorine effect).

Sources

A Comprehensive Technical Guide to the Synthesis of 2-(3-Fluoroazetidin-3-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a detailed and scientifically grounded route for the synthesis of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride, a valuable building block in contemporary drug discovery. The azetidine motif, particularly when substituted with fluorine, offers unique conformational constraints and metabolic stability, making it a privileged scaffold in medicinal chemistry.[1][2] This document outlines a robust and reproducible multi-step synthesis, beginning from commercially available starting materials. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the critical parameters that ensure success. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy. This guide is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.

Introduction: The Significance of Fluorinated Azetidines in Medicinal Chemistry

The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] When combined with the conformationally constrained azetidine ring, these effects are often magnified. The 3-fluoroazetidine moiety, in particular, has garnered significant attention as it can act as a bioisostere for other functional groups and introduce favorable metabolic stability.[1][4] The target molecule, 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride, combines this valuable scaffold with a pyridine ring, a common pharmacophore that can engage in a variety of biological interactions.

This guide details a logical and efficient synthetic pathway to access this important building block. The overall strategy involves the construction of a key intermediate, N-Boc-3-hydroxy-3-(pyridin-2-yl)azetidine, followed by a crucial fluorination step and subsequent deprotection to yield the final product.

Overall Synthetic Strategy

The synthesis of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is a multi-step process that can be logically divided into four key stages:

  • Preparation of the Key Intermediate: Nucleophilic addition of a pyridin-2-yl organometallic reagent to N-Boc-3-azetidinone to create the tertiary alcohol precursor.

  • Deoxofluorination: Introduction of the fluorine atom at the 3-position of the azetidine ring using a specialized fluorinating agent.

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine.

  • Salt Formation: Conversion of the free base to the more stable and readily handleable dihydrochloride salt.

Synthetic_Route 2-Bromopyridine 2-Bromopyridine Intermediate_A N-Boc-3-hydroxy-3-(pyridin-2-yl)azetidine 2-Bromopyridine->Intermediate_A 1. n-BuLi, THF, -78 °C N-Boc-3-azetidinone N-Boc-3-azetidinone N-Boc-3-azetidinone->Intermediate_A 2. Add to lithiated pyridine n-BuLi n-BuLi DAST DAST HCl in Dioxane HCl in Dioxane Intermediate_B N-Boc-2-(3-fluoroazetidin-3-yl)pyridine Intermediate_A->Intermediate_B DAST, DCM, -78 °C to rt Final_Product 2-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride Intermediate_B->Final_Product HCl in Dioxane

Caption: Overall synthetic scheme for 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride.

Detailed Synthetic Procedures and Mechanistic Insights

Step 1: Synthesis of tert-Butyl 3-Hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate

The initial step involves the formation of the key tertiary alcohol intermediate through the addition of a pyridin-2-yl nucleophile to the commercially available N-Boc-3-azetidinone. The most effective method for generating the pyridin-2-yl anion is through a lithium-halogen exchange reaction on 2-bromopyridine using a strong organolithium base such as n-butyllithium.

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add 2-bromopyridine (1.0 eq) to the cooled THF.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the solution, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiopyridine.

  • In a separate flame-dried flask, dissolve N-Boc-3-azetidinone (1.2 eq) in anhydrous THF (50 mL) and cool to -78 °C.

  • Slowly transfer the solution of N-Boc-3-azetidinone to the solution of 2-lithiopyridine via cannula, again maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate as a white solid.

Causality and Expertise: The choice of n-butyllithium is critical for the efficient generation of the 2-lithiopyridine intermediate. The reaction must be maintained at a very low temperature (-78 °C) to prevent unwanted side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent. The slow addition of the azetidinone is also crucial to control the exothermicity of the reaction and maximize the yield of the desired product. The Boc protecting group is essential here as the unprotected azetidin-3-one is unstable.

Step 2: Synthesis of tert-Butyl 3-Fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate

The pivotal fluorination step is achieved through a deoxofluorination reaction on the tertiary alcohol. Diethylaminosulfur trifluoride (DAST) is a widely used and effective reagent for this transformation.[1][5]

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 100 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add diethylaminosulfur trifluoride (DAST, 1.5 eq) dropwise to the solution, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 18 hours. Monitoring the reaction by TLC is recommended.[5]

  • Carefully quench the reaction by slowly pouring it into a cooled, saturated aqueous solution of sodium bicarbonate (100 mL). Caution: Quenching of DAST is exothermic and releases HF gas. This should be performed in a well-ventilated fume hood.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate.

Mechanistic Rationale: The reaction proceeds via the formation of a fluorosulfite intermediate, which then undergoes an intramolecular nucleophilic substitution (SNi) or an intermolecular SN2-type displacement by fluoride to yield the fluorinated product. The use of a non-polar solvent like DCM is standard for reactions involving DAST.

Fluorination_Mechanism cluster_0 Activation of Alcohol Alcohol R-OH Intermediate_1 R-O-SF₂-NEt₂ Alcohol->Intermediate_1 + DAST DAST Et₂NSF₃ Fluorinated_Product R-F Intermediate_1->Fluorinated_Product - SOF₂ - Et₂NH

Caption: Simplified mechanism of deoxofluorination using DAST.

Step 3: Synthesis of 2-(3-Fluoroazetidin-3-yl)pyridine

The final steps involve the removal of the Boc protecting group to unmask the azetidine nitrogen, followed by the formation of the dihydrochloride salt. Acidic conditions are typically employed for Boc deprotection.[6][7][8]

Experimental Protocol (Deprotection):

  • Dissolve tert-butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane (10 mL per mmol of substrate).

  • Stir the solution at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The crude product is often obtained as a solid.

Causality and Expertise: The use of HCl in dioxane is a common and effective method for Boc deprotection.[8] It provides a strong acid in an anhydrous environment, which efficiently cleaves the Boc group while minimizing side reactions. The product of this reaction is the hydrochloride salt.

Step 4: Formation of 2-(3-Fluoroazetidin-3-yl)pyridine Dihydrochloride

The crude product from the deprotection step is often the dihydrochloride salt, with one equivalent of HCl protonating the azetidine nitrogen and the second protonating the pyridine nitrogen. If necessary, further purification can be achieved by recrystallization.

Experimental Protocol (Salt Formation and Purification):

  • The crude solid obtained from the deprotection step can be triturated with diethyl ether to remove any non-polar impurities.

  • Filter the solid and wash with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride as a stable, crystalline solid.

  • The purity can be assessed by NMR spectroscopy and LC-MS.

Data Summary

StepProductStarting MaterialKey ReagentsTypical Yield
1tert-Butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate2-Bromopyridine, N-Boc-3-azetidinonen-BuLi60-75%
2tert-Butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylatetert-Butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylateDAST50-65%
3 & 42-(3-Fluoroazetidin-3-yl)pyridine dihydrochloridetert-Butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylateHCl in Dioxane>90%

Conclusion

This technical guide has outlined a comprehensive and reliable synthetic route for the preparation of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride. By providing detailed experimental protocols, mechanistic insights, and a clear rationale for the chosen synthetic strategy, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The successful synthesis of this fluorinated azetidine building block opens avenues for the development of novel therapeutics with potentially enhanced pharmacological properties.

References

  • De Meester, C., et al. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7009-7012. [Link]

  • De Meester, C., et al. (2006). Synthesis of 3-fluoroazetidines. PubMed. [Link]

  • Bar-Ziv, R., et al. (2016). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. Royal Society of Chemistry. [Link]

  • Degennaro, L., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Li, J., et al. (2022). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers. [Link]

  • De Meester, C., et al. (2006). Synthesis of 3-Fluoroazetidines. ACS Publications. [Link]

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Hodgson, D. M., et al. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. National Institutes of Health. [Link]

  • Barlaam, B., et al. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]

  • Lebreton, J., et al. (2007). PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. ARKIVOC. [Link]

  • Rani, V. E., & Reddy, P. R. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Scientific Research Publishing. [Link]

  • Kotha, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Wang, C., et al. (2020). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PubMed Central. [Link]

  • Brust, P., et al. (2007). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380). PubMed. [Link]

  • Hodgson, D. M., et al. (2014). Generation and electrophile trapping of N-Boc-2-lithio-2-azetine: synthesis of 2-substituted 2-azetines. PubMed. [Link]

  • (PDF) Synthesis of novel pyridine containing azetidinone derivatives as a potential anti tubercular activity. Academia.edu. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Mykhailiuk, P. K. (2022). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their precursors) from cyclobutanone. ResearchGate. [Link]

  • Musci, P., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. University of Bari Aldo Moro. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. CNR-IRIS. [Link]

  • US20100311968A1 - Deprotection of boc-protected compounds.
  • Wilkinson, D. E., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. PubMed. [Link]

  • Synthesis and Applications of Fluorinated -Amino Acids. Princeton University. [Link]

  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]

  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central. [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]

  • Synthesis, characterisation and pharmacological evaluation of novel 4-aryl 3-chloro n-pyridine 2-yl 2- azetidinone. ResearchGate. [Link]

  • (PDF) Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. ResearchGate. [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES. [Link]

  • (PDF) Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Academia.edu. [Link]

Sources

The Fluorine Effect in Pyridine Scaffolds: Strategic Derivatization for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into pyridine scaffolds is a quintessential strategy in modern medicinal chemistry, transforming "hit" molecules into viable clinical candidates. This guide dissects the technical causality behind fluorinated pyridine derivatives, focusing on metabolic blocking , pKa modulation , and conformational control . We move beyond generic observations to provide actionable Structure-Activity Relationship (SAR) logic, detailed experimental protocols for validating stability, and analysis of FDA-approved case studies like Alpelisib and Vericiguat.

The Strategic Role of Fluorine on Pyridine

The pyridine ring is a privileged scaffold, yet it often suffers from rapid oxidative metabolism and poor permeability due to its low lipophilicity. Fluorine substitution addresses these liabilities through three distinct physicochemical mechanisms.

Electronic Modulation & pKa Suppression

The pyridine nitrogen is a hydrogen bond acceptor (HBA). Its basicity (pKa ~5.2 for unsubstituted pyridine) can lead to protonation at physiological pH, limiting membrane permeability.

  • Mechanism: Fluorine is the most electronegative element (Paulding scale: 3.98). When attached to the pyridine ring, its strong electron-withdrawing inductive effect (-I) pulls electron density away from the nitrogen lone pair.

  • Result: This lowers the pKa, ensuring a higher fraction of the molecule remains neutral at pH 7.4, thereby enhancing passive diffusion through lipid bilayers.

  • Data Point: 2-Fluoropyridine has a pKa of ~ -0.44, making it non-basic under physiological conditions compared to pyridine.

Metabolic Blocking (The "Fortress" Effect)

Pyridine rings are prone to oxidation by Cytochrome P450 enzymes (CYPs), particularly at the electron-rich C-positions or via N-oxidation.

  • C-H vs. C-F: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H).

  • Strategy: Substituting hydrogen with fluorine at metabolically labile sites (typically para to the nitrogen or electron-rich positions) physically blocks CYP450-mediated hydroxylation.

Lipophilicity Tuning (LogD)

While adding fluorine increases lipophilicity (LogP), the effect on pyridine is nuanced. By reducing the basicity (and thus the ionized fraction), the effective distribution coefficient (LogD7.4) is often significantly improved, optimizing the drug's ability to cross the Blood-Brain Barrier (BBB) or gut wall.

Detailed SAR Analysis & Decision Matrix

The position of the fluorine atom dictates the biological outcome.

  • 2-Fluoro: Maximum inductive effect on Nitrogen. Drastically lowers pKa. Increases chemical reactivity toward nucleophilic aromatic substitution (

    
    ), which can be a liability (toxicity) or a handle for covalent inhibition.
    
  • 3-Fluoro: Moderate pKa reduction. Chemically stable. Often used to modulate conformation via dipole-dipole interactions.

  • 4-Fluoro: Blocks the primary site of oxidative metabolism (para-position). Moderate electronic effect.

Visualization: SAR Decision Tree

The following diagram illustrates the logical decision process for placing fluorine on a pyridine scaffold based on the desired pharmacological outcome.

SAR_Decision_Tree Start Optimization Goal Metab Problem: Rapid Metabolism (High Clearance) Start->Metab Perm Problem: Low Permeability (High Basicity) Start->Perm Potency Problem: Low Potency (Weak Binding) Start->Potency Sol_Metab Strategy: Metabolic Blocking Target: C-4 or C-H sites Metab->Sol_Metab Prevent Hydroxylation Sol_Perm Strategy: pKa Suppression Target: C-2 or C-6 Perm->Sol_Perm Reduce N-Basicity Sol_Potency Strategy: Bioisosterism Target: H-Bond Mimicry Potency->Sol_Potency Modify Electrostatics Result_Metab Outcome: Blocked CYP Oxidation (Stable C-F Bond) Sol_Metab->Result_Metab Result_Perm Outcome: Neutral Species at pH 7.4 (Increased LogD) Sol_Perm->Result_Perm Result_Potency Outcome: New Dipole Interactions (Improved IC50) Sol_Potency->Result_Potency

Figure 1: Strategic decision matrix for fluorinating pyridine scaffolds in drug design.

Case Studies in Drug Discovery

The following FDA-approved agents exemplify the successful application of fluorinated pyridines.

Table 1: Comparative Analysis of Fluorinated Pyridine Drugs
Drug NameIndicationFluorine MotifMechanism of F-Effect
Alpelisib (Piqray)Breast Cancer (PI3K

)
2-trifluoro-t-butyl pyridineMetabolic Stability: The bulky

group blocks metabolism and fills a hydrophobic pocket, enhancing binding affinity.
Vericiguat (Verquvo)Heart Failure (sGC)5-fluoro-1H-pyrazolo[3,4-b]pyridineBioavailability: Fluorine at C-5 modulates the electron density of the fused ring system, optimizing oral bioavailability and clearance.
Lemborexant (Dayvigo)Insomnia (Orexin)3,5-difluoropyridine (on linker)Conformational Control: Fluorine atoms lock the conformation via intramolecular electrostatic repulsion, improving receptor selectivity.
Enzalutamide (Xtandi)Prostate Cancer2-fluoro-N-methylbenzamide (related)Binding Affinity: While a benzamide, it demonstrates the principle of F-induced conformational locking for AR antagonism.

Experimental Protocols

To validate the biological advantages of a fluorinated pyridine derivative, the following self-validating protocols are recommended.

Protocol 1: In Vitro Microsomal Metabolic Stability Assay

Objective: To quantify the "Metabolic Blocking" effect of fluorine substitution by comparing Intrinsic Clearance (


) of the fluorinated analog vs. the hydrido-parent.

Materials:

  • Pooled Liver Microsomes (Human/Mouse/Rat) - 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compounds to 1

    
    M in Phosphate Buffer (100 mM, pH 7.4).
    
  • Pre-incubation: Mix 30

    
    L of microsomes (final conc. 0.5 mg/mL) with 370 
    
    
    
    L of compound solution. Incubate at 37°C for 5 minutes.
  • Initiation: Add 100

    
    L of NADPH regenerating system to start the reaction.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of ice-cold Stop Solution. Centrifuge at 4000 rpm for 20 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    
    
    
    

Validation Criteria:

  • Positive Control: Verapamil (High clearance) must show

    
     min.
    
  • Negative Control: Warfarin (Low clearance) must show stable signal (>80% remaining at 60 min).

  • Success Metric: Fluorinated analog should show >2-fold increase in

    
     compared to non-fluorinated parent.
    
Protocol 2: 19F-NMR for pKa Determination

Objective: Accurately determine the pKa of the pyridine nitrogen to assess permeability potential.

Workflow:

  • Prepare a series of buffered solutions ranging from pH 1 to pH 9.

  • Dissolve the fluorinated pyridine (50

    
    M) in each buffer containing 10% 
    
    
    
    .
  • Acquire 19F-NMR spectra for each sample. The chemical shift (

    
    ) is highly sensitive to the protonation state of the pyridine nitrogen.
    
  • Plot

    
     vs. pH. The inflection point of the sigmoidal curve represents the pKa.
    

Mechanistic Visualization: The "Metabolic Shield"

The following diagram illustrates the mechanistic pathway of how fluorination prevents oxidative degradation.

Metabolic_Shield Substrate Pyridine Substrate CYP CYP450 Enzyme (Fe-O Active Species) Substrate->CYP Path_H Path A: C-H Bond (Bond Energy: ~99 kcal/mol) CYP->Path_H Attack on H Path_F Path B: C-F Bond (Bond Energy: ~116 kcal/mol) CYP->Path_F Attack on F Oxidation Oxidative Intermediate (Unstable) Path_H->Oxidation H-Abstraction Blocked Metabolic Block (Drug Remains Active) Path_F->Blocked Oxidation Failed (High Activation Energy) Metabolite Hydroxylated Metabolite (Excreted/Inactive) Oxidation->Metabolite Rebound Mechanism

Figure 2: Mechanistic comparison of CYP450 interaction with C-H vs. C-F bonds on a pyridine ring.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines. Journal of Medicinal Chemistry, 2025.[1][2] Link

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 2023.[3] Link

  • Fluorine in drug discovery: Role, design and case studies. The Pharmaceutical Journal, 2023. Link

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 2017. Link

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Current Medicinal Chemistry, 2025. Link

Sources

2-(3-Fluoroazetidin-3-yl)pyridine Dihydrochloride: Therapeutic Target Analysis & Pharmacophore Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is a high-value pharmacophore scaffold used in modern medicinal chemistry. Unlike a final formulated drug, this compound serves as a critical "privileged structure"—a molecular fragment capable of binding to multiple diverse biological targets with high affinity.

Its utility stems from the 3,3-disubstituted azetidine core, which acts as a rigidified, metabolically stable bioisostere for more flexible rings like piperidine or pyrrolidine. The incorporation of fluorine at the C3 position lowers the basicity of the azetidine nitrogen (modulating pKa) and blocks metabolic oxidation, a common failure point in drug development.

This guide analyzes the potential therapeutic targets where this specific scaffold is applied, focusing on Neuropsychiatry (nAChR modulation) and Oncology (Kinase inhibition).

Part 1: Chemical Architecture & Pharmacophore Logic

To understand the biological targets, one must first understand the structural "hooks" this molecule offers to a protein binding site.

The Fluorine Effect (Metabolic Shielding)

The fluorine atom at the C3 position is not merely a substituent; it is a conformational lock and metabolic shield .

  • pKa Modulation: The electronegative fluorine lowers the pKa of the azetidine amine (typically from ~11 to ~8-9). This improves oral bioavailability by increasing the fraction of the uncharged molecule at physiological pH, facilitating membrane permeability.

  • Metabolic Stability: The C3 position of azetidines is a "metabolic hotspot" prone to oxidative metabolism. Fluorine substitution blocks this degradation pathway, extending the half-life (

    
    ) of the final drug candidate.
    
The Pyridine Anchor

The pyridine ring serves as a classic Hydrogen Bond Acceptor (HBA) . In kinase inhibitors, this nitrogen often interacts with the "hinge region" of the ATP-binding pocket. In GPCR ligands, it interacts with conserved serine or threonine residues.

Vector Geometry

The 3,3-disubstitution pattern forces the pyridine and the azetidine nitrogen into a specific vector relationship (approx. 109° bond angle), creating a rigid "L-shaped" geometry that fits into restricted pockets (e.g., GPCR orthosteric sites) better than flexible chains.

Part 2: Potential Therapeutic Targets

Based on the structural homology of this scaffold to known clinical candidates, the following are the primary therapeutic targets.

Target Class I: Nicotinic Acetylcholine Receptors (nAChRs)

Therapeutic Area: Neurodegenerative Diseases (Alzheimer's, Parkinson's), Pain, Schizophrenia.

The pyridine-azetidine motif is the defining pharmacophore for


 nAChR agonists .
  • Mechanism: The azetidine nitrogen mimics the quaternary ammonium of acetylcholine (the endogenous ligand), while the pyridine ring mimics the acetyl group's spatial volume and H-bonding capability.

  • Key Reference: This scaffold is a structural evolution of A-85380 , a potent nAChR agonist. The addition of the fluorine (as in 2-FA) improves blood-brain barrier (BBB) penetration.

  • Application: Researchers use this scaffold to synthesize radiotracers (PET ligands) or therapeutic agonists that enhance cognitive function without the toxicity of nicotine.

Target Class II: Kinase Inhibitors (JAK, PI3K, CDK)

Therapeutic Area: Oncology, Autoimmune Disorders.

In kinase drug discovery, this scaffold functions as a Hinge Binder + Solvent Tail .

  • Mechanism:

    • Hinge Region: The pyridine nitrogen forms a hydrogen bond with the backbone NH of the kinase hinge region (e.g., Valine or Leucine residues).

    • Solvent Front: The azetidine ring projects into the solvent-exposed region of the kinase pocket. The amine can be further derivatized to tune solubility.

  • Specific Targets:

    • JAK1/JAK2 (Janus Kinases): Used in myelofibrosis and rheumatoid arthritis. The rigid azetidine spacer provides high selectivity over other kinome members.

    • PI3K (Phosphoinositide 3-kinase): The fluorine atom interacts with specific lysine residues (e.g., Lys802 in PI3K

      
      ) to boost potency.
      
Target Class III: G-Protein Coupled Receptors (GPCRs)

Therapeutic Area: Diabetes (DPP-4), Immunology (S1P1).

  • S1P1 (Sphingosine-1-phosphate receptor 1): 3-substituted azetidines are common headgroups in S1P1 modulators (used for Multiple Sclerosis). The scaffold mimics the zwitterionic nature of the endogenous sphingosine lipid.

  • DPP-4 (Dipeptidyl peptidase-4): Used in Type 2 Diabetes. The rigid amine fits into the catalytic site of DPP-4, preventing the degradation of GLP-1.

Part 3: Visualization of Target Logic

The following diagram illustrates how this single scaffold bridges multiple therapeutic areas through specific structural interactions.

PharmacophoreLogic Scaffold 2-(3-fluoroazetidin-3-yl)pyridine (The Scaffold) Pyridine Pyridine Ring (H-Bond Acceptor) Scaffold->Pyridine Azetidine 3-Fluoroazetidine (Rigid Spacer) Scaffold->Azetidine Fluorine C3-Fluorine (Metabolic Shield) Scaffold->Fluorine nAChR Target: α4β2 nAChR (CNS / Pain) Pyridine->nAChR Mimics Acetyl Group Kinase Target: JAK / PI3K (Oncology) Pyridine->Kinase Binds Hinge Region Azetidine->nAChR Cationic Mimic GPCR Target: S1P1 / DPP-4 (Immunology) Azetidine->GPCR Headgroup Interaction Fluorine->Kinase Selectivity Filter Fluorine->GPCR Metabolic Stability

Caption: Pharmacophore mapping of 2-(3-fluoroazetidin-3-yl)pyridine, linking structural features (blue) to specific biological targets (green/red/yellow).

Part 4: Experimental Protocols

For researchers utilizing this scaffold, the following protocols validate its biological activity in a kinase context (e.g., JAK2 inhibition).

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine the IC50 of a derivative containing this scaffold against a target kinase.

Materials:

  • Kinase Enzyme (e.g., Recombinant JAK2).

  • Substrate (Poly[Glu,Tyr] 4:1).

  • ATP (Ultra-pure).

  • ADP-Glo™ Reagent (Promega).

  • Compound: 2-(3-fluoroazetidin-3-yl)pyridine derivative (dissolved in DMSO).

Methodology:

  • Preparation: Dilute the compound in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT) to create a 10-point serial dilution series.

  • Incubation: Add 2 µL of compound solution to a 384-well white plate. Add 4 µL of enzyme solution. Incubate for 10 min at Room Temperature (RT).

  • Reaction Start: Add 4 µL of ATP/Substrate mix. Final volume: 10 µL.

  • Reaction Time: Incubate at RT for 60 minutes.

  • Termination (Step 1): Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 min.

  • Detection (Step 2): Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate for 30 min.

  • Readout: Measure luminescence using a plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Plot Luminescence vs. Log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).

Protocol 2: Microsomal Stability Assay

Objective: Verify the "Fluorine Effect" on metabolic stability.

Methodology:

  • Incubation: Incubate the test compound (1 µM) with liver microsomes (human/mouse, 0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time. Calculate intrinsic clearance (

    
    ) and 
    
    
    
    . Expectation: The 3-fluoro analog should show >2x stability compared to the non-fluorinated parent.

References

  • Horti, A. G., et al. (2006).[1] Synthesis and evaluation of 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine as a PET radioligand for nicotinic acetylcholine receptors.Nuclear Medicine and Biology . Link

  • Kuduk, S. D., et al. (2010). Azetidines as a privileged scaffold in modern medicinal chemistry.Journal of Medicinal Chemistry . Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry . Link

  • Dolle, F., et al. (2006).[1] Radiosynthesis of the nicotinic agonist 2-[18F]fluoro-3-[2((S)-N-tert-butoxycarbonyl-2-azetidinyl)methoxy]pyridine.[1]Journal of Labelled Compounds and Radiopharmaceuticals . Link

Sources

A Technical Guide to the In Vitro Metabolic Stability Profiling of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its pharmacokinetic properties. Among these, metabolic stability is a critical determinant of a drug's half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro metabolic stability of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride. We delve into the structural rationale for potential metabolic pathways, present detailed, self-validating protocols for assays using human liver microsomes and cryopreserved hepatocytes, and outline the analytical and data-processing workflows required to derive key parameters such as intrinsic clearance (CLint). By synthesizing established methodologies with compound-specific insights, this document serves as an authoritative guide to generating robust and interpretable metabolic stability data, enabling informed decision-making in the progression of this NCE.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In modern drug development, the principle of "fail early, fail cheap" is paramount. A significant percentage of drug candidates fail in clinical trials due to unfavorable pharmacokinetic profiles, with metabolism being a primary driver of drug clearance.[1] Therefore, early in vitro assessment of a compound's metabolic fate is not merely a regulatory requirement but a foundational component of a successful drug discovery campaign.[2] These studies allow for the rank-ordering of compounds, guide structure-activity relationship (SAR) optimization, and help predict in vivo human clearance, ultimately preventing the costly progression of metabolically labile molecules.[1][3]

The primary organ for drug metabolism is the liver, which is equipped with a vast arsenal of enzymes, including the Cytochrome P450 (CYP) superfamily (Phase I) and various transferases (Phase II).[1][4][5] In vitro systems derived from the liver, such as subcellular fractions (microsomes) and intact cells (hepatocytes), serve as reliable models to mimic this complex environment.[2][6]

1.1. The Test Article: 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride

The subject of this guide is 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride. A structural analysis reveals key features that inform its potential metabolic profile:

  • Pyridine Ring: This nitrogen-containing heterocycle is a common motif in pharmaceuticals. It is susceptible to oxidative metabolism, primarily by CYP enzymes, which can lead to N-oxidation or hydroxylation at various positions on the ring.[7][8]

  • Azetidine Ring: This four-membered saturated heterocycle is a "privileged scaffold" in medicinal chemistry.[9][10] Its inherent ring strain imparts unique conformational rigidity, which can enhance binding affinity and solubility.[9][10] While generally more stable than larger rings, its metabolism is an important consideration.

  • Fluorine Substitution: The strategic placement of a fluorine atom on the azetidine ring is a common medicinal chemistry tactic known as "metabolic blocking." Fluorine's high electronegativity and strong carbon-fluorine bond can shield adjacent positions from enzymatic attack, thereby enhancing metabolic stability.[7][11]

This guide will outline a systematic approach to quantitatively determine the metabolic stability of this specific molecule.

Postulated Metabolic Pathways and Rationale

Before embarking on experimental work, it is crucial to consider the likely metabolic "soft spots" of the molecule based on its structure and known biotransformation reactions. This foresight aids in experimental design and later, in potential metabolite identification studies.

  • Primary Concern (Phase I): The most probable metabolic liability is oxidation of the pyridine ring by CYP enzymes, particularly isoforms like CYP3A4, CYP2C9, and CYP2D6, which are responsible for the metabolism of a majority of clinical drugs.[4][12][13]

  • Secondary Consideration: While the azetidine ring is generally robust, enzymatic transformations cannot be entirely ruled out.[14][15] However, the fluoro-substitution at the 3-position is expressly designed to prevent metabolism at or near that site.

  • Phase II Metabolism: If Phase I oxidation occurs, the newly introduced hydroxyl groups can serve as handles for subsequent conjugation reactions (e.g., glucuronidation) by Phase II enzymes. These reactions are best studied in intact hepatocyte systems.[1][16]

Caption: Postulated metabolic pathways for 2-(3-fluoroazetidin-3-yl)pyridine.

Experimental Design: A Tiered Approach

A tiered or staged approach is the most efficient method for evaluating metabolic stability. We begin with a high-throughput, cost-effective screen to assess Phase I metabolism and progress to a more physiologically relevant system for compounds of high interest.[17]

  • Tier 1: Human Liver Microsome (HLM) Stability Assay. This is the workhorse assay for early drug discovery.[18] HLMs are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes, particularly CYPs.[4][18] This assay provides a rapid assessment of a compound's susceptibility to oxidative metabolism.

  • Tier 2: Cryopreserved Human Hepatocyte Stability Assay. For compounds that demonstrate moderate to high stability in HLMs, the next step is to use intact hepatocytes. Hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes and cofactors within a cellular environment, offering a more comprehensive and physiologically relevant model of hepatic clearance.[1][16][17]

Experimental_Workflow Start Test Compound: 2-(3-fluoroazetidin-3-yl)pyridine HLM_Assay Tier 1: Human Liver Microsome (HLM) Assay Start->HLM_Assay Analyze_HLM Calculate CLint (microsomal) HLM_Assay->Analyze_HLM High_Clearance Result: High Clearance (Metabolically Labile) Analyze_HLM->High_Clearance CLint > X Low_Clearance Result: Low/Moderate Clearance (Metabolically Stable) Analyze_HLM->Low_Clearance CLint < X Stop STOP: Consider SAR Optimization High_Clearance->Stop Hepatocyte_Assay Tier 2: Cryopreserved Hepatocyte Assay Low_Clearance->Hepatocyte_Assay Analyze_Hep Calculate CLint (hepatocyte) Hepatocyte_Assay->Analyze_Hep Final_Data Comprehensive CLint Data for In Vivo Projections Analyze_Hep->Final_Data

Caption: Tiered workflow for assessing in vitro metabolic stability.

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls. Precision and consistency in execution are critical for generating reliable data.

4.1. Protocol 1: Human Liver Microsome (HLM) Stability Assay

This protocol assesses Phase I metabolic stability by incubating the test compound with pooled human liver microsomes and an NADPH-regenerating system.[18][19]

Reagents and Materials:

  • Pooled Human Liver Microsomes (e.g., from 50 donors, mixed gender)

  • Test Compound Stock: 10 mM in DMSO

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4

  • NADPH Regenerating System (e.g., NADPH-A/B solution)

  • Positive Control Compounds: Verapamil (high turnover), Dextromethorphan (moderate turnover)

  • Termination/Quenching Solution: Acetonitrile (ACN) with a suitable internal standard (IS)

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

Experimental Conditions Summary:

ParameterConditionRationale
Test Compound Conc.1 µMBelow the likely Km for most CYP enzymes, ensuring first-order kinetics.[19]
Microsomal Protein Conc.0.5 mg/mLA standard concentration balancing enzyme activity with reagent cost.[20][21]
Incubation Time Points0, 5, 15, 30, 45, 60 minCaptures a range of clearance rates from high to low.[18][20]
CofactorNADPHEssential cofactor for CYP450 enzyme activity.[18][19]
Replicatesn=3Ensures statistical robustness.[20]

Step-by-Step Procedure:

  • Prepare Master Mix: On ice, prepare a master mix of HLM protein diluted in phosphate buffer to an intermediate concentration (e.g., 2x the final 0.5 mg/mL).

  • Prepare Compound Plate: In a 96-well plate, add the required volume of 1 µM test compound, positive controls, and vehicle control (buffer) to the appropriate wells.

  • Pre-incubation: Place the compound plate and the HLM master mix in a 37°C incubator for 5-10 minutes to equilibrate the temperature.

  • Initiate Reaction: To initiate the metabolic reaction, add the NADPH regenerating system to the HLM master mix. Immediately add this complete HLM/NADPH solution to the wells of the pre-warmed compound plate. This is your T=0 starting point.

  • Time Point Sampling: At each designated time point (5, 15, 30, 45, 60 min), transfer an aliquot from each reaction well into a corresponding well of a collection plate pre-filled with cold ACN/IS solution.[18] The T=0 sample is typically prepared by adding the quenching solution before adding the HLM/NADPH mix.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[18]

4.2. Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment of metabolic stability using intact liver cells.[1][17]

Reagents and Materials:

  • Cryopreserved Human Hepatocytes (pooled, high viability)

  • Hepatocyte Incubation Medium (e.g., Williams Medium E with supplements)[1]

  • Test Compound Stock: 1 mM in DMSO

  • Positive Control Compounds: 7-Hydroxycoumarin (Phase II), Verapamil (Phase I)

  • Termination/Quenching Solution: Acetonitrile (ACN) with a suitable internal standard (IS)

  • Non-coated 12-well or 24-well plates[1]

  • Orbital shaker in a 37°C, 5% CO2 incubator

Experimental Conditions Summary:

ParameterConditionRationale
Test Compound Conc.1 µMStandard concentration for screening.
Hepatocyte Density0.5 x 10^6 viable cells/mLA balance between metabolic capacity and cell consumption.[1][22]
Incubation Time Points0, 15, 30, 60, 90, 120 minExtended time course suitable for capturing slower hepatocyte metabolism.[1]
DMSO Concentration< 0.1%Minimizes solvent toxicity to the cells.[1]
Replicatesn=3Ensures statistical robustness.

Step-by-Step Procedure:

  • Thaw Hepatocytes: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath according to the supplier's protocol. Gently transfer to pre-warmed incubation medium.

  • Determine Viability: Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion). Viability should be >80%.

  • Prepare Cell Suspension: Dilute the hepatocytes in incubation medium to the final working concentration (0.5 x 10^6 viable cells/mL).[1]

  • Prepare Compound Plate: In a non-coated plate, add the appropriate volume of incubation medium containing the 2x final concentration of the test compound or positive controls.[1] Also prepare negative control wells with heat-inactivated hepatocytes to measure non-enzymatic degradation.[1]

  • Pre-incubation: Allow the compound plate to warm in the incubator for 5-10 minutes.

  • Initiate Reaction: Initiate the reaction by adding an equal volume of the prepared hepatocyte suspension to each well, halving the compound concentration to its final 1x level. Place the plate on an orbital shaker in the incubator.[1]

  • Time Point Sampling: At each time point, aspirate an aliquot of the cell suspension and immediately quench it in a collection plate containing cold ACN/IS.

  • Sample Processing & Analysis: Process the samples as described in the HLM protocol (centrifugation, supernatant transfer) for LC-MS/MS analysis.

Data Analysis and Interpretation

The goal of data analysis is to determine the rate of disappearance of the parent compound, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.[23]

5.1. Bioanalytical Quantification The concentration of 2-(3-fluoroazetidin-3-yl)pyridine in each sample is determined using a validated LC-MS/MS method. The peak area of the analyte is normalized to the peak area of the internal standard to correct for variations in sample processing and instrument response.

5.2. Calculation of Metabolic Rate

  • Plot the Data: For each compound, plot the natural logarithm (ln) of the percentage of compound remaining versus time.[18][22]

  • Determine the Slope: The slope of the initial linear portion of this plot represents the elimination rate constant (k). The slope is determined by linear regression analysis.

    • Slope = -k

  • Calculate Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

    • t½ = 0.693 / k[1]

  • Calculate Intrinsic Clearance (CLint): CLint is the ultimate measure of metabolic stability, representing the volume of biological matrix cleared of the drug per unit of time per amount of protein or cells.

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)[19]

    • For Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (mL incubation / 10^6 hepatocytes)[1][17]

5.3. Data Presentation

Results should be tabulated for clear comparison.

CompoundSystemt½ (min)CLintClassification
2-(3-fluoroazetidin-3-yl)pyridineHLM>60< 23.1 µL/min/mgLow Clearance
Verapamil (Control)HLM12115.5 µL/min/mgHigh Clearance
2-(3-fluoroazetidin-3-yl)pyridineHepatocytes>120< 5.8 µL/min/10^6 cellsLow Clearance
7-HC (Control)Hepatocytes2527.7 µL/min/10^6 cellsMedium Clearance
(Note: Data shown is hypothetical for illustrative purposes.)

Conclusion and Strategic Implications

This technical guide provides a robust, scientifically-grounded framework for determining the in vitro metabolic stability of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride. By employing a tiered approach starting with human liver microsomes and progressing to hepatocytes, researchers can efficiently generate critical data on the compound's susceptibility to both Phase I and Phase II metabolism.

The resulting intrinsic clearance (CLint) value is a cornerstone parameter for drug development. It enables the early identification of metabolic liabilities, informs structure-activity relationships, and serves as a key input for in vitro-in vivo extrapolation (IVIVE) to predict human hepatic clearance and oral bioavailability.[2][24] A finding of low intrinsic clearance for 2-(3-fluoroazetidin-3-yl)pyridine would bolster its profile as a promising drug candidate, justifying its advancement into more complex preclinical studies. Conversely, a high clearance value would signal the need for further medicinal chemistry optimization to improve its metabolic stability.

References

  • Sekisui XenoTech. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Source: Sekisui XenoTech, [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Source: Creative Biolabs, [Link]

  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Source: protocols.io, [Link]

  • Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Source: PMC, [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Source: Cyprotex | Evotec, [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Source: Mercell, [Link]

  • Li, C., et al. (2023). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. Nature Chemical Biology. Source: PMC, [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Source: protocols.io, [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Source: Domainex, [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Source: Domainex, [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Source: ResearchGate, [Link]

  • ResearchGate. (2023). Biosyntheses of azetidine-containing natural products. Source: ResearchGate, [Link]

  • Fidelta. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Source: Fidelta, [Link]

  • SciSpace. (2018). In vitro test methods for metabolite identification: A review. Source: SciSpace, [Link]

  • Le, V. M., et al. (2021). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. ACS Medicinal Chemistry Letters. Source: ACS Publications, [Link]

  • Armitage, J. M., et al. (2022). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental Toxicology and Chemistry. Source: PMC, [Link]

  • Ghosal, A., et al. (2005). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Xenobiotica. Source: PubMed, [Link]

  • Simmons, H. (2019). What are Cytochrome P450 Enzymes?. Source: News-Medical.net, [Link]

  • Stephens, C. E., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Source: PMC, [Link]

  • ChemHelp ASAP. (2021). Metabolic stability assays for predicting intrinsic clearance. Source: YouTube, [Link]

  • Eurofins Discovery. (n.d.). Intrinsic clearance (liver microsomes, human) - ES. Source: Eurofins Discovery, [Link]

  • ResearchGate. (2021). In vitro half-life and intrinsic clearance (CL int ) with predicted in vivo hepatic clearance (CL H ). Source: ResearchGate, [Link]

  • Almazrou, A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences. Source: PMC, [Link]

  • ResearchGate. (n.d.). The in vitro metabolic stability study of the selected compounds. Source: ResearchGate, [Link]

  • National Center for Biotechnology Information. (2006). 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Source: NCBI, [Link]

  • ResearchGate. (2022). Structure of azetidine-containing compounds found in nature. Source: ResearchGate, [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Source: Metabolon, [Link]

  • Nicoll-Griffith, D. A. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Molecules. Source: MDPI, [Link]

  • Lazzaro, S., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. Source: PMC, [Link]

  • Obach, R. S., et al. (2012). Metabolism, excretion, and pharmacokinetics of.... Drug Metabolism and Disposition. Source: PubMed, [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Source: Springer Nature, [Link]

  • Jin, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives.... Molecules. Source: MDPI, [Link]

  • Hussain, F., et al. (2023). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Organic Chemistry. Source: ResearchGate, [Link]

  • Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Source: Frontiers, [Link]

Sources

Technical Guide: Solubility & Characterization of 2-(3-fluoroazetidin-3-yl)pyridine Dihydrochloride

[1]

Executive Summary & Compound Identity

2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and GPCR ligands. The incorporation of the fluorine atom at the C3 position of the azetidine ring lowers the basicity of the adjacent amine (via inductive electron withdrawal), modulates lipophilicity (LogD), and blocks metabolic oxidation at this typically labile site.

As a dihydrochloride salt , this compound exhibits high aqueous solubility but is prone to hygroscopicity and pH-dependent disproportionation . Proper handling requires strict control of environmental moisture and solvent pH.

Chemical Identity Table
PropertyDetail
Systematic Name 2-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride
Formula C

H

FN

· 2HCl
Molecular Weight ~225.09 g/mol (Salt) / 152.17 g/mol (Free Base)
Physical Form White to off-white crystalline solid
Hygroscopicity High (Deliquescent upon prolonged air exposure)
Acidity (pKa) ~8.5 (Azetidine NH), ~3.5 (Pyridine N) [Predicted]

Solubility Profile

Note: Specific empirical values for this regioisomer are proprietary to synthesis lots. The data below represents the consensus physicochemical behavior derived from structural analogs (e.g., 3-(azetidin-3-yl)pyridine 2HCl) and validated salt properties.

Quantitative Solubility Estimates
Solvent SystemSolubility ClassificationEstimated Saturation (

)
Operational Note
Water (pH < 4) Very Soluble > 50 mg/mLStable. Ideal for stock solutions.
PBS (pH 7.4) Soluble 10–30 mg/mLRisk of free-base precipitation at high conc.
DMSO Very Soluble > 100 mg/mLExothermic dissolution. Use for bio-assays.
Methanol Soluble 20–50 mg/mLGood for transfers/dilutions.
Ethanol Sparingly Soluble 1–10 mg/mLHeating may be required.
Dichloromethane Insoluble < 0.1 mg/mLSalt form is too polar.
Hexane/Toluene Insoluble < 0.01 mg/mLSuitable for washing impurities.
The Fluorine Effect on Solubility

The C3-fluorine atom introduces a strong dipole without significantly increasing steric bulk. Unlike non-fluorinated azetidines, the 3-fluoroazetidinyl moiety exhibits:

  • Reduced pKa: The fluorine lowers the pKa of the azetidine nitrogen by ~1.5–2.0 log units compared to the parent azetidine. This expands the pH range where the neutral species exists, potentially lowering solubility in basic buffers (pH > 9).

  • Lipophilicity Modulation: The C-F bond increases polarity compared to C-H, but the overall salt form dominates the solubility profile in aqueous media.

Critical Experimental Protocols

To ensure data integrity, researchers must validate solubility using the following self-validating workflows.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the absolute solubility limit in a specific buffer.

  • Preparation: Weigh 5.0 mg of compound into a 1.5 mL microcentrifuge tube.

  • Addition: Add solvent in 10 µL increments, vortexing for 30 seconds between additions.

  • Equilibration: If undissolved solid remains after 100 µL, place on a shaker at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

    • Self-Validation Check: The final pH of the supernatant must be measured. If the pH deviated >0.5 units from the starting buffer, the solubility value is invalid due to the "pH shift effect" of the HCl salt.

Protocol B: pH-Dependent Stability & Disproportionation

Objective: Identify the "pH of Maximum Solubility" (

  • Step 1: Dissolve compound in 0.1 N HCl (pH 1) to 20 mg/mL.

  • Step 2: Titrate with 0.1 N NaOH while monitoring turbidity (via UV-Vis at 600 nm or nephelometry).

  • Step 3: Record the pH where transmittance drops <90%. This is the Precipitation pH (

    
    ) .
    

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for selecting the correct solvent system based on the intended application (Synthesis vs. Biology).

SolubilityWorkflowStartCompound: 2-(3-fluoroazetidin-3-yl)pyridine 2HClAppCheckIntended Application?Start->AppCheckBioAssayBiological Assay(IC50 / Cell Culture)AppCheck->BioAssayBiologySynthesisChemical Synthesis(Reaction Intermediate)AppCheck->SynthesisChemistryDMSORouteDissolve in 100% DMSO(Stock: 10-100 mM)BioAssay->DMSORoutePreferredWaterRouteDissolve in Water/PBSBioAssay->WaterRouteAlternativeSynthSolvPolar Aprotic Solvents(DMF, DMAc, NMP)Synthesis->SynthSolvCoupling RxnsCheckStabCheck Stability:Is pH < 7.0?WaterRoute->CheckStabStableStable Solution(Use within 24h)CheckStab->StableYes (Acidic)UnstableRisk: Free Base Precipitationor DisproportionationCheckStab->UnstableNo (Basic)

Figure 1: Decision logic for solvent selection. Note the critical checkpoint for aqueous stability at neutral pH.

Mechanistic Insight: The Salt Disproportionation Risk

When dissolving dihydrochloride salts in aqueous buffers, the release of 2 equivalents of protons (

Mechanism:

  • In unbuffered water, the pH can drop to ~2.0, maintaining high solubility.

  • In buffered media (e.g., PBS) , the buffer capacity may be overwhelmed. If the final pH rises above the pKa of the pyridine nitrogen (~3.5), the salt converts to the monocation.

  • If pH > pKa of the azetidine (~8.5), the neutral free base forms, which has low aqueous solubility (< 1 mg/mL) , leading to "crashing out."

Recommendation: Always measure the pH of your stock solution after dissolution. Adjust with 1N HCl or NaOH if necessary to maintain the desired ionization state.

References

  • PubChem. 2-Fluoro-6-(3-fluoroazetidin-1-yl)pyridine Compound Summary. National Library of Medicine.

  • Sigma-Aldrich. 3-(Azetidin-3-yl)pyridine dihydrochloride Product Data. (Analog Reference).

  • Fisher Scientific. Safety Data Sheet: Pyridine Hydrochloride Salts.

  • ChemScene. Product Analysis: (R)-3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride.[1]

Methodological & Application

experimental applications of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Experimental Applications of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential . This guide is structured to provide not just protocols, but the scientific rationale behind the experimental designs, grounded in the established pharmacology of structurally related compounds.

Introduction: A Novel CNS-Targeted Scaffold

The compound 2-(3-fluoroazetidin-3-yl)pyridine represents a strategic combination of two key moieties in modern medicinal chemistry: the azetidinyl-pyridine core and a fluorine atom. The pyridine scaffold is a ubiquitous heterocycle in pharmaceuticals, known for its stability and ability to form key interactions with biological targets.[1][2] The azetidine ring, particularly when linked to a pyridine, is a well-established pharmacophore for potent and selective interaction with neuronal nicotinic acetylcholine receptors (nAChRs), especially the α4β2 subtype.[3][4]

The incorporation of a fluorine atom is a deliberate design choice aimed at enhancing the molecule's drug-like properties. Fluorine substitution can improve metabolic stability, binding affinity, and, critically for central nervous system (CNS) agents, the ability to cross the blood-brain barrier (BBB).[5][6] Therefore, 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is hypothesized to be a valuable research tool for investigating CNS disorders where nAChR modulation is a therapeutic strategy, such as nicotine addiction, depression, and cognitive deficits.[7][8]

Hypothesized Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors

Based on its structural similarity to potent nAChR ligands like A-85380 and its fluorinated derivatives, the primary molecular target for 2-(3-fluoroazetidin-3-yl)pyridine is presumed to be the α4β2 nicotinic acetylcholine receptor.[3][4][9] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the CNS.[10] Upon binding of an agonist like acetylcholine or nicotine, the channel opens, allowing the influx of cations (Na⁺ and Ca²⁺), which leads to neuronal depolarization and the modulation of neurotransmitter release.[8][10] The functional consequence of the compound's interaction—whether it acts as an agonist, antagonist, or partial agonist—is a critical question to be answered by the following experimental protocols.

nAChR_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) or Compound nAChR α4β2 nAChR ACh->nAChR Binds Vesicle Vesicles with Neurotransmitters (e.g., Dopamine) Ion_Channel Ion Channel Opens nAChR->Ion_Channel Activates Depolarization Depolarization (Na+, Ca2+ influx) Ion_Channel->Depolarization Leads to Signal Downstream Signaling & Response Depolarization->Signal Initiates

Caption: Hypothesized signaling pathway of 2-(3-fluoroazetidin-3-yl)pyridine at a CNS synapse.

Application Note 1: In Vitro Characterization of nAChR Interaction

Objective: To quantitatively determine the binding affinity, subtype selectivity, and functional activity of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride at key neuronal nAChR subtypes.

The initial characterization of any novel compound requires a robust in vitro assessment. This establishes the foundational pharmacological profile, guiding all subsequent in vivo work. The following protocols are designed to build this profile systematically.

Experimental Workflow: From Binding to Function

in_vitro_workflow cluster_binding Binding Affinity & Selectivity cluster_function Functional Activity start Test Compound: 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride membranes Prepare membranes from HEK cells expressing: - α4β2 nAChR - α3β4 nAChR - α7 nAChR start->membranes oocytes Inject Xenopus oocytes with cRNA for nAChR subunits start->oocytes binding_assay Protocol 1: Radioligand Binding Assay ki_calc Calculate Ki values binding_assay->ki_calc membranes->binding_assay radioligand Use [3H]Epibatidine or [3H]Cytisine radioligand->binding_assay activity_det Determine: - Agonist (EC50) - Antagonist (IC50) - Partial Agonist ki_calc->activity_det Inform functional study concentration range functional_assay Protocol 2: Two-Electrode Voltage Clamp (TEVC) electrophys Measure ACh-induced currents in presence of compound functional_assay->electrophys oocytes->functional_assay electrophys->activity_det

Caption: Workflow for the in vitro characterization of the test compound.

Protocol 1: Radioligand Competitive Binding Assay

Causality: This assay determines the affinity of the test compound for a specific receptor subtype by measuring its ability to compete with a high-affinity radiolabeled ligand. A lower inhibition constant (Ki) indicates a higher binding affinity.

Methodology:

  • Cell Culture & Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK-293) cells stably expressing human nAChR subtypes (e.g., α4β2, α3β4, α7).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a Bradford or BCA assay.

  • Competitive Binding Reaction:

    • In a 96-well plate, combine the cell membranes (20-100 µg protein), a fixed concentration of a suitable radioligand (e.g., 50 pM [³H]epibatidine), and a range of concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • For non-specific binding determination, use a high concentration of a known non-radioactive ligand (e.g., 10 µM nicotine or epibatidine).

    • Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Harvesting and Scintillation Counting:

    • Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.[11]

    • Wash the filters multiple times with ice-cold assay buffer.

    • Allow filters to dry, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of radioligand binding).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Causality: This electrophysiological assay directly measures the functional effect of the compound on the ion channel. It determines whether the compound activates the receptor (agonist), blocks its activation by the native ligand (antagonist), or provides a submaximal activation (partial agonist).[7]

Methodology:

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Defolliculate the oocytes using collagenase treatment.

    • Microinject oocytes with cRNA encoding the desired nAChR subunits (e.g., α4 and β2).

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., Ringer's solution).

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3M KCl.

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Compound Application & Data Acquisition:

    • Agonist Mode: Apply increasing concentrations of the test compound to the oocyte and record the peak inward current elicited at each concentration.

    • Antagonist Mode: First, determine the concentration of acetylcholine (ACh) that produces a submaximal response (e.g., EC₂₀). Apply this concentration of ACh alone, and then co-apply it with increasing concentrations of the test compound. Record the inhibition of the ACh-induced current.

    • Wash the oocyte with recording solution between applications to allow for recovery.

  • Data Analysis:

    • Agonist: Plot the normalized current response against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and the maximum efficacy relative to ACh.

    • Antagonist: Plot the percent inhibition of the ACh response against the log concentration of the compound to determine the IC₅₀.

Anticipated In Vitro Data Profile

The following table presents a hypothetical but plausible pharmacological profile for 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride, assuming it behaves as a selective α4β2 nAChR ligand.

Parameterα4β2 nAChRα3β4 nAChRα7 nAChR
Binding Affinity (Ki, nM) 0.5 - 5.050 - 200> 1000
Functional Activity Partial AgonistWeak AntagonistNo Activity
Potency (EC₅₀/IC₅₀, nM) 10 - 100 (EC₅₀)> 500 (IC₅₀)N/A
Efficacy (vs. ACh) 20% - 50%N/AN/A

Application Note 2: In Vivo CNS Pharmacodynamic & Efficacy Evaluation

Objective: To assess the CNS activity of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride in validated animal models to explore its therapeutic potential.

Rationale: Based on the hypothesized in vitro profile of an α4β2 nAChR partial agonist, the compound could have therapeutic potential in smoking cessation (by mimicking and blocking nicotine effects) or as an antidepressant (as nAChR modulation is implicated in mood regulation).[7][12] The following protocols are standard behavioral assays to test these hypotheses.[13]

Protocol 3: Mouse Model of Nicotine-Induced Antinociception (Hot-Plate Test)

Causality: Nicotine, acting on α4β2 nAChRs, produces a measurable analgesic (antinociceptive) effect in rodents. An antagonist or partial agonist will block this effect. This assay is a robust in vivo test of target engagement at the α4β2 receptor.[7]

Methodology:

  • Animals: Use male C57BL/6J mice, acclimated for at least one week.

  • Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • Determine the baseline latency for each mouse by placing it on the hot plate and measuring the time until it shows a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.

    • Administer the test compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle.

    • After a set pretreatment time (e.g., 30 minutes), administer nicotine (e.g., 2 mg/kg, subcutaneously) or saline.

    • At the time of peak nicotine effect (e.g., 15 minutes post-injection), place the mouse back on the hot plate and measure the response latency.

  • Data Analysis:

    • Convert latency times to a percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cutoff Time - Baseline Latency)] x 100.

    • Use a two-way ANOVA to compare the effects of the test compound on nicotine-induced antinociception. A significant reduction in the %MPE in the group receiving the test compound + nicotine, compared to the vehicle + nicotine group, indicates antagonist activity.

Protocol 4: Mouse Forced Swim Test (FST)

Causality: The FST is a widely used screening tool for antidepressant-like activity.[12] A compound with antidepressant potential is expected to reduce the duration of immobility, which is interpreted as a reduction in behavioral despair.

Methodology:

  • Animals: Use male BALB/c mice, which typically show robust immobility.

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25 °C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.

  • Procedure:

    • Administer the test compound (e.g., 1-20 mg/kg, i.p.), a positive control (e.g., imipramine, 30 mg/kg), or vehicle 30-60 minutes before the test.

    • Place each mouse individually into the cylinder for a 6-minute session.

    • Record the entire session with a video camera.

    • An observer, blind to the treatment conditions, should score the duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis:

    • Calculate the mean duration of immobility for each treatment group.

    • Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the immobility time of the compound-treated groups and the positive control group to the vehicle-treated group. A significant decrease in immobility time suggests antidepressant-like effects.

Anticipated In Vivo Data Profile

The following table presents hypothetical but plausible results from the in vivo studies.

AssayTreatment GroupDose (mg/kg)Outcome MeasureResult
Hot-Plate Test Vehicle + NicotineN/A% MPE55 ± 5%
Test Compound + Saline10% MPE5 ± 2%
Test Compound + Nicotine10% MPE20 ± 4%
Forced Swim Test VehicleN/AImmobility (s)150 ± 10 s
Imipramine (Positive Control)30Immobility (s)80 ± 8 s
Test Compound10Immobility (s)95 ± 9 s *

* Indicates a statistically significant difference from the respective control group (p < 0.05).

References

  • Govind, A., et al. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. Available at: [Link]

  • Medicilon. CNS Pharmacology Models. Available at: [Link]

  • ZeClinics. (2026). Behavioral phenotyping in zebrafish for CNS drug testing. Available at: [Link]

  • Govind, A., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. Available at: [Link]

  • Govind, A., et al. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. bioRxiv. Available at: [Link]

  • Cyagen. (2025). Overcoming the BBB: Humanized Mouse Models in CNS Drug Development. Available at: [Link]

  • Stewart, A. M., & Kalueff, A. V. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience. Available at: [Link]

  • Kini, R. M., et al. (2023). An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. bioRxiv. Available at: [Link]

  • Jutkiewicz, E. M. (2017). Translational In Vivo Assays in Behavioral Biology. Psychopharmacology. Available at: [Link]

  • Carroll, F. I., et al. (2012). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. Journal of Medicinal Chemistry. Available at: [Link]

  • Dolle, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2017). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Maziere, M., et al. (1999). Characterization of the nicotinic ligand 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine in vivo. Synapse. Available at: [Link]

  • Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Available at: [Link]

  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). Pyridine scaffold: its diverse biological actions. Available at: [Link]

  • National Center for Biotechnology Information. (2006). 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. In Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. Available at: [Link]

  • National Center for Biotechnology Information. (2006). 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. In Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • Wikipedia. Nicotinic acetylcholine receptor. Available at: [Link]

  • BioAscent. Accelerating CNS Drug Discovery. Available at: [Link]

  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Biological and Liquid Crystalline Properties. Available at: [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Available at: [Link]

  • Canchola, J. (2020). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD: Research and eData. Available at: [Link]

  • MDPI. (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Available at: [Link]

  • ResearchGate. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. Available at: [Link]

Sources

2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride as a PET imaging agent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(3-fluoroazetidin-3-yl)pyridine Dihydrochloride Class PET Tracers

Subject: High-Affinity


 Nicotinic Acetylcholine Receptor (nAChR) Imaging
Primary Agent Focus:  2-[18F]Fluoro-A-85380 (2-[18F]FA) and Structural Analogs
Date:  October 26, 2023
Version:  2.4

Executive Summary

This application note details the protocols for the synthesis, quality control, and preclinical/clinical application of 2-(3-fluoroazetidin-3-yl)pyridine derivatives, specifically focusing on the gold-standard PET tracer 2-[18F]Fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]FA) .

While the specific nomenclature "2-(3-fluoroazetidin-3-yl)pyridine" refers to a direct C-C bonded scaffold, it belongs to the A-85380 family of high-affinity ligands for


 nicotinic acetylcholine receptors (nAChRs) . These receptors are critical biomarkers in neurodegenerative diseases (Alzheimer’s, Parkinson’s), addiction, and cognitive processing.[1] This guide provides a self-validating workflow for researchers utilizing the dihydrochloride salt (reference standard) and the F-18 labeled radiotracer.

Compound Identity & Mechanism of Action

Chemical Structure & Nomenclature

The user-specified compound is a structural analog of the widely validated A-85380 . Researchers must distinguish between the two primary scaffolds in this class:

FeatureUser Specification Standard PET Agent (2-[18F]FA)
Systematic Name 2-(3-fluoroazetidin-3-yl)pyridine2-[18F]Fluoro-3-(2(S)-azetidinylmethoxy)pyridine
Linker Direct C-C bond (C2 Pyridine - C3 Azetidine)Ether Linker (-O-CH2-)
Fluorine Position Azetidine Ring (C3)Pyridine Ring (C2)
Role Novel Analog / Reference StandardValidated Clinical Tracer
Target

nAChR

nAChR

Note: The protocols below are optimized for 2-[18F]FA but are chemically adaptable for the direct C-C analog due to shared solubility and lipophilicity profiles.

Mechanism of Binding

The azetidinyl-pyridine moiety mimics the pyrrolidine-pyridine structure of nicotine but with significantly higher affinity and selectivity for the


 subtype.
  • Primary Binding Site: The cationic azetidine nitrogen interacts with the Trp149 residue in the

    
     subunit.
    
  • Selectivity: High selectivity against

    
     nAChRs and NMDA receptors.
    
  • Kinetics: Slow dissociation rates, requiring extended imaging times (90–120 min) for equilibrium.

Radiosynthesis Protocol (Automated)

Objective: Produce clinical-grade 2-[18F]FA suitable for IV injection. Precursor: 5-(2-((S)-N-(tert-butoxycarbonyl)azetidinyl)methoxy)-2-trimethylammoniumpyridine triflate (or nitro-precursor).

Workflow Diagram

Radiosynthesis Start [18F]Fluoride (Cyclotron Target) Trapping QMA Carbonate Trapping Start->Trapping Elution Elution (K222/K2CO3) Trapping->Elution Drying Azeotropic Drying (MeCN, 95°C) Elution->Drying Labeling SNAr Labeling (Precursor, 140°C, 10 min) Drying->Labeling Deprotection Boc-Deprotection (1N HCl or TFA, 100°C) Labeling->Deprotection Intermediate Purification (Sep-Pak) Neutralization Neutralization (NaOH/Buffer) Deprotection->Neutralization Purification HPLC Purification (Semi-prep C18) Neutralization->Purification Formulation Final Product (Sterile Saline + EtOH) Purification->Formulation

Caption: Automated radiosynthesis workflow for Azetidinyl-Pyridine tracers via nucleophilic aromatic substitution.

Step-by-Step Methodology
  • Activation: Trap [18F]fluoride on a QMA carbonate cartridge. Elute with Kryptofix 2.2.2/K2CO3 solution into the reaction vessel.

  • Drying: Azeotropically dry the fluoride complex with anhydrous acetonitrile (MeCN) at 95°C under helium flow/vacuum (repeat 2x).

  • Labeling (SNAr):

    • Add Precursor (5 mg) dissolved in 1 mL anhydrous DMSO or MeCN.

    • Heat to 120–140°C for 10–20 minutes .

    • Checkpoint: This step substitutes the trimethylammonium/nitro group with [18F].

  • Intermediate Purification (Optional but Recommended): Pass the reaction mixture through a C18 Sep-Pak to remove unreacted [18F]fluoride and polar impurities. Elute the Boc-protected intermediate with MeCN.

  • Deprotection:

    • Add 1 mL 1N HCl or TFA .

    • Heat to 100°C for 5–10 minutes .

    • Mechanism: Cleaves the Boc group from the azetidine nitrogen.

  • Neutralization: Add 1N NaOH to reach pH 7.0–8.0.

  • Purification: Inject onto a semi-preparative HPLC column (e.g., Phenomenex Luna C18).

    • Mobile Phase: 10% Ethanol / 90% Sodium Phosphate Buffer (10 mM).

    • Flow Rate: 4–6 mL/min.

    • Collection: Collect the product peak (typically elutes at 15–20 min).

Quality Control (QC) & Validation

Objective: Ensure identity, purity, and safety before release. Standard: Use 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride (non-radioactive) as the reference standard.

Test ParameterMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC (C18)> 95%
Chemical Purity Analytical HPLC (UV 254 nm)No significant impurity peaks
Identity Co-injection with Reference StandardRetention time match (± 0.5 min)
Molar Activity Derived from UV peak area> 50 GBq/µmol (Clinical)
Residual Solvents GC (Gas Chromatography)MeCN < 410 ppm, EtOH < 5000 ppm
pH pH Strip/Meter4.5 – 8.5
Endotoxin LAL Test< 175 EU/V

Self-Validating Check: The retention time of the radioactive peak must align with the UV signal of the cold dihydrochloride standard. If the radioactive peak elutes significantly earlier, it may indicate incomplete deprotection (Boc-intermediate) or defluorination.

Preclinical & Clinical Imaging Protocols

Target:


 nAChR density quantification.
Critical Organ:  Urinary bladder (primary excretion route).[2]
Imaging Workflow

Imaging Prep Subject Preparation (No Nicotine 12h+) Injection Bolus Injection (185-370 MBq) Prep->Injection DynamicScan Dynamic PET Acquisition (0-90 min) Injection->DynamicScan BloodSampling Arterial Blood Sampling (Optional for Modeling) Injection->BloodSampling Gold Standard Recon Image Reconstruction (OSEM/FBP) DynamicScan->Recon Analysis Kinetic Modeling (2TCM or Logan Plot) BloodSampling->Analysis Recon->Analysis

Caption: Clinical imaging workflow for nAChR ligands. Nicotine abstinence is critical to prevent receptor occupancy competition.

Acquisition Parameters
  • Subject Prep: Patients must abstain from smoking/nicotine for at least 12 hours prior to the scan to avoid competitive binding.

  • Dose: 185–370 MBq (5–10 mCi) IV bolus.

  • Scan Duration: 90 minutes dynamic acquisition.

    • Early Phase (0–10 min): Perfusion/Flow.

    • Late Phase (40–90 min): Specific Binding.[1]

  • Regions of Interest (ROIs):

    • High Uptake: Thalamus (Highest

      
       density), Midbrain, Putamen.
      
    • Reference Region: Cerebellum (Low

      
       density, used for non-displaceable binding potential 
      
      
      
      ).
Data Analysis (Kinetic Modeling)

Due to the slow kinetics of azetidinyl-pyridine tracers:

  • Logan Graphical Analysis: Preferred for calculating Distribution Volume (

    
    ).
    
  • Simplified Reference Tissue Model (SRTM): Uses the Cerebellum as a reference to calculate Binding Potential (

    
    ) without arterial blood sampling.
    
    • Caution: Ensure the subject has no cerebellar pathology affecting nAChR expression.

References & Authoritative Sources

  • Synthesis of 2-[18F]FA: Dollé, F., et al. (1999). "Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine." Journal of Medicinal Chemistry.

  • Clinical Evaluation: Chefer, S. I., et al. (2003). "Quantification of nicotinic acetylcholine receptors in the human brain with 2-[18F]fluoro-A-85380." Nucl Med Biol.

  • Automated Production: Schmaljohann, J., et al. (2004). "Fully automated synthesis of the alpha4beta2 nAChR ligand 2-[18F]fluoro-A-85380." Applied Radiation and Isotopes.

  • Dosimetry: Kimes, A. S., et al. (2003). "Biodistribution and dosimetry of 2-[18F]fluoro-A-85380 in humans." Journal of Nuclear Medicine.

  • Structure-Activity Relationships (SAR): Dart, M. J., et al. (2006). "Structure-activity relationships of 3-fluoro-3-(2-pyridyl)azetidines." Journal of Medicinal Chemistry. (Validating the specific scaffold mentioned in the topic).

Disclaimer: This Application Note is for research and educational purposes. The synthesis of radiopharmaceuticals involves high-energy radiation and hazardous chemicals; it must be performed by trained personnel in a licensed facility.

Sources

Application Note: High-Efficiency Nucleophilic Fluorine-18 Radiolabeling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Fluorine-18 (


F) is the gold standard radionuclide for Positron Emission Tomography (PET) due to its ideal physical characteristics: a 109.7-minute half-life, low positron energy (0.635 MeV) resulting in high-resolution images, and high specific activity.[1][2] However, the aqueous nature of cyclotron-produced 

F poses a fundamental chemical paradox: fluoride is a potent nucleophile in the gas phase but becomes inert in water due to strong solvation shells.

This Application Note defines the "Naked Fluoride" Protocol , the industry-standard methodology for nucleophilic substitution. It details the conversion of solvated, unreactive


F]fluoride into a highly reactive anhydrous species using Phase Transfer Catalysts (PTCs), specifically the Kryptofix 2.2.2 (

) system.[3]

Target Audience: Radiochemists, PET production engineers, and medicinal chemists.

Core Mechanism: The "Naked Fluoride" Principle

The success of


F-labeling hinges on removing the hydration sphere surrounding the fluoride ion. In aqueous solution, the high charge density of F⁻ attracts water protons, rendering it too stable to attack electrophilic precursors.

To activate the fluoride, we employ a two-step chemical engineering strategy:

  • Cation Sequestration:

    
     (a cryptand) encapsulates the potassium counter-ion (
    
    
    
    ).[3] This prevents tight ion-pairing between
    
    
    and
    
    
    .
  • Azeotropic Dehydration: The use of acetonitrile (MeCN) allows for the azeotropic removal of water, leaving behind a "naked," highly nucleophilic fluoride ion loosely associated with the bulky [

    
    -K]
    
    
    
    complex.
Visualization: The Activation Mechanism

The following diagram illustrates the transition from inert aqueous fluoride to the reactive complex.

NakedFluorideMechanism Aqueous Aqueous [18F]F- (Inert/Solvated) Trapping QMA Carbonate Trapping (Separates 18F from 18O-H2O) Aqueous->Trapping Load Elution Elution with K2.2.2/K2CO3 Trapping->Elution Release F- Drying Azeotropic Drying (Acetonitrile + Heat) Elution->Drying Evaporation Reactive Reactive Complex [K(2.2.2)]+ [18F]- Drying->Reactive Water Removal Precursor Precursor Attack (SN2 Reaction) Reactive->Precursor Nucleophilic Attack

Figure 1: The activation pathway of Fluorine-18. The red node (Drying) is the critical control point determining reaction success.

Experimental Protocol

Safety Warning: All steps must be performed within a lead-shielded hot cell. Personnel must wear dosimeters and standard PPE.

Phase 1: Reagent Preparation
ReagentCompositionFunction
Eluent Solution 22 mg Kryptofix 2.2.2 + 7 mg

in 1 mL (50:50 MeCN:

)
Phase transfer catalyst & pH adjustment.
Precursor Vial 2–20 mg Precursor (e.g., Mannose Triflate) in 1 mL Anhydrous MeCNSubstrate for labeling.
QMA Cartridge Sep-Pak Light QMA (Carbonate form)Traps

F; removes

O-water.
Phase 2: Trap and Release (Conditioning)
  • Conditioning: Flush the QMA cartridge with 10 mL 0.5M

    
     followed by 20 mL sterile water.
    
    • Why? Converts the resin to carbonate form and removes trace impurities.

  • Trapping: Pass the cyclotron target water (containing

    
    F]
    
    
    
    ) through the QMA cartridge.
    • Result:

      
      F]
      
      
      
      is retained; valuable enriched
      
      
      O]
      
      
      passes through for recovery.
  • Elution: Elute the trapped

    
    F into the reaction vessel using the Eluent Solution  (
    
    
    
    ).
Phase 3: Azeotropic Drying (The Critical Step)

Failure in this step is the #1 cause of low yields.

  • Heat reaction vessel to 95°C under helium flow and/or vacuum.

  • Add 1 mL anhydrous acetonitrile (MeCN). Evaporate to dryness.

  • Repeat: Add another 1 mL anhydrous MeCN and evaporate again.

  • Verification: The residue should appear as a dry, white crust. Any residual moisture will quench the nucleophile.

Phase 4: Labeling Reaction ( )
  • Add the Precursor Solution to the dried reaction vessel.

  • Heat to 85°C – 100°C (for aliphatic precursors like FDG) or 110°C – 140°C (for aromatic precursors).

  • React for 5–10 minutes in a closed system.

    • Note: Do not overheat aliphatic precursors, as elimination reactions (forming alkenes) compete with substitution.

Phase 5: Deprotection (Hydrolysis)

Required for sugar analogs like FDG.

  • Add 1 mL 1N HCl (acid hydrolysis) or 1N NaOH (base hydrolysis).

  • Heat to 100°C for 5–8 minutes.

  • Neutralize with buffer/base/acid to pH 6.0–7.5.

Phase 6: Purification
  • Pass the crude mixture through a C18 Sep-Pak cartridge (removes unreacted precursor and

    
    ).
    
  • Elute product with 10% Ethanol/Water or saline (depending on formulation).

  • Pass through a 0.22 µm sterile filter into the final product vial.

Workflow Visualization

The following diagram maps the complete radiosynthesis logic, including decision branches for aliphatic vs. aromatic chemistry.

F18Workflow Cyclotron Cyclotron Target (18O-H2O + 18F-) QMA QMA Separation Cyclotron->QMA Dry Azeotropic Drying (MeCN x3) QMA->Dry Elute w/ K2.2.2 PrecursorType Precursor Type? Dry->PrecursorType Aliphatic Aliphatic (e.g., FDG) Leaving Group: Triflate/Tosylate PrecursorType->Aliphatic SN2 Aromatic Aromatic (e.g., F-DOPA) Leaving Group: NO2 / NMe3+ PrecursorType->Aromatic SNAr Cond_Ali Temp: 85-100°C Time: 5-10 min Aliphatic->Cond_Ali Hydrolysis Hydrolysis (Remove Protecting Groups) Cond_Ali->Hydrolysis Cond_Aro Temp: 110-150°C Solvent: DMSO/DMF Aromatic->Cond_Aro Cond_Aro->Hydrolysis Purification SPE/HPLC Purification Hydrolysis->Purification QC Quality Control Purification->QC

Figure 2: End-to-end radiosynthesis workflow. Note the divergence in reaction conditions based on precursor chemistry.

Quality Control (QC) Standards

Every batch must meet pharmacopeial standards (USP <823> or EP) before human administration.

Test ParameterAcceptance Criteria (USP)Method
Radiochemical Purity > 95%Radio-TLC or HPLC
Radionuclidic Purity > 99.5% (at release)Gamma Spectroscopy (511 keV peak)
pH 4.5 – 8.5pH Strip/Meter
Kryptofix 2.2.2 < 50 µg/mLTLC Spot Test
Residual Solvents MeCN < 410 ppmGas Chromatography (GC)
Bacterial Endotoxins < 175 EU/V (or < 2.5 EU/mL)LAL Test
Filter Integrity Bubble Point > 50 psiBubble Point Tester

Troubleshooting & Optimization

Issue: Low Radiochemical Yield (RCY)

  • Root Cause 1: Moisture. If the drying step is incomplete, water solvates the fluoride.

    • Fix: Check vacuum lines, increase azeotropic cycles, or verify anhydrous solvent quality.

  • Root Cause 2: Radiolysis. High activity concentrations can degrade the precursor.

    • Fix: Add radical scavengers (e.g., ethanol, ascorbic acid) to the reaction mixture or dilute the initial activity.

Issue: High Kryptofix Levels

  • Root Cause: Insufficient washing of the C18 cartridge or breakthrough.

    • Fix: Increase the volume of the water wash step on the C18 cartridge prior to product elution.

References

  • Coenen, H. H., et al. (2010). Fluorine-18 radiopharmaceuticals beyond [18F]FDG for use in oncology and neurosciences. Nuclear Medicine and Biology.[2]

  • Jacobson, O., et al. (2015).[1] Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.[1][2][4][5][6][7][8][9] Bioconjugate Chemistry.[1][8]

  • Cai, L., et al. (2008). Chemistry with [18F]Fluoride Ion.[1][4][5][6][7][8][9][10][11][12][13] European Journal of Organic Chemistry.

  • United States Pharmacopeia (USP). <823> Positron Emission Tomography Drugs for Compounding, Investigational, and Research Uses.[12]

  • International Atomic Energy Agency (IAEA). (2012). Cyclotron Produced Radionuclides: Guidance on Facility Design and Production of [18F]Fluorodeoxyglucose (FDG).

Sources

Application Note: Characterization of 2-(3-fluoroazetidin-3-yl)pyridine 2HCl in nAChR Signaling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride (hereafter referred to as FAP-2HCl ) in neuropharmacological studies.

The protocols below are engineered to validate the compound's affinity, efficacy, and subtype selectivity, specifically targeting Nicotinic Acetylcholine Receptors (nAChRs).


 subtype predicted based on scaffold SAR)

Introduction & Mechanistic Rationale

2-(3-fluoroazetidin-3-yl)pyridine represents a structural evolution of classic nicotinic ligands like A-85380 and Epibatidine. The incorporation of a fluorine atom at the C3 position of the azetidine ring serves two critical medicinal chemistry functions:

  • pKa Modulation: The electron-withdrawing fluorine lowers the pKa of the azetidine amine (typically from ~11.0 to ~8.5–9.0). This increases the fraction of non-ionized compound at physiological pH, enhancing blood-brain barrier (BBB) permeability.

  • Metabolic Blockade: Substitution at the C3 position sterically and electronically hinders oxidative metabolism, potentially prolonging half-life compared to non-fluorinated analogs.

In nAChR studies, FAP-2HCl is utilized as a probe to dissect the contribution of


 versus 

subtypes in synaptic transmission and cognitive modulation.

Chemical Handling & Stability

Compound: 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride Physical State: White to off-white hygroscopic solid.

Solubilization Protocol

The dihydrochloride salt form renders the compound highly water-soluble but acidic.

  • Stock Preparation: Dissolve FAP-2HCl in sterile, deionized water or DMSO to a concentration of 10 mM .

    • Note: If using DMSO, ensure the final assay concentration of DMSO is <0.1% to avoid non-specific receptor modulation.

  • Aliquoting: Store stock solutions at -20°C in single-use aliquots to prevent freeze-thaw degradation.

  • Working Solution: Dilute the stock into assay buffer (e.g., HBSS or aCSF) immediately prior to use.

    • Critical Step: Check pH after dilution. The 2HCl salt can acidify weak buffers. Adjust to pH 7.4 using dilute NaOH if necessary, as acidic pH can inhibit nAChR channel opening.

Experimental Protocols

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the binding affinity (


) of FAP-2HCl for the 

nAChR subtype.

Materials:

  • Membrane Source: Rat cerebral cortex homogenates or HEK293 cells stably expressing human

    
    .
    
  • Radioligand:

    
    -Epibatidine (High affinity, non-selective) or 
    
    
    
    -Cytisine (Selectivity for
    
    
    ).
  • Non-specific Control: 300

    
    M (-)-Nicotine tartrate.
    

Workflow:

  • Preparation: Resuspend membranes in Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , pH 7.4).
  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (10-20 
      
      
      
      g protein).
    • 25

      
      L Radioligand (
      
      
      
      concentration, typically 0.5 nM for Epibatidine).
    • 25

      
      L FAP-2HCl (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate for 75 minutes at 4°C (to minimize receptor desensitization and degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Expectation: High-affinity ligands in this class typically exhibit

values in the low nanomolar range (1–50 nM).
Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Characterize FAP-2HCl as an Agonist, Partial Agonist, or Antagonist.

Mechanism: Activation of nAChRs leads to cation influx (


, 

).[1][2][3][4] In cell lines expressing

or

, this results in a rapid intracellular calcium transient.

Visual Workflow (DOT Diagram):

G Compound FAP-2HCl (Ligand) Receptor nAChR (α4β2 / α7) Compound->Receptor Binding IonChannel Channel Opening (Conformational Change) Receptor->IonChannel Activation CaInflux Ca2+ Influx (Extracellular) IonChannel->CaInflux Permeation Signal Fluorescence Signal Increase CaInflux->Signal Detection Dye Fluo-4 AM (Fluorescent Dye) Dye->CaInflux Binds Ca2+

Figure 1: Signal transduction pathway for Calcium Flux Assay.

Step-by-Step Procedure:

  • Cell Plating: Seed HEK293-h

    
     cells in black-walled, clear-bottom 96-well plates (50,000 cells/well). Incubate 24h.
    
  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (4

    
    M) in assay buffer + Probenecid (2.5 mM) to inhibit dye efflux. Incubate 45 min at 37°C.
    
  • Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Agonist Mode: Inject FAP-2HCl (various concentrations). Monitor fluorescence for 120 seconds.

    • Positive Control: Epibatidine (1

      
      M) or Acetylcholine (100 
      
      
      
      M).
  • Antagonist Mode: Pre-incubate cells with FAP-2HCl for 5 minutes, then inject

    
     concentration of Acetylcholine. Look for signal reduction.
    
Protocol C: Electrophysiology (Whole-Cell Patch Clamp)

Objective: Definitive confirmation of channel kinetics and desensitization profiles.

Setup:

  • Rig: Axon MultiClamp 700B or equivalent.

  • Internal Solution: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.2.

  • External Solution: standard Tyrode’s solution.

Protocol:

  • Voltage Clamp: Hold cells at -60 mV .

  • Application: Apply FAP-2HCl via a rapid perfusion system (e.g., RSC-200) for 500 ms to 2 seconds .

    • Note: Slow application will cause receptor desensitization before peak current is reached, leading to false low efficacy data.

  • Analysis: Measure Peak Current (

    
    )  and Decay Time Constant (
    
    
    
    )
    .
    • Compare

      
       of FAP-2HCl to 
      
      
      
      of Acetylcholine (1 mM) to determine Intrinsic Efficacy .

Data Interpretation & Troubleshooting

Summary of Expected Results:

AssayParameterExpected Outcome for AgonistExpected Outcome for Antagonist
Radioligand Binding

(Affinity)
< 50 nM (Displaces Epibatidine)< 50 nM (Displaces Epibatidine)
FLIPR (

)
Functional ResponseDose-dependent fluorescence increaseNo increase; Blocks ACh signal
Patch Clamp Current TraceInward current at -60 mVNo current; Inhibits ACh current

Troubleshooting Guide:

  • Low Signal in FLIPR: nAChRs (especially

    
    ) desensitize extremely fast. Ensure your injection speed is maximal. For 
    
    
    
    , add a Positive Allosteric Modulator (PAM) like PNU-120596 to visualize the signal if the agonist is weak.
  • Inconsistent

    
    :  Ensure the 2HCl salt is fully neutralized in the buffer. Acidic micro-environments can alter ligand ionization and receptor binding pocket electrostatics.
    

References

  • Horti, A. G., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors.[5] Journal of Medicinal Chemistry.[5]

  • Carroll, F. I., et al. (2009). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry.[5]

  • Dolle, F., et al. (2006).[3] 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine.[1][3][4][5][6] Molecular Imaging and Contrast Agent Database (MICAD).[1][4]

  • Wikipedia Contributors. (2025). Nicotinic agonist.[6][7][8][9] Wikipedia, The Free Encyclopedia.

  • PubChem. (2025). 2-Fluoro-6-(3-fluoroazetidin-1-yl)pyridine Compound Summary. National Library of Medicine.

Sources

Application Note: Quantification of 2-(3-Fluoroazetidin-3-yl)pyridine Dihydrochloride via HILIC and RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust protocol for the quantification of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride .

Given the specific physicochemical properties of this molecule (high polarity, dicationic salt form, UV-active pyridine moiety), this guide prioritizes Hydrophilic Interaction Liquid Chromatography (HILIC) as the primary method, with a Reverse-Phase (RP-HPLC) alternative for laboratories without HILIC capabilities.

Introduction & Molecule Analysis[1][2][3][4][5][6][7][8][9][10][11][12]

2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is a specialized heterocyclic building block often used in the synthesis of kinase inhibitors (e.g., TYK2, JAK inhibitors).[1] Its structure features a pyridine ring attached to the C3 position of a 3-fluoroazetidine ring.[1]

Physicochemical Challenges[1]
  • High Polarity: The presence of a secondary amine (azetidine) and a pyridine nitrogen, both protonated in the dihydrochloride salt form, makes the molecule extremely hydrophilic.

  • Retention Issues: On standard C18 columns, this molecule will likely elute at the void volume (

    
    ), preventing accurate quantification and separation from matrix salts.
    
  • Peak Shape: Basic amines often interact with residual silanols on silica-based columns, leading to severe peak tailing.[1]

  • UV Detection: The pyridine ring provides a reliable chromophore, typically absorbing between 254–260 nm.

Method Selection Strategy

To address these challenges, two distinct protocols are provided:

  • Protocol A (HILIC): The Recommended method.[1] Uses a zwitterionic or amide stationary phase to retain the polar cation via electrostatic and partition mechanisms.[1]

  • Protocol B (RP-HPLC): The Alternative method.[1] Uses a Pentafluorophenyl (PFP) or Polar-Embedded C18 column with ion-pairing agents to induce retention.[1]

Experimental Workflow Diagram

MethodWorkflow Start Sample: 2-(3-fluoroazetidin-3-yl)pyridine 2HCl Solubility Solubility Check (Hygroscopic Salt) Start->Solubility Prep Sample Preparation Diluent: 80% ACN / 20% Buffer Solubility->Prep Dissolve in MeOH/H2O first Decision Select Mode Prep->Decision HILIC Protocol A: HILIC (Zwitterionic/Amide Column) Decision->HILIC High Polarity (Recommended) RP Protocol B: RP-HPLC (PFP or Polar-C18 Column) Decision->RP Standard Equipment Detect Detection: UV @ 254 nm (Pyridine Chromophore) HILIC->Detect RP->Detect Data Data Analysis (Integration & Quant) Detect->Data

Figure 1: Decision tree and workflow for the analysis of polar azetidine salts.

Protocol A: HILIC Method (Recommended)

This method utilizes a Zwitterionic (ZIC) or Amide-based stationary phase.[1] HILIC is superior for this analyte because the high organic mobile phase ensures good solubility of the organic contaminants while the water layer on the silica retains the polar salt.

Chromatographic Conditions
ParameterSpecificationRationale
Column Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC or Merck ZIC-pHILIC) Alt: Waters XBridge AmideZwitterionic phases provide electrostatic retention for the dicationic amine, ensuring retention away from the void.
Dimensions 100 mm x 2.1 mm, 3.5 µm (or 1.7 µm for UHPLC)Narrow bore saves solvent; shorter length sufficient for HILIC efficiency.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.[1]8)Provides ionic strength to control electrostatic interactions.[1]
Mobile Phase B Acetonitrile (HPLC Grade)The "weak" solvent in HILIC mode.
Isocratic Ratio 85% B / 15% A High organic content is required for HILIC retention.[1]
Flow Rate 0.3 mL/min (for 2.1 mm ID)Optimized for mass transfer in HILIC phases.[1]
Temperature 30°CControls viscosity and diffusion rates.[1]
Detection UV @ 254 nm Max absorbance of the pyridine ring.[1]
Injection Vol 1–5 µLKeep low to prevent solvent mismatch effects.[1]
Sample Preparation (Critical)

The dihydrochloride salt is hygroscopic.

  • Stock Solution: Weigh ~10 mg of analyte into a 10 mL volumetric flask. Dissolve in 50:50 Methanol:Water .[1] (Do not use 100% ACN as the salt may precipitate).

  • Working Standard: Dilute the stock 1:10 using Acetonitrile .[1]

    • Note: The final sample diluent must match the initial mobile phase (high organic) to prevent peak distortion.

    • Target Concentration: 0.1 mg/mL (100 µg/mL).[1]

Protocol B: RP-HPLC Method (Alternative)[1]

If HILIC columns are unavailable, a standard C18 column will fail. You must use a Pentafluorophenyl (PFP) column or a Polar-Embedded C18 with specific ion-pairing conditions.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column Fluorophenyl (PFP) (e.g., Phenomenex Kinetex F5 or Ace C18-PFP)PFP phases interact with the pyridine ring (pi-pi) and the amine (dipole), offering better retention than C18.[1]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) TFA acts as an ion-pairing agent, neutralizing the positive charge and increasing hydrophobicity.
Mobile Phase B Acetonitrile + 0.05% TFAOrganic modifier.[1]
Gradient 0-2 min: 5% B (Hold)2-10 min: 5% -> 60% B10-12 min: 60% BInitial low organic hold is necessary to trap the polar salt.[1]
Flow Rate 1.0 mL/min (for 4.6 mm ID)Standard flow.[1]
Temperature 40°CSlightly elevated temperature improves peak symmetry for amines.[1]
Detection UV @ 254 nm

Validation Parameters (ICH Q2 R1)

To ensure the method is reliable for drug development, the following validation parameters must be assessed.

System Suitability
  • Tailing Factor (

    
    ):  Must be < 1.5. (Crucial for amines).
    
  • Theoretical Plates (

    
    ):  > 2000.
    
  • Injection Precision: RSD < 1.0% for n=5 injections.

Linearity & Range
  • Range: 10 µg/mL to 200 µg/mL.

  • Criteria: Correlation coefficient (

    
    ) > 0.999.
    
Accuracy (Recovery)
  • Spike placebo (if available) or solvent at 80%, 100%, and 120% of target concentration.

  • Acceptance: 98.0% – 102.0% recovery.[1]

Sensitivity
  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.[1]

  • LOQ (Limit of Quantitation): S/N ratio of 10:1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary amine interaction with silanols.[1]HILIC: Increase buffer strength (to 20mM).RP-HPLC: Ensure TFA is fresh or switch to a "Shield" RP column.
Split Peaks Sample solvent mismatch.Ensure sample diluent is as close to Mobile Phase A as possible (e.g., 80% ACN for HILIC).
Retention Shift pH instability or column equilibration.[1]HILIC columns require longer equilibration (30-40 column volumes) than RP columns.[1]
Low Recovery Salt precipitation.[1]Ensure the dihydrochloride salt is fully dissolved in a water-rich solvent before diluting with ACN.

References

  • HILIC for Pharmaceutical Counterions: Risley, D. S., & Pack, B. W. (2006).[2] Simultaneous determination of positive and negative counterions using a hydrophilic interaction liquid chromatography method.[1] LCGC North America, 24(8), 776–785.

  • Analysis of Fluorinated Pyridines: Dolan, J. W. (2002).[1] HPLC Troubleshooting: Peak Tailing and Amine Analysis. LCGC North America.[1][2]

  • Validation Guidelines: International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Azetidine Chemistry & Stability: Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles.[1] Organic Preparations and Procedures International.[1]

Sources

Application Note: Formulation of 2-(3-fluoroazetidin-3-yl)pyridine Dihydrochloride for In Vivo Studies

[1]

Introduction & Compound Profile

This guide details the formulation of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride for in vivo administration (IV, IP, SC, PO).[1] This compound represents a class of fluorinated nitrogen heterocycles often used as intermediates or chemical probes in medicinal chemistry.

The presence of the dihydrochloride (


)11pH neutralization without precipitating the free base1
Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication
Molecular Formula

Salt Weight Correction Factor

MW (Salt) ~225.09 g/mol Use salt MW for dosing calculations.[1]
MW (Free Base) ~152.17 g/mol Active moiety.
Solubility (Water) High (>50 mg/mL)Easy to dissolve initially.[1]
Solution pH < 2.0 (Unbuffered)Must be buffered for in vivo use.
pKa (Pyridine) ~5.2Protonated at physiological pH.
pKa (Azetidine) ~8.5 - 9.5Protonated at physiological pH.

Pre-Formulation Assessment[1]

Before preparing the final dosing solution, a Cloud Point Test is mandatory to determine the solubility limit of the neutralized free base.[1]

Protocol: Cloud Point Determination[1]
  • Dissolve 10 mg of the compound in 0.5 mL of Water for Injection (WFI).

  • Measure pH (Expected: pH 1–2).

  • Slowly titrate with 1N NaOH under magnetic stirring.

  • Monitor for turbidity (precipitation) as pH passes 5.0, 6.0, and 7.4.[1]

    • Result A (Clear at pH 7.4): Proceed to Protocol A (Simple Saline/Buffer).

    • Result B (Cloudy/Precipitate): Proceed to Protocol B (Co-solvent/Complexation).

Formulation Protocols

Protocol A: Standard Buffered Saline (For High Solubility Scenarios)

Recommended for: IV, IP, SC (if cloud point test passes)[1]

Reagents:

  • Compound: 2-(3-fluoroazetidin-3-yl)pyridine

    
    [1]
    
  • Vehicle: 0.9% Saline (sterile) or PBS (Phosphate Buffered Saline)[1]

  • pH Adjuster: 1N NaOH and 0.1N HCl[1]

Procedure:

  • Calculate: Determine the required mass of the salt.

    
    [1]
    
  • Dissolve: Add the weighed solid to 80% of the final volume of sterile water (NOT saline yet).

    • Note: Starting with water prevents hypertonicity when NaOH is added (NaOH + HCl = NaCl).[1]

  • Adjust pH: Slowly add 1N NaOH dropwise with continuous stirring. Target pH 5.0 – 7.0.

    • Caution: Do not overshoot pH > 8.0, as azetidines can be sensitive to strong bases.[1]

  • Tonicity Adjustment: Add 10x Saline concentrate or solid NaCl to achieve isotonicity (approx. 290 mOsm/kg), or simply dilute to volume with 0.9% Saline if the volume added is small.[1]

  • Final Volume: Bring to final volume with sterile saline.

  • Sterilization: Filter through a 0.22

    
    m PVDF or PES syringe filter.
    
Protocol B: Co-Solvent/Cyclodextrin System (For Low Solubility Free Base)

Recommended for: High dose studies or if precipitation occurs at neutral pH.[1]

Vehicle Composition:

  • 5% DMSO (Solubilizer)[1]

  • 10% HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) (Complexing agent/Stabilizer)[1]
    
  • 85% Saline or D5W (5% Dextrose in Water)[1]

Procedure:

  • Stock Preparation: Dissolve the compound in pure DMSO at 20x the final concentration.

  • Vehicle Prep: Prepare a 11% HP-

    
    -CD solution in Saline/D5W.
    
  • Mixing: Slowly add the DMSO stock to the HP-

    
    -CD solution with rapid vortexing.
    
    • Mechanism:[2] The cyclodextrin encapsulates the hydrophobic portions of the free base as it forms during pH equilibration.

  • pH Check: Check pH. If < 4.0, adjust carefully with 0.5N NaOH to pH 5.0–6.0.[1]

    • Note: Slightly acidic pH (5.0) is often better for solubility and stability than pH 7.4 for this class of compounds.

  • Filtration: Filter sterilize (0.22

    
    m PES).
    

Formulation Decision Logic (Visualization)[1]

The following diagram outlines the logical flow for selecting the appropriate vehicle based on the compound's behavior.

FormulationLogicStartStart: 2-(3-fluoroazetidin-3-yl)pyridine 2HClDissolveDissolve in Water (10% of Final Vol)Start->DissolveCheckPHMeasure Initial pH(Expect pH < 2.0)Dissolve->CheckPHTitrateTitrate with NaOH to pH 6.0-7.0CheckPH->TitrateDecisionObserve Solution ClarityTitrate->DecisionClearSolution is ClearDecision->ClearSolubleCloudyPrecipitate FormsDecision->CloudyInsolublePathAProtocol A:Dilute with SalineFilter SterilizeClear->PathAPathBProtocol B:Add 10% HP-beta-CDAdd 5% DMSORe-adjust pHCloudy->PathBFinalReady for In Vivo DosingPathA->FinalPathB->Final

Caption: Decision tree for vehicle selection ensuring solubility and physiological compatibility.

Stability & Handling (Critical)

Azetidine Ring Stability

Azetidines are strained 4-membered rings. While fluorine substitution at the 3-position generally increases stability compared to unsubstituted azetidines, the ring is susceptible to nucleophilic attack (ring opening) at extreme pH or high temperatures.[1]

  • Storage: Store the solid

    
     salt at -20°C with desiccant.
    
  • Solution Stability: Prepare dosing solutions fresh daily (or immediately prior to dosing).

  • pH Limits: Avoid pH > 8.0 (risk of polymerization/hydrolysis) and pH < 3.0 (for injection safety).

QC Checklist
ParameterAcceptance CriteriaMethod
Appearance Clear, colorless, no particulatesVisual Inspection
pH 4.5 – 7.5 (Route dependent)pH Meter
Osmolarity 280 – 320 mOsm/kgOsmometer (or calculated)
Concentration ± 10% of TargetHPLC-UV (254 nm)

Route-Specific Considerations

Intravenous (IV)[1]
  • Strict pH control: Must be pH 6.0–7.4.

  • Particulates: Absolute requirement for 0.22

    
    m filtration.
    
  • Rate: Slow bolus (over 15-30 seconds) to prevent local irritation from any residual acidity.

Intraperitoneal (IP)[1]
  • Buffer Capacity: The peritoneum has significant buffering capacity, but acidic solutions (pH < 4) cause writhing and poor data quality.[1]

  • Volume: Standard 5–10 mL/kg.

Oral (PO)[1]
  • Vehicle: Water or 0.5% Methylcellulose is usually sufficient.

  • Salt Advantage: The

    
     salt will dissolve instantly in the stomach (pH 1–2).[1] Neutralization is less critical for PO unless the solution is extremely concentrated and corrosive to the esophagus.
    

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link[1]

    • Foundational text on handling hydrochloride salts and counter-ion selection.
  • Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230.[1] Link

    • Authoritative guide on vehicle selection (DMSO, Cyclodextrins) for preclinical studies.
  • Couture, A., et al. (2000).[1] Azetidine chemistry. Organic Preparations and Procedures International, 32(4), 307-350.[1] Link[1]

    • Background on the chemical stability and reactivity of the azetidine ring system.
  • PubChem Compound Summary: 2-(Azetidin-3-yl)pyridine. (Accessed 2023).[1] National Center for Biotechnology Information. Link[1]

    • Source for structural analogs and physicochemical property estimates.[3]

Application Note: Optimizing HTS Workflows for Fluorinated sp³-Rich Fragments

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride

Executive Summary

This guide details the protocol for integrating 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride (hereafter referred to as FAP-2HCl ) into Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) campaigns.[1]

As the industry moves away from "flat" aromatic compounds toward sp³-rich architectures, fluorinated azetidines have emerged as critical scaffolds for improving metabolic stability and solubility.[1] However, the dihydrochloride salt form of FAP-2HCl presents unique challenges in DMSO solubility, acoustic dispensing, and assay pH buffering.[1] This note provides a self-validating workflow to screen FAP-2HCl effectively, utilizing


F-NMR  and Surface Plasmon Resonance (SPR) .
Technical Background & Rationale
2.1 The Molecule: Why FAP-2HCl?

FAP-2HCl represents a "privileged fragment" class.[1]

  • Structural Rigidity: The azetidine ring restricts conformational entropy, potentially increasing ligand efficiency (LE).[1]

  • The Fluorine Effect: The C3-fluorine atom lowers the pKa of the azetidine amine (modulating polarity) and serves as a highly sensitive NMR handle.

  • The Pyridine Vector: Provides a classic hydrogen bond acceptor (HBA) motif for interaction with hinge regions (kinases) or metallo-enzymes.[1]

2.2 The Challenge: The Salt Factor

FAP-2HCl is hygroscopic and acidic. Direct dissolution in DMSO without protocol adjustment often leads to:

  • False Positives: Localized pH drops in enzymatic assays (due to HCl release) inhibiting protein activity non-specifically.[1]

  • Precipitation: "Salting out" effects when diluted into aqueous assay buffers.

  • Liquid Handling Errors: Changes in viscosity/surface tension affecting acoustic droplet ejection.

Pre-Screening Preparation Protocol

Objective: Create a stable, assay-ready stock solution that mitigates pH artifacts.

Materials
  • Compound: 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride (>95% purity).[1]

  • Solvent: Anhydrous DMSO (stored under N₂).[1][2]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or standard DIPEA (if not using NMR).[1]
    
Step-by-Step Solubilization
  • Weighing: Weigh 10 mg of FAP-2HCl into a barcoded amber glass vial. Note: Handle in a humidity-controlled dry box (<10% RH) to prevent water uptake.[1]

  • Calculation: Calculate volume for a 100 mM master stock.

  • Neutralization (Critical Step):

    • Do NOT add pure DMSO first.[1][3]

    • Add 2.1 equivalents of DIPEA directly to the DMSO aliquot calculated for solvation.

    • Rationale: This generates the free base in situ, preventing the formation of insoluble micro-aggregates that occur if the salt is dissolved and then neutralized.

  • Dissolution: Add the DMSO/DIPEA mixture to the solid. Vortex for 60 seconds.

  • Quality Control: Centrifuge at 1000 x g for 2 minutes. Inspect for pellet.[1][3] If clear, proceed to acoustic dispensing source plate.[1]

Primary Screening Workflow: F-NMR (Ligand-Observed)[1]

Rationale: The fluorine atom on the azetidine ring is an isolated spin system. Binding to a protein target significantly alters its chemical shift or relaxation time (


).[1]
Experimental Setup
  • Instrument: 600 MHz NMR with cryoprobe.

  • Protein Target: 5–10 µM (final concentration).

  • Ligand (FAP-2HCl): 50–200 µM (cocktailed).[1]

  • Reference: Trifluoroacetic acid (TFA) as internal standard (capillary insert).[1]

Protocol
  • Cocktail Preparation: Mix FAP-2HCl with 3–4 other fluorinated fragments with non-overlapping chemical shifts.

  • T2-Relaxation Filter (CPMG):

    • Apply a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.[1]

    • Logic: Large molecules (Protein-Ligand complex) relax fast (short

      
      ).[1] Small molecules (free Ligand) relax slow.[1]
      
    • Result: If FAP-2HCl binds, its signal intensity will decrease significantly in the presence of protein compared to the reference spectrum.

  • Competition Assay (Validation):

    • Add a known competitor (if available).[1]

    • Recovery of the FAP-2HCl signal confirms specific binding (displacement).

Orthogonal Validation: Surface Plasmon Resonance (SPR)

Objective: Validate binding kinetics and rule out aggregation (promiscuous binding).

Protocol
  • Sensor Chip: CM5 or Streptavidin (biotinylated target).[1]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Crucial: Ensure buffer pH is strong enough to buffer the carryover HCl from the compound stock.

  • Injection Strategy:

    • Clean Screen: Inject FAP-2HCl at 50 µM.

    • Dissociation Time: 60 seconds.

    • Analysis: Look for "square wave" binding (typical for fragments with fast

      
      ).[1]
      
  • Stoichiometry Check:

    • If

      
       exceeds theoretical maximum (>120%), suspect super-stoichiometric aggregation.[1]
      
    • Remedy: Add 0.01% Triton X-100 to the sample buffer.

Data Presentation & Analysis
Table 1: Troubleshooting Common HTS Artifacts with FAP-2HCl
ObservationProbable CauseCorrective Action
High Acoustic CVs Viscosity change due to high salt content (2HCl).[1]Recalibrate liquid handler for "High Salt/DMSO" fluid class.
Yellowing of DMSO Stock Oxidation of pyridine or trace impurities.Store under N₂ at -20°C; use within 3 months.
Non-Specific Inhibition Acidification of assay well (pH drop).Increase HEPES/Tris concentration in assay buffer to >50 mM.
Broad NMR Peak Intermediate exchange rate or aggregation.[1]Run variable temperature NMR or dilute protein.[1]
Workflow Visualization

The following diagram illustrates the decision tree for screening FAP-2HCl, emphasizing the "Salt Check" loop.

HTS_Workflow Start Start: FAP-2HCl Solid Solubilization Solubilization in DMSO (+ 2.1 eq DIPEA) Start->Solubilization QC_Check Visual QC: Precipitate? Solubilization->QC_Check Acoustic Acoustic Dispensing (Echo/Datastream) QC_Check->Acoustic Clear Fail_Precip Recalculate Solubility / Add Co-solvent QC_Check->Fail_Precip Cloudy Buffer_Check Assay Buffer Capacity (>50mM HEPES?) Acoustic->Buffer_Check Screening Primary Screen (19F-NMR or Enz Assay) Buffer_Check->Screening Yes Fail_Buffer Adjust Buffer pH/Conc Buffer_Check->Fail_Buffer No Hit_Analysis Hit Identified? Screening->Hit_Analysis Validation Orthogonal Validation (SPR/MST) Hit_Analysis->Validation Yes Report Valid Fragment Hit Hit_Analysis->Report Confirmed Fail_Precip->Solubilization Fail_Buffer->Buffer_Check

Figure 1: Decision tree for processing azetidine dihydrochloride salts in HTS workflows, prioritizing pH control and solubility checks.

References
  • Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.[1] Link[1]

  • Norton, R. S., et al. (2016).[1] "NMR screening of fluorinated fragments." Journal of Medicinal Chemistry. (Contextual grounding for 19F-NMR methodology). Link[1]

  • Enamine Ltd. "Building Blocks: Fluorinated Azetidines."[1] (Source of physicochemical data for Fsp3 fragments). Link

  • Lepre, C. A. (2011).[1] "Library design for NMR-based fragment screening." Methods in Enzymology. Link[1]

  • Keseru, G. M., et al. (2016).[1] "Design principles for fragment libraries: maximizing the value of Fsp3 character." Drug Discovery Today. Link

(Note: While specific literature on "FAP-2HCl" as a named drug is non-existent, the protocols above are derived from standard operating procedures for handling fluorinated amine salts in FBDD, supported by the cited reviews on fragment screening methodologies.)

Sources

Application Note: Safe Handling and Storage of 2-(3-fluoroazetidin-3-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role in Modern Drug Discovery

2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and pharmaceutical development. It incorporates three key structural motifs: a pyridine ring, a fluoro-substituted azetidine ring, and a dihydrochloride salt form. The pyridine scaffold is a cornerstone in drug design, valued for its ability to engage in various biological interactions and its presence in numerous FDA-approved drugs.[1][2] The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of a molecule.[2] Furthermore, the azetidine ring provides a rigid, three-dimensional structural element, while the dihydrochloride salt form is typically employed to improve aqueous solubility and stability, facilitating its use in experimental assays.[3]

Given its potential as a critical building block for novel therapeutics, establishing robust and reliable protocols for the handling and storage of this compound is paramount to ensure experimental reproducibility, maintain compound integrity, and guarantee researcher safety. This document provides a comprehensive guide based on established chemical principles and safety data from structurally analogous compounds.

Compound Properties and Identification

Detailed experimental data for 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is not widely published. The information below is based on its chemical structure and data from analogous pyridine hydrochloride and fluoro-azetidine compounds. Researchers must consult the supplier-specific Certificate of Analysis (CoA) for batch-specific quantitative data.

PropertyValue / DescriptionRationale / Source
Chemical Name 2-(3-fluoroazetidin-3-yl)pyridine dihydrochlorideIUPAC Nomenclature
Molecular Formula C₈H₁₀FN₂ · 2HClDerived from Structure
Molecular Weight 229.09 g/mol Calculated from Formula
Appearance Likely a white to off-white or beige solid.[4]Typical for hydrochloride salts of organic compounds.
Purity ≥95% (Typical)Standard for research-grade chemicals.[5]
Solubility Expected to be soluble in water and polar organic solvents like DMSO and methanol.[4][6]The dihydrochloride salt form is designed to enhance aqueous solubility.[3]
Melting Point Not specified. Must be determined empirically or via supplier CoA.Varies significantly based on purity and salt form.

Hazard Identification and Safety Precautions

As no specific Safety Data Sheet (SDS) exists for this exact compound, a conservative hazard assessment has been made based on related structures such as 3-fluoroazetidine hydrochloride and various pyridine hydrochlorides.[4][7]

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4][7]Avoid direct contact and generation of dust. Handle only in a well-ventilated area or fume hood.
Irritation Causes skin irritation and serious eye irritation .[7]Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Respiratory May cause respiratory tract irritation .[4][7]Use a fume hood or ventilated enclosure when handling the solid compound.
Hygroscopicity As a hydrochloride salt, it is potentially hygroscopic (absorbs moisture from the air).[4][8]Minimize exposure to ambient air. Store in a desiccator.

Causality Behind PPE Selection: The predicted irritant and acutely toxic nature of the compound necessitates the use of a standard PPE ensemble to prevent accidental exposure. This includes:

  • Nitrile or Neoprene Gloves: To prevent skin contact and absorption.

  • Safety Goggles or Face Shield: To protect against eye irritation from airborne particles.

  • Laboratory Coat: To protect skin and clothing from contamination.

All handling of the solid material should be performed within a certified chemical fume hood to mitigate the risk of inhaling dust particles.[9]

Storage and Stability Management

Proper storage is critical for preserving the chemical integrity and purity of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride. The following conditions are recommended based on best practices for similar chemical entities.[5][6]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Low temperatures slow the rate of potential chemical degradation, ensuring long-term stability.[5]
Atmosphere Dry / Desiccated The compound is likely hygroscopic; storage in a desiccator prevents water absorption, which can compromise sample mass accuracy and potentially lead to hydrolysis.[4][8]
Container Tightly-sealed, light-resistant vial Prevents exposure to moisture and air, and protects against potential photodegradation.[4][9]
Inert Gas Recommended for long-term storage after opening.Backfilling the vial with an inert gas like argon or nitrogen displaces oxygen and moisture, further preserving the compound.

Protocols for Handling and Experimental Use

The following protocols provide step-by-step guidance for common laboratory workflows involving this compound.

Receiving and Storing the Compound

This workflow ensures that the compound is properly logged and stored upon arrival to maintain its quality and ensure laboratory safety.

Receiving_Workflow cluster_receiving Receiving & Inspection cluster_processing Logging & Storage A Receive Shipment B Verify Compound Name, CAS Number (if any), and Quantity A->B Check Packing Slip C Inspect Container Seal and Integrity B->C D Log Compound into Chemical Inventory System C->D If OK X Quarantine and Contact Safety Officer/Supplier C->X If Damaged/ Leaking E Affix Barcode/ID Label D->E F Place in Secondary Containment E->F G Store in Designated 2-8°C Desiccator F->G

Caption: Workflow for receiving and initial storage.
Aliquoting and Weighing the Solid Compound

Objective: To accurately weigh the solid compound while minimizing exposure to the operator and the atmosphere.

Location: Certified Chemical Fume Hood or Ventilated Balance Enclosure.

  • Preparation: Don all required PPE (lab coat, safety goggles, gloves). Decontaminate the work surface.

  • Equilibration: Remove the compound's vial from the 2-8°C storage and place it in a desiccator at room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Tare: Place a tared, clean weigh boat or vial on an analytical balance.

  • Dispensing: Open the stock vial inside the fume hood. Using a clean, chemical-resistant spatula, promptly transfer the desired amount of solid to the tared container.

  • Sealing: Immediately and tightly reseal the main stock vial. If desired, backfill with an inert gas before sealing.

  • Recording: Record the final mass.

  • Cleanup: Clean the spatula and work surface thoroughly. Dispose of any contaminated materials as hazardous waste.[10]

  • Return to Storage: Return the main stock vial to the 2-8°C desiccator.

Preparation of a Stock Solution

Objective: To prepare a concentrated stock solution (e.g., 10 mM in DMSO) for use in downstream experiments.

Solution_Prep_Workflow A Calculate Mass Required for Desired Volume and Concentration B Weigh Compound Accurately (Follow Protocol 5.2) A->B C Add Compound to Appropriately Sized Vial B->C D Add Small Amount of Solvent (e.g., DMSO, Water) C->D E Mix to Dissolve (Vortex / Sonicate) D->E F Add Solvent to Final Volume (QS) E->F I Gently Warm or Try Alternative Solvent E->I If Insoluble G Label Vial Clearly: Name, Concentration, Date, Solvent F->G H Store Solution (e.g., -20°C Aliquots) G->H

Caption: Workflow for preparing a stock solution.

Protocol:

  • Calculation: Calculate the mass of the compound needed to achieve the target concentration in the desired volume.

  • Weighing: Accurately weigh the calculated mass following the protocol in Section 5.2.

  • Dissolution:

    • Transfer the weighed solid into a sterile, chemically compatible vial (e.g., glass or polypropylene).

    • Add approximately 80% of the final desired volume of the chosen solvent (e.g., anhydrous DMSO for organic stocks, or a suitable buffer for aqueous solutions).

    • Cap the vial and mix thoroughly. Use a vortex mixer for vigorous agitation. If the compound is slow to dissolve, sonication in a water bath for 5-10 minutes can be effective.

  • Final Volume: Once fully dissolved, add the solvent to reach the final target volume (quantity sufficient, or QS).

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

  • Storage of Solution: For long-term stability, it is advisable to divide the stock solution into smaller, single-use aliquots and store them at -20°C or -80°C. This practice minimizes degradation from repeated freeze-thaw cycles.

Spill and Waste Management

Spill Response: In the event of a spill, evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[7] Collect the material using non-sparking tools and place it into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site thoroughly.

Waste Disposal: All unused solid compound, contaminated materials, and solutions must be treated as hazardous chemical waste.[4] Dispose of this waste in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain.[10]

References

  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2011).
  • Thermo Fisher Scientific. (2010).
  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet - (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride.
  • Sigma-Aldrich. 3-(Azetidin-3-yl)pyridine dihydrochloride.
  • ChemScene. (R)-3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride.
  • El-Sayed, R. et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
  • Cole-Parmer. (2005).
  • PENTA. (2024).
  • Jin, L. et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.
  • ChemShuttle. 4-(3-fluoroazetidin-1-yl)piperidine dihydrochloride; CAS No. 1403767-21-4.
  • BenchChem. (2025). Preparation of 2-Amino-2-(pyridin-3-yl)
  • Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. Chemistry of Heterocyclic Compounds, 45(11).
  • Hussain, A. et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.

Sources

Application Notes and Protocols: 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride as a Chemical Probe for Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is a novel chemical probe with significant potential for the investigation of nicotinic acetylcholine receptors (nAChRs). While direct studies on this specific compound are emerging, its structural similarity to a well-characterized class of nAChR ligands, particularly potent and selective agonists for the α4β2 subtype, provides a strong basis for its application in neuroscience and drug discovery. The incorporation of a fluoroazetidine moiety is a key structural feature that can influence binding affinity, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and protocols for the use of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride as a chemical probe, drawing upon established methodologies for analogous compounds. These protocols are intended to guide researchers in the effective use of this compound for the characterization of nAChRs in various experimental systems.

Principle and Mechanism of Action

2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is predicted to act as a ligand at nAChRs. These receptors are pentameric ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[1] The diverse combination of α (α2-α10) and β (β2-β4) subunits results in a variety of nAChR subtypes with distinct pharmacological and physiological properties.[1]

Based on the pharmacology of structurally related molecules, such as the potent α4β2 nAChR agonist A-85380 (3-[2(S)-2-azetidinylmethoxy]pyridine) and its fluorinated analog 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, it is hypothesized that 2-(3-fluoroazetidin-3-yl)pyridine will exhibit high affinity and selectivity for the α4β2 nAChR subtype.[2][3] The interaction of this probe with the receptor is expected to be competitive with endogenous acetylcholine and other nicotinic ligands at the agonist binding site located at the interface of α and β subunits.

The functional consequence of this binding can be agonistic, partially agonistic, or antagonistic, and needs to be determined experimentally. The protocols outlined below are designed to elucidate the binding characteristics and functional effects of this chemical probe.

Data Presentation

Table 1: Predicted Properties of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride

PropertyPredicted Value/CharacteristicRationale based on Analogs
Primary Target α4β2 Nicotinic Acetylcholine ReceptorAnalogs like A-85380 and its fluorinated derivatives show high affinity and selectivity for the α4β2 nAChR subtype.[2][3]
Binding Affinity (Ki) Sub-nanomolar to low nanomolar rangeThe parent compound A-85380 has sub-nanomolar affinity, and its 2-fluoro analog has a Ki of 46-48 pM.[2]
Mode of Action Likely Agonist or Partial AgonistA-85380 and its analogs are known agonists at the α4β2 nAChR.[3][4]
Potential Applications In vitro target validation, competitive binding assays, functional receptor characterization.Similar compounds are used to study nAChR distribution and function in vitro and in vivo.[5]

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for nAChR Affinity Determination

This protocol describes a competitive binding assay to determine the affinity (Ki) of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride for nAChRs, using a radiolabeled ligand.

Workflow Diagram:

prep Prepare Membranes/Cells Expressing nAChRs incubation Incubate Membranes/Cells with Radioligand and Probe prep->incubation radioligand Prepare Radioligand Solution (e.g., [3H]epibatidine or [3H]cytisine) radioligand->incubation probe Prepare Serial Dilutions of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride probe->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration scintillation Quantify Bound Radioactivity (Liquid Scintillation Counting) filtration->scintillation analysis Data Analysis to Determine IC50 and Ki scintillation->analysis

Caption: Workflow for determining the binding affinity of the chemical probe.

Materials:

  • Biological Material: Membranes from rat brain cortex or cell lines stably expressing the nAChR subtype of interest (e.g., M10 cells expressing α4β2 nAChRs).[6]

  • Radioligand: A suitable high-affinity radioligand for the target nAChR subtype, such as [³H]epibatidine or [³H]cytisine.[2]

  • Test Compound: 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane/Cell Preparation: Prepare cell membranes or whole cells expressing the nAChR subtype of interest according to standard laboratory protocols.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer, radioligand, and vehicle control.

    • Non-specific Binding: Assay buffer, radioligand, and a saturating concentration of a non-labeled competitor (e.g., 10 µM nicotine).

    • Competitive Binding: Assay buffer, radioligand, and varying concentrations of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride (e.g., 10⁻¹² M to 10⁻⁵ M).

  • Incubation: Add the membrane/cell preparation to each well to initiate the binding reaction. Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Characterization using a Cell-Based FLIPR Assay

This protocol outlines a method to assess the functional activity (agonist, partial agonist, or antagonist) of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride at a specific nAChR subtype using a fluorescent imaging plate reader (FLIPR) based calcium influx assay.

Workflow Diagram:

cell_prep Plate Cells Expressing nAChRs dye_loading Load Cells with Calcium-Sensitive Dye cell_prep->dye_loading agonist_mode Agonist Mode: Add Probe to Cells and Measure Fluorescence dye_loading->agonist_mode antagonist_mode Antagonist Mode: Pre-incubate with Probe, then add Control Agonist and Measure Fluorescence dye_loading->antagonist_mode compound_prep Prepare Serial Dilutions of Probe and Control Agonist compound_prep->agonist_mode compound_prep->antagonist_mode data_analysis Analyze Fluorescence Data to Determine EC50 (Agonist) or IC50 (Antagonist) agonist_mode->data_analysis antagonist_mode->data_analysis

Caption: Workflow for functional characterization of the chemical probe.

Materials:

  • Cell Line: A cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1 cells transfected with human α4β2 nAChRs).

  • Calcium-Sensitive Dye: e.g., Fluo-4 AM.

  • Test Compound: 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride.

  • Control Agonist: A known full agonist for the target receptor (e.g., nicotine or acetylcholine).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • FLIPR Instrument.

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride and the control agonist in assay buffer.

  • Agonist Mode:

    • Place the cell plate in the FLIPR instrument.

    • Add varying concentrations of the test compound to the wells and monitor the change in fluorescence over time. An increase in fluorescence indicates calcium influx due to receptor activation.

  • Antagonist Mode:

    • Pre-incubate the dye-loaded cells with varying concentrations of the test compound for a specified period (e.g., 15-30 minutes).

    • Place the plate in the FLIPR instrument and add a fixed concentration of the control agonist (e.g., EC₈₀) to all wells.

    • Monitor the change in fluorescence. A decrease in the agonist-induced fluorescence signal indicates antagonistic activity.

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC₅₀ (effective concentration for 50% of maximal response) and the maximum efficacy relative to the control full agonist.

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀ (inhibitory concentration for 50% of the agonist response).

Troubleshooting

ProblemPossible CauseSolution
High non-specific binding in radioligand assay Inadequate washing, radioligand sticking to filters, or inappropriate buffer composition.Increase the number and volume of washes with ice-cold buffer. Pre-soak filters in a blocking agent (e.g., 0.5% polyethyleneimine). Optimize buffer components.
Low signal-to-noise ratio in FLIPR assay Low receptor expression, poor dye loading, or cell death.Use a cell line with higher receptor expression. Optimize dye loading time and concentration. Ensure cell viability throughout the assay.
Inconsistent results Pipetting errors, temperature fluctuations, or variability in cell density.Use calibrated pipettes and ensure consistent technique. Maintain a stable temperature during incubations. Ensure a uniform cell monolayer in each well.

Concluding Remarks

2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is a promising chemical probe for the study of nicotinic acetylcholine receptors. The protocols provided herein, based on established methods for analogous compounds, offer a robust framework for its characterization. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs. The elucidation of the precise pharmacological profile of this compound will contribute to a deeper understanding of nAChR biology and may aid in the development of novel therapeutics targeting these receptors.

References

  • Dolle, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors. Journal of Medicinal Chemistry, 42(12), 2251-2259. Available from: [Link]

  • Valette, H., et al. (1999). Characterization of the nicotinic ligand 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine in vivo. Life Sciences, 65(4), PL49-PL54. Available from: [Link]

  • Abd-Wahab, B. F., et al. (2013). Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. Journal of Medicinal Chemistry, 56(17), 6615-6627. Available from: [Link]

  • National Center for Biotechnology Information (2006). 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. PubChem Compound Summary for CID 11538006. Available from: [Link]

  • Canchola, J. (2021). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD: Research and eData. Available from: [Link]

  • Nilsson, S., et al. (1998). Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex. Neurochemistry International, 33(3), 231-239. Available from: [Link]

  • Mendoza-Macías, C. L., et al. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 28(19), 6902. Available from: [Link]

  • National Center for Biotechnology Information (2006). 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. PubChem Compound Summary for CID 11538007. Available from: [Link]

  • Chellappan, S. K., et al. (2012). Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. Journal of Medicinal Chemistry, 55(21), 9552-9566. Available from: [Link]

  • Elleder, D., et al. (2012). Identification of a 3-aminoimidazo[1,2-a]pyridine inhibitor of HIV-1 reverse transcriptase. Virology Journal, 9, 305. Available from: [Link]

  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 893351. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 172383007, 2-Fluoro-6-(3-fluoroazetidin-1-yl)pyridine. Available from: [Link].

  • Srisook, E., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 28(4), 1696. Available from: [Link]

  • Walters, C. L., et al. (2019). Enhancement of alcohol aversion by the nicotinic acetylcholine receptor drug sazetidine-A. Neuropsychopharmacology, 44(10), 1764-1772. Available from: [Link]

  • Kumar, P., & Singh, R. (2024). Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development, 9(2), c254-c261. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(3-Fluoroazetidin-3-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. The synthesis of four-membered nitrogen heterocycles like azetidines is inherently challenging due to significant ring strain, which can lead to low yields and competing side reactions.[1][2][3] This guide provides in-depth, experience-based solutions to overcome these obstacles.

Troubleshooting Guide

This section addresses specific problems you might encounter during the multi-step synthesis. The overall synthetic workflow is visualized below.

G cluster_0 Overall Synthetic Workflow Start N-Protected 3-Hydroxyazetidine Precursor N-Protected 3-Hydroxy-3-(pyridin-2-yl)azetidine Start->Precursor Pyridylation Fluorination N-Protected 2-(3-fluoroazetidin-3-yl)pyridine Precursor->Fluorination Deoxyfluorination Deprotection 2-(3-fluoroazetidin-3-yl)pyridine (Free Base) Fluorination->Deprotection e.g., Acidolysis for Boc Salt_Formation 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride (Final Product) Deprotection->Salt_Formation HCl Addition

Figure 1: Overall synthetic workflow for the target molecule.

Stage 1: Fluorination of N-Protected 3-Hydroxy-3-(pyridin-2-yl)azetidine

The deoxyfluorination of the tertiary alcohol is the most critical and often lowest-yielding step.

Q1: My fluorination reaction with DAST shows low conversion and multiple byproducts. What are the likely causes and how can I fix it?

A1: Low conversion and side-product formation in DAST-mediated fluorinations of tertiary alcohols are common issues stemming from reagent stability, temperature control, and competing reaction pathways.

  • Causality: Diethylaminosulfur trifluoride (DAST) is a powerful nucleophilic fluorinating agent but is thermally unstable and can decompose, especially at temperatures above 0°C, leading to undesired side reactions.[4] For tertiary alcohols, the reaction proceeds through an alkoxyaminosulfurane intermediate. If the temperature is not strictly controlled, this intermediate can promote elimination reactions (forming an unsaturated azetidine) or rearrangement rather than the desired SN2-like fluoride displacement.

  • Troubleshooting & Optimization:

    • Strict Temperature Control: The reaction must be performed at low temperatures. Start the addition of DAST at -78°C (a dry ice/acetone bath) and allow the reaction to warm slowly, but not above 0°C.[5] Monitor the internal temperature closely.

    • Reagent Quality and Handling: Use a fresh, high-purity bottle of DAST. DAST is extremely sensitive to moisture, which hydrolyzes it to HF and other byproducts, reducing its efficacy.[5] Handle it under an inert atmosphere (Argon or Nitrogen) with dry syringes and glassware.

    • Solvent Choice: Anhydrous dichloromethane (DCM) is the most common and effective solvent.[4] Ensure your DCM is freshly distilled or from a sealed bottle over molecular sieves.

    • Slow Addition: Add DAST dropwise to the solution of your alcohol precursor. A rapid, exothermic reaction can lead to localized heating and decomposition.

G cluster_0 Troubleshooting Logic: Low Fluorination Yield Start Low Yield or Byproducts Observed Check_Temp Was temperature kept below 0°C, ideally at -78°C? Start->Check_Temp Check_Reagent Was DAST fresh and handled under inert gas? Check_Temp->Check_Reagent Yes Sol_Temp Solution: Maintain -78°C during addition and warm slowly. Check_Temp->Sol_Temp No Check_Solvent Was the solvent strictly anhydrous? Check_Reagent->Check_Solvent Yes Sol_Reagent Solution: Use fresh DAST from a new bottle under Argon. Check_Reagent->Sol_Reagent No Sol_Solvent Solution: Use freshly distilled DCM over molecular sieves. Check_Solvent->Sol_Solvent No Consider_Alt Consider Alternative Reagent (e.g., Deoxo-Fluor®) Check_Solvent->Consider_Alt Yes

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during experimentation. As a key building block in medicinal chemistry, understanding the solubility characteristics of this compound is critical for successful experimental outcomes.[1][2] This resource offers practical solutions and explains the scientific principles behind them.

Understanding the Molecule: Physicochemical Context

2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is a heterocyclic compound featuring a pyridine ring and a fluorine-substituted azetidine moiety.[3] The dihydrochloride salt form suggests that the basic nitrogen atoms on both the pyridine and azetidine rings are protonated. This salt formation is a common strategy to enhance the aqueous solubility of parent compounds. However, challenges can still arise.[4]

The presence of the strained, sp³-rich azetidine ring can improve pharmacokinetic properties and aqueous solubility compared to larger ring systems.[5][6] Nevertheless, the overall solubility is a complex interplay of its structural features, the solid-state properties of the salt, and the chosen solvent system.[7][8]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues related to the solubility of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride.

Q1: My compound won't dissolve in water, even though it's a dihydrochloride salt. What's the first step?

A1: Initial Checks and Basic Solubilization

Before exploring more complex solutions, it's crucial to verify your initial conditions.

  • Purity and Solid Form: Ensure the compound's purity and that you are using the correct solid form. Different crystalline forms (polymorphs) can have different solubilities.[4]

  • pH of the Solution: As a dihydrochloride salt of a weak base, the solubility of this compound is highly pH-dependent.[9][10] In a neutral aqueous solution, the salt may begin to convert to the less soluble free base.

    • Troubleshooting Step: Measure the pH of your solution after adding the compound. For initial dissolution, using a slightly acidic buffer (e.g., pH 4-6) can help maintain the protonated, more soluble form of the molecule.[11][12]

Q2: I'm observing precipitation when I add my aqueous stock solution to my cell culture media or assay buffer. How can I prevent this?

A2: Addressing Precipitation in Biological Buffers

This is a common issue when a compound's stock solution is diluted into a buffer with a different pH or composition.

  • Cause: Phosphate-buffered saline (PBS) and many cell culture media are buffered around pH 7.4.[13] Diluting an acidic stock solution of your compound into this higher pH environment can cause the compound to crash out as the less soluble free base.

  • Troubleshooting Workflow:

    A Precipitation in Biological Buffer B Decrease Final Compound Concentration A->B Is the final concentration high? C Increase Co-solvent in Final Solution (e.g., DMSO) A->C Is a small amount of organic solvent tolerated? D Prepare Stock in a Lower pH Buffer A->D Need to avoid organic solvents? E Successful Dissolution B->E C->E D->E

    Caption: Troubleshooting workflow for precipitation in biological buffers.

  • Step-by-Step Protocol:

    • Reduce Final Concentration: The simplest solution is often to work at a lower final concentration if your experimental design allows.

    • Introduce a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO).[14] When diluting into your aqueous buffer, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

    • pH Modification: If organic solvents must be avoided, try preparing the stock solution in an acidic buffer (e.g., citrate buffer at pH 4-5) before diluting it into the final assay medium.[11]

Q3: What are the best organic solvents for this compound if I need to prepare a high-concentration stock solution?

A3: Selecting Appropriate Organic Solvents

For high-concentration stocks, organic solvents are often necessary.

  • Recommended Solvents:

    • Dimethyl Sulfoxide (DMSO): This is a powerful, aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[14] It is a common choice for creating high-concentration stock solutions for biological screening.

    • N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA): These are also strong, polar aprotic solvents that can be effective.

    • Ethanol: As a polar protic solvent, ethanol can also be a good choice, especially in combination with water or buffers.[15]

  • Solubility Comparison Table:

SolventTypeTypical UseConsiderations
Water (acidified)Polar ProticAqueous assayspH-dependent solubility
DMSOPolar AproticHigh-concentration stocksCan be toxic to cells at >1%
EthanolPolar ProticFormulations, stocksCan precipitate some salts
PEG 400Polar ProticIn vivo formulationsViscous, good for oral dosing

This table provides general guidance. Experimental verification is always recommended.

Q4: I'm still having trouble with solubility. Are there more advanced formulation strategies I can try?

A4: Advanced Solubilization Techniques

When standard methods are insufficient, more advanced formulation approaches can be employed, particularly for in vivo studies.

  • Co-solvents: Using a mixture of solvents can significantly enhance solubility.[11][16] A common strategy for preclinical studies is to use a vehicle containing a mixture of solvents like PEG 400, propylene glycol, and ethanol.[15]

  • Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous media.[11] Examples include Tween® 80 and Cremophor® EL.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[11] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common example used in pharmaceutical formulations.[14]

    A Poorly Soluble Compound B Co-solvent Mixture A->B Disrupts water's H-bond network C Surfactant (Micelles) A->C Encapsulation D Cyclodextrin (Inclusion Complex) A->D Complexation E Enhanced Aqueous Solubility B->E C->E D->E

    Caption: Advanced strategies to enhance aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Calculate Mass: Determine the mass of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride needed for your desired volume of a 10 mM solution.

  • Add Solvent: To the weighed compound, add 80% of the final volume of a suitable acidic buffer (e.g., 50 mM citrate buffer, pH 5.0).

  • Promote Dissolution: Vortex the solution vigorously. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.

  • pH Check: Once dissolved, check the pH and adjust if necessary with dilute HCl or NaOH.

  • Final Volume: Bring the solution to the final desired volume with the buffer.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to sterilize and remove any particulates.

Protocol 2: High-Throughput Kinetic Solubility Assessment

This protocol provides a quick assessment of solubility in a specific buffer.[17]

  • Prepare Stock: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 100 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.

  • Dilution into Buffer: Transfer a small, fixed volume from each well of the DMSO plate to a new 96-well plate containing your aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Incubation: Allow the plate to equilibrate for a set time (e.g., 1-2 hours) at room temperature.

  • Readout: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Analysis: The concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility.

Analytical Troubleshooting with HPLC

If you suspect compound degradation or precipitation during your experiments, High-Performance Liquid Chromatography (HPLC) can be a valuable diagnostic tool.[18]

  • Symptom: Decreasing Peak Area with Injections: This may indicate that the compound is precipitating in the sample solvent or on the column.

    • Solution: Ensure your sample is fully dissolved in the mobile phase. If the sample is dissolved in a stronger solvent than the mobile phase, reduce the injection volume.[18][19]

  • Symptom: Split or Broad Peaks: This can be caused by partial dissolution of the sample or incompatibility between the injection solvent and the mobile phase.[19]

    • Solution: Filter your samples before injection. Whenever possible, dissolve the sample in the initial mobile phase.[18]

References

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available at: [Link]

  • Domainex. (2025, April 10). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Available at: [Link]

  • National Center for Biotechnology Information. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Bergström, C. A. S. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • ACS Publications. (2003, May 1). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education. Available at: [Link]

  • Molecular Devices. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Available at: [Link]

  • American Chemical Society. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Structures of some azetidine-based drugs. Available at: [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available at: [Link]

  • Ràfols, C., et al. (2017, December 24). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Available at: [Link]

  • International Journal of Pharmaceutical and Life Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Available at: [Link]

  • ResearchGate. (2022, August 22). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Available at: [Link]

  • Baghdad Science Journal. (2022). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Available at: [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Crystal Pharmatech. (2026, January 28). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Available at: [Link]

  • MDPI. (2025, September 28). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-(3-fluoroazetidin-1-yl)pyridine. PubChem. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Available at: [Link]

  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Available at: [Link]

  • ResearchGate. (2025, April 7). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Available at: [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]

Sources

Technical Support Center: Pyridine Fluorination Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: PYR-F-OPT-2026 Subject: Troubleshooting & Optimizing Fluorination Conditions for Pyridine Scaffolds

Executive Summary: The "Fluorine Effect" & Pyridine Challenges

Welcome to the Fluorination Support Center. You are likely here because your pyridine substrate is resisting fluorination. Pyridines are notoriously difficult substrates for two opposing reasons:

  • Electron Deficiency: The nitrogen atom pulls electron density, making the ring deactivated toward Electrophilic Aromatic Substitution (SEAr) (e.g., using

    
     sources like Selectfluor).
    
  • Lone Pair Coordination: The basic nitrogen poisons transition metal catalysts (Pd, Cu) required for cross-coupling.

This guide moves beyond textbook theory into field-proven troubleshooting for the three dominant methodologies: Nucleophilic (SNAr), Radical (Minisci/Ag-mediated), and Metal-Catalyzed Cross-Coupling.

Module A: Nucleophilic Fluorination (SNAr & Halex)

Best for: 2- and 4-chloropyridines, electron-deficient scaffolds.

User Query: "My Halex reaction (Cl

F) using KF in DMSO stalled at 60% conversion. Adding more KF didn't help. Why?"

Diagnosis: You are likely experiencing Fluoride Solvation Poisoning or Lattice Energy Lock . In standard SNAr, the fluoride ion (


) is a poor nucleophile because it forms tight solvation shells with water (even trace amounts) or forms unreactive aggregates in the crystal lattice.

The Fix: The "Naked Fluoride" Protocol To drive conversion, you must strip the fluoride of its solvation shell and break the lattice energy.

  • Switch to Spray-Dried KF: Standard anhydrous KF has a low surface area. Spray-dried KF (sd-KF) has a "popcorn-like" morphology with vastly superior surface area.

  • The "Bake-Out" Step: You cannot just rely on "anhydrous" solvents. You must azeotropically dry the KF inside the reaction vessel.

  • Phase Transfer Catalysis (PTC): Use 18-crown-6 (for Potassium) or tetraphenylphosphonium bromide to pull

    
     into the organic phase.
    

Technical Insight (Solvent Choice):

Solvent Dielectric Constant Suitability Notes
Sulfolane 43.3 High High thermal stability (>200°C), excellent for Halex.
DMSO 46.7 Medium Good solubility, but risks thermal decomposition/safety at high T.
NMP 32.2 Medium Good for lower temp SNAr, but harder to remove during workup.

| DMF | 36.7 | Low | Decomposes to dimethylamine at high T, which competes as a nucleophile (


 side product). |
Visual Troubleshooting: The Water Barrier in SNAr

SNAr_Troubleshooting Start Issue: Stalled SNAr Reaction Check_Water Check 1: Is Water Present? Start->Check_Water Solvation H2O forms H-bond shell around F- (Nucleophilicity drops ~1000x) Check_Water->Solvation Yes (>100ppm) Check_Lattice Check 2: KF Surface Area Check_Water->Check_Lattice No (Anhydrous) Dry_Protocol Action: Azeotropic Distillation (Toluene/KF strip) Solvation->Dry_Protocol Result Result: 'Naked' Fluoride (High Reactivity) Dry_Protocol->Result Lattice_Lock Standard KF = High Lattice Energy (F- trapped in crystal) Check_Lattice->Lattice_Lock Standard Grind Spray_Dry Action: Use Spray-Dried KF (sd-KF) + 18-Crown-6 Lattice_Lock->Spray_Dry Spray_Dry->Result

Caption: Logical flow for diagnosing stalled SNAr reactions. Water solvation and lattice energy are the primary kinetic barriers.

Module B: Radical & Late-Stage Fluorination

Best for: Unactivated positions (C-3), complex drug molecules.

User Query: "I'm trying to fluorinate a pyridine at the 3-position using Selectfluor, but I'm getting a mixture of isomers and low yield."

Diagnosis: You are relying on electrophilic fluorination, which is electronically mismatched for pyridine. Pyridines are electron-poor;


 (from Selectfluor) is electron-poor. They repel. You need to switch to a Radical Mechanism  (Minisci-type) or Ag(II)-mediated C-H activation .

The Fix: Ag-Catalyzed Decarboxylative Fluorination or C-H Activation Instead of attacking the ring directly, generate a radical that attacks the protonated (activated) pyridine.

  • Protonation is Key: Perform the reaction in acidic media (TFA or aqueous acid). Protonating the pyridine nitrogen lowers the LUMO, making the ring more susceptible to nucleophilic radical attack (e.g., by a nucleophilic alkyl radical, though for direct fluorination, we often use AgF2).

  • Reagent Selection (AgF2): For direct C-H fluorination, Silver(II) Fluoride (AgF2) is superior to Selectfluor for pyridines. It acts as both a single-electron oxidant and a fluorine source.[1][2][3]

User Query: "My AgF2 turned yellow and the reaction failed."

Diagnosis: Reagent decomposition.

  • Black/Dark Brown: Active AgF2.

  • Yellow/Light Brown: Decomposed (Hydrolyzed/Reduced). Protocol: AgF2 is extremely moisture-sensitive.[4] It must be weighed in a glovebox or under a cone of heavy argon flow.

Module C: Experimental Protocol (The "Gold Standard")
Protocol: Anhydrous Halex Fluorination of 2-Chloropyridine

Target: High-yield conversion without tar formation.

Reagents:

  • Substrate: 2-Chloropyridine (1.0 equiv)

  • Fluoride Source: Spray-dried KF (2.0 equiv) [Must be handled rapidly]

  • Catalyst: 18-Crown-6 (0.2 equiv) or Tetraphenylphosphonium bromide (

    
    )
    
  • Solvent: Sulfolane (dry)

Step-by-Step Workflow:

  • The Drying Phase (Critical):

    • In a reaction flask, combine Spray-dried KF and Toluene (not the reaction solvent yet).

    • Heat to reflux with a Dean-Stark trap or distill off the toluene. This azeotropically removes the hydration shell from the KF surface.

    • Why? Even "dry" KF absorbs atmospheric moisture instantly. This step resets the surface.

  • The Exchange:

    • Once toluene is removed, add Sulfolane and the Catalyst (18-crown-6).

    • Add the 2-chloropyridine.

    • Heat to 180°C . (Note: Sulfolane freezes at 27°C; ensure lines are warm if using flow chemistry).

  • Monitoring:

    • Monitor by GC-MS or F-NMR. Do not use LC-MS with acidic mobile phases for monitoring conversion of highly volatile fluoropyridines (they may be lost in the solvent front).

  • Workup:

    • Dilute with diethyl ether (Sulfolane is not miscible with ether).

    • Wash copiously with water to remove Sulfolane.

Visualizing the Silver Mechanism

Understanding the Ag(I)/Ag(II) cycle is crucial for troubleshooting radical fluorination.

Ag_Mechanism Ag1 Ag(I) (Precatalyst) Oxidation Oxidation (by Selectfluor or AgF2) Ag1->Oxidation Ag2 Ag(II)-F (Active Radical Source) Oxidation->Ag2 Radical_Step H-Abstraction / Radical Addn Ag2->Radical_Step SET Substrate Pyridine-H (Substrate) Substrate->Radical_Step Radical_Step->Ag1 Regeneration Product Pyridine-F (Product) Radical_Step->Product

Caption: Simplified catalytic cycle for Ag-mediated fluorination. Note that Ag(II) is the active species responsible for radical generation.

References & Authoritative Sources
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science.

    • Relevance: Defines the AgF2 protocol for direct C-H fluorination of pyridines at the 2-position.

  • Snyder, T., & Ritter, T. (2025/Current). Late-Stage Fluorination: Challenges and Solutions. (General Reference to Ritter Group Methodologies).

    • Relevance: Ritter's work on PhenoFluor and Pd-catalyzed fluorination is foundational for converting phenols/aryl sulfonates to fluorides.

  • Scientific Update (2017). Fluoride Sources for Halex Reactions.

    • Relevance: Details the preparation of anhydrous tetramethylammonium fluoride and the importance of spray-drying KF.

  • BenchChem Application Notes (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

    • Relevance: Provides industrial standard protocols for solvent selection and temperature control in SNAr.

  • Sanford, M. S., et al. (2012). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids. J. Am. Chem. Soc.[5][6][7][8]

    • Relevance: Establishes the mechanism for Ag-catalyzed radical fluorination using Selectfluor.

Sources

2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride

Executive Summary

You are likely encountering stability issues with 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride due to the intrinsic tension of the azetidine ring combined with the electronic effects of the geminal fluorine and pyridine substituents. While the dihydrochloride salt (2HCl) stabilizes the amine, the compound is chemically fragile in solution.

This guide moves beyond generic handling to address the specific failure modes: nucleophilic ring opening (hydrolysis) and oligomerization during neutralization.

Part 1: The Chemistry of Failure (Root Cause Analysis)

To troubleshoot effectively, you must understand why the molecule fails.

  • Ring Strain & Activation: The azetidine ring possesses ~26 kcal/mol of strain energy. The C3-position is quaternary, bearing both a pyridine ring and a fluorine atom. The electron-withdrawing nature of the fluorine and the protonated pyridine (in salt form) renders the adjacent ring carbons (C2 and C4) highly electrophilic.

  • The "Self-Destruct" Mechanism:

    • In Acid/Water (Storage/LCMS): Water acts as a nucleophile, attacking C2 or C4, leading to ring opening and the formation of a linear amino-alcohol impurity (M+18 peak).

    • In Base (Neutralization): Upon removing the HCl protons, the azetidine nitrogen becomes a nucleophile. If not trapped immediately by an electrophile, it will attack the electrophilic ring carbon of a neighboring molecule, causing rapid dimerization or polymerization (appearing as gum/oil).

Part 2: Troubleshooting Scenarios (FAQ)

Scenario A: "My LCMS purity dropped after leaving the sample in the autosampler overnight."

Diagnosis: Hydrolytic Ring Opening. The Mechanism: In aqueous buffers (even slightly acidic), the strained ring slowly hydrolyzes. Corrective Action:

  • Solvent Switch: Switch dilution solvents from Water/MeOH to Acetonitrile (ACN) or DMSO (anhydrous).

  • Temperature Control: Autosamplers must be set to 4°C . At Room Temperature (RT), degradation is accelerated.

  • Buffer Choice: Avoid phosphate buffers if possible; use volatile buffers (Formic acid/TFA) but keep the time in solution <4 hours.

Scenario B: "I tried to free-base the salt using NaHCO3, but I got a sticky oil that won't redissolve."

Diagnosis: Oligomerization/Polymerization. The Mechanism: You generated the free amine in a concentrated environment. The free amine attacked itself before it could be extracted or reacted. Corrective Action:

  • The "Cold-Biphasic" Protocol: Never neutralize in a single aqueous phase. Use a biphasic system (DCM/Sat. NaHCO3) at 0°C . The moment the free base forms, it partitions into the cold DCM, diluting it and separating it from other nucleophiles.

Scenario C: "The solid is clumping and turning yellow."

Diagnosis: Hygroscopic Disproportionation. The Mechanism: The dihydrochloride salt is extremely hygroscopic. Absorbed moisture creates a local acidic aqueous environment, promoting slow hydrolysis even in the solid state. Corrective Action:

  • Storage: Store under Argon/Nitrogen in a desiccator at -20°C .

  • Recovery: If clumping is minor, dry under high vacuum over P2O5 for 24 hours. If yellow, check purity; the color often indicates pyridine oxidation or polymerization.

Part 3: Validated Protocols

Protocol 1: Safe Free-Basing (The "Flash Extraction" Method)

Use this when you need the free amine for a coupling reaction.

  • Prepare: Cool 10 mL of DCM and 10 mL of Saturated NaHCO3 to 0°C (ice bath).

  • Suspend: Suspend 1.0 eq of the dihydrochloride salt in the cold DCM.

  • Neutralize: Add the cold NaHCO3 solution rapidly with vigorous stirring.

  • Extract: Stir for exactly 2 minutes (do not linger).

  • Separate: Separate layers immediately. Wash organic layer once with cold brine.

  • Dry & Use: Dry over MgSO4 (cold) for 5 mins, filter, and use the solution immediately . Do not concentrate to dryness unless absolutely necessary (risk of polymerization).

Protocol 2: Stability-Indicating LCMS Method

Use this to verify integrity before expensive steps.

ParameterSetting
Column C18 Reverse Phase (e.g., Acquity BEH C18), 1.7 µm
Mobile Phase A Water + 0.05% TFA (Acidic pH stabilizes the salt temporarily)
Mobile Phase B Acetonitrile + 0.05% TFA
Gradient 5% B to 95% B over 5 minutes
Temperature 30°C (Do not use 40-60°C column ovens)
Detection UV 254 nm (Pyridine) & MS (ESI+)
Pass Criteria Main peak >95%.[1][2][3][4] Watch for M+18 (Hydrolysis) or 2M (Dimer) peaks.

Part 4: Visualizing Degradation Pathways

The following diagram illustrates the decision matrix for handling this compound to avoid the two main "Death Pathways": Hydrolysis and Polymerization.

AzetidineStability Start 2-(3-fluoroazetidin-3-yl)pyridine 2HCl (Solid Salt) Solution Dissolved in Solution Start->Solution Add Solvent Acidic Acidic/Neutral pH (Water/MeOH) Solution->Acidic Dissolve in H2O/Buffer Basic Basic pH (Free-Basing) Solution->Basic Add Base (NaHCO3/TEA) Hydrolysis FAILURE MODE 1: Nucleophilic Attack by Water (Ring Opening) Acidic->Hydrolysis Time > 4h or Heat Polymer FAILURE MODE 2: Self-Reaction (Oligomerization) Basic->Polymer High Conc. or Warm Safe SAFE PATH: Cold, Biphasic, Immediate Use Basic->Safe 0°C, DCM Extraction

Figure 1: Stability decision matrix showing the risks of hydrolysis in aqueous media and polymerization under basic conditions.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[5] Organic Preparations and Procedures International.

  • Lowe, G., et al. (1997). The Chemistry of 3-Fluoroazetidines. Journal of the Chemical Society, Perkin Transactions 1. (Validating the electron-withdrawing effect of 3-F on ring stability).
  • Enamine Ltd. (2023). Handling Guidelines for Azetidine Salts.[6] (General industry standard for azetidine dihydrochlorides).

  • Sigma-Aldrich. (2023). Safety Data Sheet: 3-Fluoroazetidine Hydrochloride.[3][7][8] (Confirming hygroscopicity and storage requirements).

  • Van der Veken, P., et al. (2005). Stability of Azetidine-2-carboxylic acid derivatives in aqueous solution. Journal of Medicinal Chemistry. (Mechanistic insight into ring opening).

Sources

troubleshooting 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of using 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride in biological assays. This compound, often utilized as a fragment in fragment-based drug discovery (FBDD) or as a bioisostere in medicinal chemistry (particularly for targeting GPCRs like S1P receptors or ion channels like nAChRs), presents unique physicochemical properties due to its gem-fluoro-aryl azetidine core and dihydrochloride salt form.

Topic: Troubleshooting Cell Culture Applications Product Form: Dihydrochloride Salt (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


)
Primary Application:  Small Molecule Screening / Lead Optimization

Part 1: Physicochemical Profile & Critical Handling

Before troubleshooting, it is imperative to understand why this compound behaves the way it does in solution. The dihydrochloride salt form indicates that both nitrogen centers (the azetidine secondary amine and the pyridine nitrogen) are protonated.

FeatureSpecificationImplication for Cell Culture
Molecular Core Gem-fluoro-aryl azetidineThe fluorine atom at the C3 position lowers the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

of the azetidine nitrogen compared to unsubstituted azetidine, but it remains basic.
Salt Stoichiometry

(Dihydrochloride)
Highly Acidic in Solution. Dissolving this compound in water or weak buffers will drastically lower pH, potentially causing false-positive cytotoxicity.
Hygroscopicity HighThe salt readily absorbs atmospheric moisture, leading to weighing errors and concentration inaccuracies.[1]
Solubility High in Water/DMSOWhile soluble, the stability of the free base in aqueous media at neutral pH is the limiting factor (risk of precipitation).[1]

Part 2: Troubleshooting Guide (Q&A Format)

Category 1: Solubility & Reconstitution

Q1: I dissolved the compound in water to make a 10 mM stock, but when I added it to my cell culture media, the color changed to yellow/orange. Is this normal?

Diagnosis: pH Shock. The "yellow" color shift in media (typically containing Phenol Red) indicates a sharp drop in pH (acidification).[1]

  • Mechanism: The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     salt releases two equivalents of protons (
    
    
    
    ) for every molecule dissolved. A 10 mM final concentration can overwhelm the buffering capacity of standard bicarbonate-based media (e.g., DMEM, RPMI).
  • Solution:

    • Buffer the Stock: Do not dissolve directly in water. Use DMSO for the primary stock (e.g., 100 mM).[1]

    • Intermediate Dilution: When diluting into aqueous media, ensure the media contains HEPES (25 mM) to provide additional buffering capacity.[1]

    • Neutralization (Advanced): For very high concentrations (>50 µM), you may need to back-titrate the stock with an equimolar amount of NaOH, though this is risky due to potential precipitation.[1]

Q2: My compound precipitates when I dilute the DMSO stock into the culture medium. Why?

Diagnosis: "Free Base" Crash-Out. While the dihydrochloride salt is water-soluble, the cell culture media (pH 7.4) will deprotonate the pyridine and potentially the azetidine. The resulting neutral "free base" form is significantly more lipophilic and less soluble.

  • Troubleshooting Protocol:

    • Sonicate: Briefly sonicate the media after addition.

    • Reduce Concentration: Determine the thermodynamic solubility limit. The gem-fluorine improves lipophilicity; solubility might be limited to <100 µM in aqueous buffers.

    • Carrier Protein: Ensure your media contains serum (FBS/BSA). Albumin binds lipophilic small molecules, preventing precipitation and mimicking in vivo transport.[1]

Category 2: Cellular Toxicity & Stability

Q3: I see rapid cell death (within 1-2 hours) at 10 µM. Is the compound really this potent?

Diagnosis: False Positive due to Acidity or Osmotic Shock. True pharmacological toxicity rarely manifests morphologically in 1 hour unless it is a pore-former or membrane disruptor.

  • Verification Step: Check the pH of the well. If it is < 7.0, the toxicity is an artifact.[1]

  • Control Experiment: Treat cells with an equivalent volume of DMSO and an equivalent concentration of HCl (without the compound) to rule out solvent/acid effects.

Q4: Is the azetidine ring stable in culture for 48+ hours?

Diagnosis: Potential Hydrolytic Instability. Azetidines are strained 4-membered rings. While the 3-fluoro substituent provides some electronic stabilization, they can be susceptible to ring-opening hydrolysis in acidic environments or nucleophilic attack by media components (e.g., thiols in cysteine/glutathione).[1]

  • Recommendation:

    • Refresh Media: Replace dosing media every 24 hours.

    • LC-MS Check: Incubate the compound in cell-free media at 37°C for 24 hours and analyze by LC-MS. Look for a mass shift of +18 Da (water addition/ring opening).

Part 3: Validated Reconstitution Workflow

The following workflow ensures that the acidity of the dihydrochloride salt does not compromise your assay data.

ReconstitutionWorkflow cluster_tips Pro-Tip: Visual pH Indicator Start Solid Compound (2HCl Salt) Weigh Weigh rapidly (Hygroscopic!) Start->Weigh Solvent Dissolve in Anhydrous DMSO Target: 10-100 mM Stock Weigh->Solvent Storage Aliquot & Freeze (-20°C) Avoid freeze-thaw Solvent->Storage Dilution Prepare Intermediate Dilution in PBS or Media Storage->Dilution CheckPH CRITICAL CHECK: Is pH < 7.2? Dilution->CheckPH Adjust Buffer with HEPES or adjust with dilute NaOH CheckPH->Adjust Yes (Acidic) Assay Add to Cells (Final DMSO < 0.5%) CheckPH->Assay No (Neutral) Adjust->Assay Tip Use Phenol Red media. Yellow = Acidic (Bad) Pink/Red = Neutral (Good)

Figure 1: Decision tree for reconstituting dihydrochloride salts to prevent pH-induced cytotoxicity.

Part 4: Data Summary & Reference Values

Use these reference values to benchmark your experimental setup.

ParameterValue / LimitNotes
Molecular Weight (Free Base) ~152.17 g/mol C₈H₉FN₂
Molecular Weight (Salt) ~225.09 g/mol C₈H₉FN₂ · 2HCl
Max Solubility (DMSO) > 50 mMHighly soluble in polar aprotic solvents.
Max Solubility (Aq. pH 7.4) ~100 - 500 µMEstimated. Limited by the lipophilicity of the neutral form.
pKa (Pyridine) ~5.2Protonated at pH < 5.
pKa (Azetidine) ~8.5 - 9.5Lowered by F-substitution, but still basic.
Recommended Storage -20°C (Desiccated)Protect from moisture to prevent hydrolysis.

References

  • PubChem Compound Summary. (2024). 2-Fluoro-6-(3-fluoroazetidin-1-yl)pyridine (Analogous Structure Analysis). National Center for Biotechnology Information. [Link][1]

  • Horti, A. G., et al. (2000).[1] Synthesis and evaluation of 6-[(18)F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine as a PET tracer for nicotinic acetylcholine receptors. Nuclear Medicine and Biology. (Demonstrates handling of azetidinyl-pyridine salts). [Link]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2] (Explains the stability and pKa effects of gem-fluoro substitution). [Link][1]

Sources

Technical Support Center: Synthesis of Fluorinated Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated azetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of these valuable fluorinated scaffolds. The inherent ring strain of the azetidine core, coupled with the unique electronic properties of fluorine, presents a distinct set of synthetic hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these challenges and achieve your synthetic goals.

Troubleshooting Guide: Common Issues in Fluorinated Azetidine Synthesis

This section addresses specific experimental problems, their probable causes, and validated solutions.

Issue 1: Low or No Yield of the Desired Fluorinated Azetidine

Symptoms:

  • Complex reaction mixture with multiple unidentified byproducts observed by TLC or LC-MS.

  • Isolation of starting materials or decomposition products.

  • Minimal formation of the target compound.

Potential Causes & Solutions:

CauseRecommended Action & Scientific Rationale
Inefficient Fluorinating Agent Select the appropriate fluorinating agent based on your substrate. For the fluorination of 3-azetidinols, diethylaminosulfur trifluoride (DAST) is a common choice, but its thermal instability can be a drawback. Consider more stable alternatives like Deoxo-Fluor®. The choice of fluorinating agent can profoundly impact the reaction's success.[1]
Moisture Contamination Fluorinating agents like DAST and Deoxo-Fluor® are highly sensitive to moisture, which can lead to their decomposition and the formation of unwanted byproducts.[2] Ensure all glassware is rigorously dried, and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen). Use of anhydrous solvents is critical.
Substrate Instability The azetidine ring is susceptible to ring-opening under acidic conditions, which can be generated from the decomposition of some fluorinating agents.[3][4] If your substrate is acid-sensitive, consider using a milder fluorinating agent or adding a non-nucleophilic base to neutralize any generated acid.
Incorrect Reaction Temperature Temperature control is crucial. Some fluorination reactions require low temperatures to prevent side reactions and decomposition of the fluorinating agent. For instance, reactions with DAST are often run at low temperatures. Conversely, some ring-closing reactions to form the azetidine ring may require heating. Optimize the temperature based on literature precedents for similar substrates.
Issue 2: Formation of Ring-Opened Byproducts

Symptoms:

  • Identification of γ-fluoroamines or other linear amine derivatives in the reaction mixture.

  • Significant decrease in the isolated yield of the cyclic product.

Potential Causes & Solutions:

CauseRecommended Action & Scientific Rationale
Acid-Catalyzed Ring Opening The azetidine nitrogen can be protonated under acidic conditions, making the strained ring highly susceptible to nucleophilic attack and subsequent ring-opening.[3][5][6] This is a common issue when using fluorinating agents that can generate HF, such as Olah's reagent (pyridine-HF).[1][7][8] Buffer the reaction with a non-nucleophilic base like proton sponge or use a milder fluorinating agent.
Nucleophilic Attack on Activated Azetidinium Intermediates The reaction of the azetidine with an electrophile can form a reactive azetidinium ion, which is prone to ring-opening by nucleophiles present in the reaction mixture.[5][6] Control the stoichiometry of reagents carefully and consider performing the reaction at lower temperatures to minimize the formation of these reactive intermediates.
Strain-Release Driven Reactivity The inherent strain of the four-membered ring is a driving force for ring-opening reactions.[4][9] When designing a synthesis, consider the stability of the azetidine ring under the planned reaction conditions. Protecting the azetidine nitrogen with an electron-withdrawing group can sometimes reduce its propensity for protonation and subsequent ring-opening.

Troubleshooting Workflow for Ring-Opening Issues

start Ring-Opened Byproducts Detected check_acid Is an acidic reagent or byproduct present? start->check_acid add_base Add a non-nucleophilic base (e.g., proton sponge) check_acid->add_base Yes lower_temp Lower the reaction temperature check_acid->lower_temp No end_success Successful Synthesis of Fluorinated Azetidine add_base->end_success change_reagent Consider a milder fluorinating agent lower_temp->change_reagent protect_N Protect the azetidine nitrogen change_reagent->protect_N end_fail Re-evaluate synthetic strategy change_reagent->end_fail protect_N->end_success

Caption: A decision-making workflow for addressing the formation of ring-opened byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for introducing fluorine into an azetidine ring?

There are several established methods for the synthesis of fluorinated azetidines:

  • Fluorination of 3-Azetidinols: This is a widely used method involving the treatment of a 3-hydroxyazetidine with a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or its analogues.[1]

  • Ring-Opening of 1-Azabicyclo[1.1.0]butanes: These highly strained precursors can be opened with fluoride sources like Olah's reagent (pyridine-HF) to yield 3-fluoroazetidines.[1][10] While effective, the synthesis of the starting azabicyclobutanes can be challenging.

  • Intramolecular Cyclization of Fluorinated Precursors: A strategy involves the synthesis of an acyclic precursor containing both a fluorine atom and a leaving group, which then undergoes intramolecular cyclization to form the azetidine ring. For example, N-(alkylidene)-3-bromo-2-fluoropropylamines can be cyclized to 3-fluoroazetidines.[1][11]

  • Strain-Release Reactions: The reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with electrophiles like benzyl chloroformate can lead to the formation of diversely substituted 2-(trifluoromethyl)azetidines.[12][13]

Q2: How can I control regioselectivity during the ring-opening of substituted aziridines to form fluorinated azetidines?

The regioselectivity of aziridine ring-opening with a fluoride source can be challenging and is influenced by steric and electronic factors of the substituents on the aziridine ring. While this method can provide access to β-fluoroamines, the formation of a four-membered azetidine ring from a three-membered aziridine via ring expansion is not a common direct fluorination strategy. More often, aziridines are ring-opened to yield linear fluorinated amines.[7][8][14] The synthesis of fluorinated azetidines typically follows the other methods mentioned in Q1.

Q3: My fluorinated azetidine is unstable during purification. What can I do?

The stability of fluorinated azetidines can be an issue, particularly if they are sensitive to acidic conditions.

  • pH Control: During aqueous workup, use a buffered solution or a mild base like sodium bicarbonate to neutralize any acid.

  • Chromatography: If using silica gel chromatography, which can be acidic, consider neutralizing the silica gel with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.

  • Temperature: Keep the compound cold during purification and storage to minimize degradation.

  • Protecting Groups: N-acylated or N-sulfonylated azetidines are generally more stable than the corresponding free amines.[3] Consider keeping a protecting group on the nitrogen until the final step if stability is a major concern.

Q4: What are the key analytical techniques for characterizing fluorinated azetidines?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁹F NMR: This is an indispensable tool. The chemical shift of the fluorine atom provides information about its electronic environment.[15][16]

    • ¹H and ¹³C NMR: The coupling between fluorine and adjacent protons (²JHF) or carbons (¹JCF, ²JCF) provides crucial structural information. These coupling constants are often large and diagnostic.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of your product.

  • Infrared (IR) Spectroscopy: The C-F bond will have a characteristic stretching frequency in the IR spectrum.

Q5: Are there any safety considerations I should be aware of when working with fluorinating agents?

Yes, many fluorinating agents are hazardous and require careful handling.

  • Toxicity and Corrosiveness: Reagents like DAST and Olah's reagent are toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Reactivity with Water: As mentioned, many fluorinating agents react violently with water.[2] Ensure your reaction setup is dry and quench any residual reagent carefully.

  • Hydrogen Fluoride (HF): Some fluorination reactions can generate HF, which is extremely toxic and can cause severe burns. Be aware of this possibility and have appropriate safety measures in place, such as a calcium gluconate antidote.

Synthetic Pathway Overview: From 3-Azetidinol to 3-Fluoroazetidine

start 3-Azetidinol Derivative reaction Deoxofluorination Reaction start->reaction reagent Fluorinating Agent (e.g., DAST, Deoxo-Fluor®) reagent->reaction workup Aqueous Workup (pH control is critical) reaction->workup purification Purification (e.g., Chromatography) workup->purification product 3-Fluoroazetidine Product purification->product

Caption: A generalized workflow for the synthesis of 3-fluoroazetidines from 3-azetidinols.

References

  • Ring opening of aziridines by different fluorinating reagents: three synthetic routes to .alpha.,.beta.-fluoro amines with different stereochemical pathways. The Journal of Organic Chemistry. [Link]

  • Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry. [Link]

  • Synthesis of 3-Fluoroazetidines - ACS Publications. [Link]

  • Highly efficient regio-selective ring-opening nucleophilic fluorination of aziridines and azetidines: access to β- or γ-fluorinated amino acid derivatives. Organic & Biomolecular Chemistry. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Highly efficient regio-selective ring-opening nucleophilic fluorination of aziridines and azetidines: access to β- or γ-fluorinated amino acid derivatives - RSC Publishing. [Link]

  • Nucleophilic ring-opening of azetidine derivatives. ResearchGate. [Link]

  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate. [Link]

  • 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. PubMed. [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. ResearchGate. [Link]

  • Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. ResearchGate. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PubMed. [Link]

  • Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. Journal of the American Chemical Society. [Link]

  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. ACS Publications. [Link]

  • Stability of different azetidine esters. ResearchGate. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones. ResearchGate. [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. [Link]

  • PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. [Link]

  • The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PMC. [Link]

  • Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Publishing. [Link]

  • Fluorine labeling of proteins for NMR studies. [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • (PDF) ChemInform Abstract: Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines Based on 7,7,7-Trifluoro- or 7,7-Difluoro-2,4,6-trioxoheptanoic and 6-Trifluoromethyl- or 6-Difluoromethylcomanic Acids as Starting Materials. ResearchGate. [Link]

  • Cutting Edge NMR: New Tools for Analyzing Mixtures of Fluorinated Species. Research Explorer - The University of Manchester. [Link]

  • Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Baxendale Group - Durham University. [Link]

  • HFIP-Promoted Strain-Release-Driven Functionalization of Azabicyclo[1.1.0]butanes with Heterocyclobutane Trichloroacetimidates. ACS.org. [Link]

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC. [Link]

Sources

Technical Support Center: Purification of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions during your experiments.

I. Frequently Asked Questions (FAQs)

FAQ 1: My final product, 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride, shows persistent impurities after initial workup. What are the likely culprits?

Common impurities often stem from the synthetic route. These can include:

  • Unreacted Starting Materials: Depending on the specific synthesis, this could be precursors to the fluoroazetidine or pyridine rings.

  • Side-Reaction Products: The formation of isomers or products from undesired reaction pathways can occur.

  • Reagents and Catalysts: Residual catalysts or reagents used in the synthesis may carry through.

  • Solvent Adducts: Solvents used in the reaction or purification can sometimes form adducts with the product.

  • Degradation Products: The compound may be sensitive to certain conditions, leading to degradation.

Identifying the impurity is the first critical step. Techniques like LC-MS can help determine the molecular weight of the impurity, providing clues to its identity.[1]

FAQ 2: I'm struggling with the recrystallization of the dihydrochloride salt. It either "oils out" or the purity doesn't improve significantly. What should I do?

This is a common challenge with polar, salt-based compounds. Here's a systematic approach:

  • Solvent Selection is Key: The dihydrochloride salt is highly polar and likely very water-soluble, making aqueous workups challenging.[2] For recrystallization, you need a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Start with polar aprotic solvents: Consider solvents like isopropanol or ethanol.[1]

    • Utilize an anti-solvent: If the compound is too soluble even in hot alcohol, you can try adding a less polar anti-solvent (like diethyl ether or acetone) dropwise to the hot, dissolved solution until turbidity appears, then allow it to cool slowly.[1]

  • Control Cooling Rate: Rapid cooling often leads to "oiling out." Ensure a slow, controlled cooling process. This can be achieved by allowing the flask to cool to room temperature undisturbed, followed by further cooling in a refrigerator.

  • Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate nucleation.

  • Seeding: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can promote crystallization.

FAQ 3: Can I use column chromatography to purify this polar dihydrochloride salt?

Standard silica gel chromatography can be challenging for highly polar and basic compounds like pyridine derivatives, often resulting in significant streaking and poor separation.[3] However, it's not impossible with the right approach:

  • Reverse-Phase Chromatography (RPLC): This is often the most effective method for purifying polar compounds.[4] A C18 column with a mobile phase of water/acetonitrile or water/methanol containing a modifier like trifluoroacetic acid (TFA) can provide good separation.[5]

  • Normal Phase with Modifiers: If you must use normal phase silica gel, consider adding a small amount of a base like triethylamine or ammonia to the eluent to suppress the interaction of the basic pyridine nitrogen with the acidic silica gel.[3][6] A common eluent system for polar, basic compounds is a gradient of dichloromethane and methanol with a small percentage of ammonium hydroxide.[3]

  • Alumina Chromatography: Alumina can be a better alternative to silica for basic compounds.[3]

II. Troubleshooting Guides

Problem 1: Low Yield After Purification
Possible Cause Troubleshooting Steps
Product loss during recrystallization- Ensure you are using a minimal amount of hot solvent to dissolve the compound. - After cooling, consider placing the crystallization mixture in a freezer for a period to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Product adhering to the column in chromatography- If using normal phase, ensure the eluent is polar enough to elute your highly polar compound. A gradient elution is often necessary.[7] - For reverse phase, ensure the aqueous portion of the mobile phase is sufficient to retain and then elute the compound.
Product degradation- Assess the stability of your compound under the purification conditions (pH, temperature).[8] Some compounds can degrade on acidic silica gel or at elevated temperatures.[9]
Problem 2: Product Purity is Still Below 95% After Recrystallization
Possible Cause Troubleshooting Steps
Co-crystallization of impurities- The impurity may have a similar solubility profile to your product. Try a different solvent system for recrystallization. - Consider a pre-purification step, such as a solvent wash or a quick filtration through a small plug of silica or alumina to remove less polar impurities.[7]
Ineffective solvent system- Experiment with a wider range of solvent polarities. A table of common recrystallization solvents can be a useful guide.[7]
Impurity is an isomer- Isomers can be very difficult to separate by recrystallization. Chromatographic methods, particularly HPLC, are often required.
Problem 3: Tailing or Streaking During Column Chromatography
Possible Cause Troubleshooting Steps
Strong interaction with the stationary phase- For normal phase (silica), the basic pyridine nitrogen is likely interacting strongly with the acidic silica surface. Add a small amount of a base (e.g., 0.1-1% triethylamine or ammonium hydroxide) to your mobile phase.[3]
Column overloading- Reduce the amount of crude material loaded onto the column.
Inappropriate mobile phase- The mobile phase may not be strong enough to elute the compound effectively. Increase the polarity of your eluent system.[7]

III. Experimental Protocols & Visualizations

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a flask, add the crude 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride. Add a minimal amount of a suitable hot solvent (e.g., isopropanol) until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or seeding with a pure crystal. Further cooling in a refrigerator or ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Reverse-Phase Flash Chromatography
  • Column & Mobile Phase: Select a C18 reverse-phase column. Prepare a mobile phase system, for example, Mobile Phase A: 0.1% TFA in water, and Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent.

  • Equilibration: Equilibrate the column with your starting mobile phase composition (e.g., 95% A, 5% B).

  • Loading: Load the dissolved sample onto the column.

  • Elution: Run a gradient, gradually increasing the percentage of Mobile Phase B to elute the compounds based on their hydrophobicity.[4]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Troubleshooting Workflow

Purification_Troubleshooting start Crude Product (2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride) recrystallization Attempt Recrystallization start->recrystallization check_purity Check Purity (HPLC/NMR) recrystallization->check_purity pure_product Pure Product (>98%) check_purity->pure_product Purity OK column_chrom Column Chromatography check_purity->column_chrom Purity Not OK rplc Reverse-Phase (C18) (Water/ACN + TFA) column_chrom->rplc Preferred Method nplc Normal Phase (Silica) (DCM/MeOH + Base) column_chrom->nplc Alternative analyze_fractions Analyze Fractions rplc->analyze_fractions nplc->analyze_fractions analyze_fractions->column_chrom Impure Fractions (Re-run with modified gradient) combine_pure Combine & Evaporate analyze_fractions->combine_pure Fractions Pure combine_pure->check_purity

Caption: A decision tree for the purification of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride.

IV. Data Summary

Purification TechniqueStationary PhaseTypical Mobile PhaseKey Considerations
Recrystallization N/AIsopropanol, Ethanol, or a solvent/anti-solvent pair (e.g., Ethanol/Diethyl Ether)Highly dependent on the specific impurity profile. Slow cooling is crucial.[1]
Reverse-Phase Chromatography C18 SilicaWater/Acetonitrile or Water/Methanol with 0.1% TFAExcellent for polar compounds.[4] TFA can be difficult to remove from the final product.
Normal Phase Chromatography Silica GelDichloromethane/Methanol with 0.1-1% Triethylamine or Ammonium HydroxideProne to streaking without a basic modifier.[3]
Alumina Chromatography Alumina (Neutral or Basic)Dichloromethane/MethanolCan be a better alternative to silica for basic compounds.[3]

V. References

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ISU ReD. (n.d.). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. Retrieved from [Link]

  • PubMed. (2007, November 15). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380). Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

  • LCGC North America. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from [Link]

  • Isaac Scientific Publishing. (2017, May 15). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines - EP 0192287 A2. Retrieved from [Link]

  • PMC. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]

  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]

  • ResearchGate. (2020, February 7). Is it possible to boil off HCl from pyridinium chloride salts? Retrieved from [Link]

Sources

improving the selectivity of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride

[1]

Module 1: The Foundation – Salt Management & Stoichiometry

Status: Critical Pre-requisite Issue: The dihydrochloride salt (2HCl) creates a highly acidic local environment that can inhibit nucleophilic attack or degrade sensitive electrophiles.

The Protonation Landscape

Understanding the pKa differential is the key to selectivity.

  • Azetidine NH (pKa ~7.5 - 8.5): Lower than typical secondary amines (~11) due to the electron-withdrawing gem-fluoro and pyridine groups.[1]

  • Pyridine N (pKa ~5.2): Significantly less basic.[1]

The Selectivity Window: To react the Azetidine NH selectively, you must operate at a pH where the Azetidine is deprotonated (nucleophilic) but the Pyridine remains largely unreactive or less competitive.

ProtonationStateSalt2HCl Salt(Inactive)MonoMono-HCl(Pyridine free, Azetidine protonated)Salt->MonoAdd 1.0 eq Base(pH ~4-5)FreeFree Base(Active Nucleophile)Mono->FreeAdd >2.2 eq Base(pH >9)

Figure 1: Protonation states of the scaffold. Selectivity is achieved by ensuring complete deprotonation of the azetidine without using excess base that might trigger pyridine side-reactions.

Protocol: Controlled Free-Basing

Do not just dump base into the reaction.

  • Solvent Choice: Suspend the 2HCl salt in DCM or MeCN (avoid MeOH if using electrophiles sensitive to solvolysis).[1]

  • Base Selection: Use DIPEA (Hunig's Base) or K₂CO₃ (micronized).[1] Avoid strong inorganic bases (NaOH) which may hydrolyze the strained ring.

  • Stoichiometry:

    • Standard: 3.0 equivalents of base are required (2 to neutralize HCl, 1 to scavenge reaction byproduct).

    • Troubleshooting: If yield is low, pre-mix the salt with 2.2 eq of DIPEA for 15 mins before adding the electrophile. This ensures the Azetidine is "unlocked" before the race begins.

Module 2: Chemoselective N-Functionalization

Goal: React the Azetidine Nitrogen (N1) while leaving the Pyridine Nitrogen (N_Py) untouched.

Mechanism of Failure

The gem-fluorine at C3 exerts a strong Inductive Effect (-I) , pulling electron density away from the Azetidine nitrogen. This makes the azetidine "sluggish" compared to a standard amine.[1]

  • Risk:[1][2][3][4][5][6] If the electrophile is too hot (e.g., acid chloride), the pyridine (which is less sterically hindered) may compete, leading to N-acylation of the pyridine or bis-acylation.

Troubleshooting Guide: Reaction Optimization
Reaction Type Common Issue Technical Fix
Amide Coupling Low conversion; SM remains.Switch Coupling Agent: The azetidine is a poor nucleophile.[1] HATU/HOAt is preferred over EDC/HOBt.[1] Boost Nucleophilicity: Use a polar aprotic solvent (DMF/DMA) to "bare" the amine.
S_NAr (Aryl Halides) Pyridine N-arylation (side product).[1]Temperature Control: Keep T < 80°C. Pyridine N-arylation usually requires higher activation energy.[1] Base Switch: Use inorganic bases (Cs₂CO₃) in DMSO.[1] The steric bulk of the scaffold hinders Pyridine attack on crowded electrophiles.
Reductive Amination Ring Opening / Decomposition.[1]Avoid Lewis Acids: Do not use Ti(OiPr)₄ or strong Lewis acids, which can coordinate to the fluorine and trigger ring opening. Use NaBH(OAc)₃ in DCE at room temp.[1]
Decision Tree: Improving Selectivity

SelectivityLogicStartReaction Outcome?LowYieldLow Conversion(SM Remains)Start->LowYieldSideProdSide Products(Pyridine Reaction)Start->SideProdCheckBaseCheck Base Eq.Is it > 2.5 eq?LowYield->CheckBaseCheckElecElectrophile Type?SideProd->CheckElecAddCatAdd Catalyst(DMAP/Nucleophilic Cat)CheckBase->AddCatYesStrongerActUse Stronger Activator(HATU vs EDC)CheckBase->StrongerActYesAcidChlAcid Chloride/AnhydrideCheckElec->AcidChlSlowAddSlow Addition at 0°C(Kinetic Control)AcidChl->SlowAdd

Figure 2: Logic flow for diagnosing reaction failures. The sluggishness of the fluorinated azetidine often requires stronger activation, but this increases the risk of pyridine interference.

Module 3: Stability & Ring Integrity

The "Hidden" Selectivity: Selectivity for the Ring vs. Chain.[1]

The Fluorine Strain Effect

While fluorine generally stabilizes metabolic degradation, in small rings, the C-F bond can destabilize the ring if a carbocation is generated nearby.

  • Danger Zone: Strong acidic conditions (e.g., heating in concentrated HCl) or strong Lewis Acids.

  • Symptom: Appearance of an ethyl-chain byproduct (ring opening).[1]

Protocol for Deprotection (if Boc-protected): If you need to deprotect a Boc-group from this scaffold:

  • Do NOT use neat TFA.

  • Use: 4N HCl in Dioxane at 0°C.

  • Quench: Immediately neutralize with NaHCO₃. Prolonged exposure to acidic media promotes ring opening via the "push-pull" mechanism of the nitrogen lone pair and the ring strain.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction mixture turn black/tarry when I add the base?

  • Diagnosis: Free-base instability or polymerization.[1] Azetidines can polymerize (ring-opening polymerization) if highly concentrated in the free-base form.[1]

  • Solution: Do not store the free base. Generate it in situ in the presence of the electrophile. Keep concentration < 0.2 M.[1][5]

Q2: Can I use this scaffold in Palladium-catalyzed cross-couplings (Buchwald-Hartwig)?

  • Answer: Yes, but the Pyridine nitrogen is a potential ligand poison.

  • Fix: Use a catalyst system with a high-affinity ligand (e.g., RuPhos or BrettPhos ) that outcompetes the pyridine for the Pd center. Use a weaker base like Cs₂CO₃ rather than NaOtBu to prevent side reactions.[1]

Q3: The solubility of the 2HCl salt is poor in DCM. What should I do?

  • Answer: The 2HCl salt is highly polar.[1]

  • Fix: Use a biphasic system (DCM/Water) with an inorganic base (K₂CO₃) to extract the free base into the organic layer immediately before reaction, OR use DMF/DMSO as the reaction solvent (though this complicates workup).

References

  • Reactivity of Fluorinated Azetidines

    • Banks, H. D. (2006). "The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles." Journal of Organic Chemistry. Link

    • Context: Explains the electronic deactivation of the ring nitrogen by fluorine substitution.
  • Azetidine Synthesis & Handling

    • "Recent Advances in the Synthesis and Reactivity of Azetidines." Royal Society of Chemistry (RSC). Link

    • Context: General protocols for handling strained 4-membered rings and preventing ring opening.[1]

  • Physicochemical Properties

    • Melnykov, K. P., et al. "pKa values of azetidine, pyrrolidine, piperidine, and their mono‐ and difluorinated derivatives."[7] ResearchGate.[1] Link

    • Context: Provides the foundational data for the pKa shift caused by fluorine (approx. -2 to -3 pKa units compared to parent).
  • Salt Handling & Safety

    • "Azetidine hydrochloride Safety Data Sheet."[1][6] Thermo Scientific Chemicals. Link

    • Context: Standard handling for hygroscopic hydrochloride salts of azetidines.[1]

Technical Support Center: Optimizing 2-(3-fluoroazetidin-3-yl)pyridine 2HCl Assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Dose-Response Curve Optimization & Troubleshooting Compound ID: 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride (Representative Fragment/Probe)

Introduction: Understanding Your Reagent

Welcome to the technical guide for 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride . Before optimizing your dose-response curves, you must understand the specific physicochemical "personality" of this molecule. It is not a standard inhibitor; it is a strained, fluorinated, acidic salt .

  • The 2HCl Factor: This compound is supplied as a dihydrochloride salt. It contains two equivalents of HCl for every mole of compound. A 10 mM stock solution is essentially 20 mM HCl.[1] If your assay buffer is weak (e.g., <20 mM HEPES/Tris), this compound will acidify your reaction, causing false positives (enzyme denaturation) or false cytotoxicity.

  • The Fluoroazetidine Moiety: The azetidine ring is a strained four-membered ring.[1] While the fluorine atom improves metabolic stability and lowers basicity compared to non-fluorinated analogs, the ring remains susceptible to hydrolytic ring-opening under extreme pH or temperature stress.

Module 1: The "Phantom IC50" (Solubility & pH Artifacts)

Symptom: Your IC50 shifts dramatically between runs, or you see complete inhibition/killing at high concentrations that disappears instantly upon dilution (steep Hill slope).[1]

Root Cause: The "Acid Spike." When you perform a serial dilution of a 2HCl salt in DMSO and transfer it to an assay plate, the highest concentration wells carry a significant acid load.

Diagnostic Workflow

TroubleshootingLogic start Bad Dose-Response Curve check_slope Check Hill Slope start->check_slope slope_steep Slope > 2.0 (Too Steep) check_slope->slope_steep Artifact Likely slope_shallow Slope < 0.8 (Too Shallow) check_slope->slope_shallow Mechanistic Issue acid_check Check Assay pH in Top Dose Well slope_steep->acid_check dilution_check Audit Serial Dilution Technique slope_shallow->dilution_check purity_check Check Compound Purity (LCMS) slope_shallow->purity_check agg_check Check for Precipitation/Aggregation acid_check->agg_check pH normal Buffer Capacity Issue Buffer Capacity Issue acid_check->Buffer Capacity Issue pH dropped

Figure 1: Logic tree for diagnosing irregular dose-response curves with acidic salt compounds.

The Solution: Buffered Stock Preparation

Do not dissolve this compound in 100% DMSO if your assay is sensitive to pH. Use the Neutralized Stock Method :

  • Calculate: For a 10 mM stock, you have 20 mM protons.[1]

  • Buffer: Instead of pure DMSO, use DMSO containing 2 equivalents of Diisopropylethylamine (DIPEA) or prepare the stock in a high-strength buffer (e.g., 100 mM Tris pH 7.4) if the compound is water-soluble enough (which this pyridine/azetidine salt usually is).[1]

  • Verification: Spot 2 µL of your highest concentration working solution onto pH paper. If it reads < 6.0, your assay buffer is overwhelmed.

Module 2: Curve Fitting & Hill Slope Forensics

The Hill Slope (coefficient) is your best diagnostic tool. For a standard 1:1 binding interaction, the slope should be 1.0 .

Hill SlopeDiagnosis for 2-(3-fluoroazetidin-3-yl)pyridine 2HClCorrective Action
> 2.0 (Steep) Non-Specific Toxicity / Denaturation. The compound is likely crashing the pH or precipitating, causing a "cliff" where all activity stops at once.[1]Check solubility limits. Increase assay buffer concentration (e.g., move from 20mM to 50mM HEPES).
< 0.8 (Shallow) Negative Cooperativity or Impurity. Could indicate the presence of a degradation product (ring-opened amine) competing for the site.[1]Check LCMS for hydrolysis.[1] Ensure serial dilution tips are changed (carryover).
Variable Pipetting Error / Evaporation. Common in acoustic dispensing if DMSO hydration varies.[1]Use the "Reverse Pipetting" technique or check acoustic liquid handler calibration.

Module 3: Optimized Experimental Protocol

Objective: Generate a robust, reproducible IC50 curve free from salt artifacts.

Step-by-Step Methodology

1. Compound Solubilization (The Critical Step)

  • Weigh the dihydrochloride salt.

  • Dissolve in 100% DMSO to create a Master Stock (e.g., 10 mM).

  • Crucial Step: Perform a "Mock Dilution" into your assay buffer. Measure the pH.

    • Pass: pH remains within 0.1 units of target.

    • Fail: pH drops.[1] Action: Add equimolar NaOH or DIPEA to the DMSO stock to neutralize the HCl before serial dilution.

2. Serial Dilution Strategy Avoid "Tip-Based" serial dilutions for sticky azetidines if possible.

  • Preferred: Acoustic Dispensing (Echo/Datastream) directly from DMSO source plate.[1]

  • Alternative: Intermediate dilution plate.

    • Dilute compound in buffer first (e.g., 10x final concentration).[1]

    • Mix thoroughly (azetidines can be hygroscopic and viscous in high conc).[1]

    • Transfer to assay plate.[1]

3. Incubation & Readout

  • Time: Fluorinated azetidines are generally stable, but avoid incubations >24h at pH >8.0 or <4.0, as ring opening can occur.

  • Control: Run a "Vehicle Control" that includes the exact amount of HCl/Base present in the high-dose wells to prove the effect is not pH-driven.

Workflow Visualization

ProtocolWorkflow cluster_0 Stock Prep cluster_1 Dilution cluster_2 Assay Weigh Weigh 2HCl Salt Dissolve Dissolve in DMSO Weigh->Dissolve Neutralize Add 2 eq. Base (Optional) Dissolve->Neutralize Dilute Serial Dilution (1:3 ratio) Neutralize->Dilute CheckPH Spot Check pH (High Conc) Dilute->CheckPH CheckPH->Neutralize If pH fails Incubate Incubate (Avoid Extreme pH) CheckPH->Incubate If pH OK Read Measure Signal Incubate->Read

Figure 2: Optimized workflow emphasizing the critical pH checkpoint for dihydrochloride salts.

Frequently Asked Questions (FAQ)

Q: Why is my compound hygroscopic (turning into a gel)? A: Dihydrochloride salts are notoriously hygroscopic.[1] They pull moisture from the air.[2]

  • Fix: Store the solid in a desiccator.[2] Allow the vial to warm to room temperature before opening to prevent condensation. If it is already a gel, dissolve the entire vial in a known volume of DMSO to create a master stock.

Q: Can I use water instead of DMSO for the stock? A: Yes, this compound is highly water-soluble due to the charged nitrogens. However, a water stock is prone to hydrolysis over months. DMSO stocks stored at -20°C are preferred for long-term stability.[1]

Q: My IC50 is 100-fold less potent than the literature. Why? A: Check if the literature used the free base or the salt.[3] If they used the free base and you used the salt without correcting for molecular weight (MW), your concentration calculations are wrong.

  • MW Correction: Ensure you used the MW of the salt (approx 243.1 g/mol ) to calculate molarity, not the MW of the parent (approx 170.2 g/mol ).

References

  • Sittampalam, G. S., et al. (Eds.).[1][4] (2004).[1][4][5][6][7] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4][5][6][7] [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 172383007, 2-Fluoro-6-(3-fluoroazetidin-1-yl)pyridine. [Link][1]

  • Copeland, R. A. (2005).[1] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.[1] (Standard text for Hill Slope interpretation).

Sources

common side reactions in pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Synthesis & Troubleshooting

Introduction

Pyridine pharmacophores are ubiquitous in medicinal chemistry, yet their synthesis is frequently plagued by "silent" failures—reactions that proceed to completion but yield intractable mixtures or incorrect oxidation states. This guide moves beyond basic textbook definitions to address the mechanistic failure points in the three most common synthetic routes: Hantzsch, Chichibabin, and Metal-Catalyzed [2+2+2] Cycloaddition.

Module 1: The Hantzsch Bottleneck (Oxidation & Dealkylation)

The Hantzsch synthesis yields a 1,4-dihydropyridine (1,4-DHP) intermediate.[1][2][3][4] The subsequent aromatization (oxidation) to pyridine is the most common failure point.

The Problem: "My yield dropped significantly during the oxidation step."

Diagnosis: If you observe the formation of a pyridine lacking the substituent at the C4 position, you are experiencing oxidative dealkylation rather than dehydrogenation.

Mechanism & Causality: Aromatization is driven by the stability of the resulting aromatic ring. However, if the C4 substituent (R) is a stable radical leaving group (e.g., benzyl, isopropyl, or secondary alkyl), the reaction pathway diverges.

  • Path A (Desired): Removal of H from N1 and H from C4.

  • Path B (Side Reaction): Single Electron Transfer (SET) generates a radical cation. If R• is stable, the C4-C(R) bond cleaves instead of the C4-H bond.

Visualizing the Failure Point:

Hantzsch_Oxidation DHP 1,4-DHP Intermediate RadicalCat DHP Radical Cation (SET Mechanism) DHP->RadicalCat Oxidant (SET) Pyridine Target Pyridine (Aromatized) RadicalCat->Pyridine Path A: -H+ / -e- (Normal) Dealkylated Dealkylated Byproduct (Loss of R-group) RadicalCat->Dealkylated Path B: -R+ / -e- (If R is stable radical)

Figure 1: Divergent pathways in DHP oxidation. Path B dominates when R is a secondary alkyl or benzyl group.

Protocol: Chemoselective Aromatization (Manganese Dioxide)

To avoid dealkylation, use a hydrogen-atom transfer (HAT) oxidant rather than a strong SET oxidant like CAN (Cerium Ammonium Nitrate) or HNO₃.

  • Preparation: Dissolve 1.0 equiv of 1,4-DHP in Dichloromethane (DCM). Note: DCM is preferred over alcohols to prevent solvolysis.

  • Reagent: Add 5.0 equiv of activated

    
     (manganese dioxide).
    
  • Reaction: Stir at reflux (40 °C) for 2–4 hours. Monitor by TLC (DHP is usually fluorescent blue; Pyridine is UV active but often non-fluorescent).

  • Workup: Filter through a Celite pad to remove Mn species. Concentrate filtrate.

  • Validation: Check

    
     NMR. The C4-H signal (approx. 4.5 ppm) should disappear, and aromatic protons should appear downfield.
    

Module 2: Thermal Condensation Issues (Chichibabin & Bohlmann-Rahtz)

High-temperature condensation methods are prone to polymerization and regio-isomer scrambling.

The Problem: "I am getting a mixture of regioisomers and tar."

Diagnosis: In Chichibabin synthesis (Aldehyde + Ammonia), thermodynamic control often favors the


-isomer (4-substituted), but kinetic control favors the 

-isomer (2-substituted). "Tar" is polymerized aldol condensation byproducts.

Troubleshooting Table: Condensation Reaction Parameters

SymptomProbable CauseCorrective Action
Dark/Black Tars Polymerization of unsaturated imine intermediates.Switch to gas-phase synthesis over solid acid catalysts (e.g., Zeolites/Alumina) at 350°C to limit residence time.
Wrong Isomer Thermodynamic equilibration.Lower Temperature: Run Bohlmann-Rahtz at 50°C (EtOH) first, then heat to 120°C for cyclization. Avoid one-pot blasting at >200°C.
Low Yield Hydrolysis of enamine intermediate.Ensure anhydrous conditions . Use molecular sieves in the condensation step.
FAQ: Bohlmann-Rahtz Dehydration

Q: My intermediate formed, but it won't cyclize to the pyridine. A: The intermediate (aminodienone) requires acid catalysis or heat to undergo cyclodehydration.

  • Fix: Add 10-20 mol%

    
     or 
    
    
    
    in toluene and reflux. These Lewis acids catalyze the Michael addition and the subsequent dehydration under milder conditions than thermal pyrolysis.

Module 3: Metal-Catalyzed [2+2+2] Cycloaddition

This modern approach uses transition metals (Co, Ru, Rh) to fuse alkynes and nitriles.

The Problem: "I have high conversion of starting material, but low pyridine yield. I see a lot of benzene derivatives."

Diagnosis: This is a chemoselectivity failure. The catalyst is preferentially coupling three alkynes (homocoupling) to form benzene, rather than incorporating the nitrile.

Mechanism: The metal center forms a metallacyclopentadiene (from two alkynes). The nitrile must insert into this intermediate before a third alkyne does. Nitriles are generally poorer ligands than alkynes.

Visualizing the Competition:

Cycloaddition_Selectivity Start Catalyst + 2 Alkynes Metallo Metallacyclopentadiene (Key Intermediate) Start->Metallo Path_Py + Nitrile (R-CN) Metallo->Path_Py Desired Insertion Path_Bz + 3rd Alkyne Metallo->Path_Bz Competes if [Alkyne] is high Product_Py Pyridine Product Path_Py->Product_Py Product_Bz Benzene Side Product Path_Bz->Product_Bz

Figure 2: The critical junction in [2+2+2] cycloaddition. High local concentration of alkyne favors benzene formation.

Protocol: Kinetic Control via Syringe Pump Addition

To force nitrile incorporation, you must keep the instantaneous concentration of alkyne low relative to the nitrile.

  • Reactor: Flame-dried flask under Argon.

  • Base Charge: Add the Catalyst (e.g.,

    
    , 5 mol%) and the entirety  of the Nitrile (use as solvent if liquid, or 5–10 equiv in toluene).
    
  • Feed: Dissolve the Alkyne in toluene.

  • Addition: Use a syringe pump to add the Alkyne solution slowly over 4–8 hours at reaction temperature (often 80–110 °C).

  • Result: The catalyst constantly encounters a high ratio of Nitrile:Alkyne, statistically favoring pyridine formation over benzene homocoupling.

References

  • Bio-activation of 4-alkyl Analogs of 1,4-dihydropyridine Mediated by Cytochrome P450 Enzymes. Source: PubMed / NIH Context: Mechanisms of oxidative dealkylation and radical cleavage in Hantzsch intermediates. URL:[Link]

  • Hantzsch Pyridine Synthesis: Aromatization and Side Reactions. Source: Wikipedia / Organic Chemistry Portal Context: Overview of oxidants (HNO3, MnO2) and common failure modes in aromatization.[4][5][6] URL:[Link]

  • The Fascinating Construction of Pyridine Ring Systems by Transition Metal-Catalysed [2 + 2 + 2] Cycloaddition Reactions. Source: Chemical Society Reviews (RSC) Context: Detailed mechanisms of Cobalt-catalyzed selectivity and benzene side-product formation. URL:[Link]

  • Bohlmann-Rahtz Pyridine Synthesis. Source: Organic Chemistry Portal Context: Mechanisms of aminodienone dehydration and Lewis Acid catalysis (Yb(OTf)3, ZnBr2). URL:[Link]

Sources

Technical Support Center: Enhancing the Bioavailability of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the oral bioavailability of pyridine-containing active pharmaceutical ingredients (APIs). The unique physicochemical properties of the pyridine scaffold, while beneficial for therapeutic activity, often present significant formulation challenges, primarily due to poor aqueous solubility.[1][2]

This resource is structured to address specific issues you may encounter during your experiments, moving from foundational understanding to advanced formulation and chemical modification strategies.

Part 1: Foundational Challenges & Initial Characterization

The pyridine ring, an isostere of benzene with a nitrogen atom, imparts polarity and often a weakly basic character to the molecule.[2][3][4] This can lead to pH-dependent solubility, which is a critical factor in the variable environment of the gastrointestinal (GI) tract. The majority of poorly bioavailable pyridine derivatives fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[5][6]

Frequently Asked Questions (FAQs): Initial API Assessment

Q1: My pyridine derivative shows excellent in vitro potency but fails in animal models. What's the first step in diagnosing the problem?

A1: The first step is a thorough physicochemical characterization to determine the root cause of the poor in vivo performance. This discrepancy often points to a bioavailability issue.

  • Determine a pH-solubility profile: Many pyridine compounds are weak bases and will have higher solubility in the low pH of the stomach but may precipitate in the higher pH of the small intestine, where most absorption occurs.

  • Assess LogP/LogD: A high LogP value can indicate poor aqueous solubility.

  • Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the crystalline form (polymorph) of your API. Different polymorphs can have vastly different solubilities and stabilities.[7]

  • Permeability Assay: Conduct a Caco-2 permeability assay to understand if the issue is solely solubility (likely BCS Class II) or if poor membrane transport is also a factor (BCS Class IV).[6]

Q2: What is the Developability Classification System (DCS) and how does it help with pyridine derivatives?

A2: The DCS is a refinement of the BCS that is particularly useful for BCS Class II compounds. It subdivides them into Class IIa (dissolution rate-limited) and Class IIb (solubility-limited).[8] This distinction is critical for selecting the right enhancement strategy.

  • DCS IIa: Absorption is limited by how fast the compound dissolves. Strategies that increase the surface area (particle size reduction) or the dissolution rate are most effective.[8]

  • DCS IIb: Absorption is limited by the overall solubility in the GI fluid. Here, you need strategies that increase the concentration of the drug in solution, such as amorphous solid dispersions or lipid-based formulations.[8]

Part 2: Formulation-Based Strategies & Troubleshooting

Formulation strategies aim to improve the dissolution and/or solubility of the API without chemically altering it.

Strategy 1: Amorphous Solid Dispersions (ASDs)

ASDs involve dispersing the crystalline API in a polymer matrix in an amorphous (non-crystalline) state.[9] The amorphous form has a higher thermodynamic energy state than the stable crystalline form, leading to significantly increased apparent solubility.[8]

ASD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Optimization A API + Polymer Solvent Solubility Screening B Prepare Drug-Polymer Films (Solvent Evaporation) A->B C Characterize Amorphous State (DSC, XRPD) B->C D Micro-dissolution Testing (Non-sink conditions) C->D E Assess for Supersaturation & Precipitation D->E F Select Lead Polymers E->F G Scale-up Formulation (Spray Drying / HME) F->G H Long-term Stability Testing (Recrystallization Check) G->H I Final Formulation Selection H->I Prodrug_Logic Start Identify Parent Pyridine API (Poor Solubility/Permeability) IdentifyHandle Identify Functional Group (e.g., -OH, -NH2, -COOH) for Promoieties Attachment Start->IdentifyHandle SelectProMoiety Select Promoieties (e.g., Esters, Phosphates, Dihydropyridine) IdentifyHandle->SelectProMoiety Synthesis Synthesize Prodrug SelectProMoiety->Synthesis Test Evaluate Prodrug: 1. Solubility 2. Stability (Plasma, Buffers) 3. Conversion Rate to Parent Synthesis->Test Test->Start Re-evaluate Strategy Optimize Optimize Pro-moiety for Cleavage Rate & Properties Test->Optimize Iterate

Caption: Decision process for developing a prodrug of a pyridine API.

Q1: I designed an ester prodrug of my pyridine derivative to improve lipophilicity and cell permeability, but it is completely hydrolyzed in the gut lumen before it can be absorbed. What went wrong?

A1: This is a classic case of premature cleavage. You've successfully created a prodrug, but its site of cleavage is incorrect, preventing the intact prodrug from reaching the target absorptive cells.

  • Causality: The GI tract is rich in esterase enzymes. Your ester promoiety is too labile and is being rapidly cleaved by these luminal or brush-border enzymes.

  • Solutions:

    • Increase Steric Hindrance: Modify the promoiety to be more sterically hindered near the ester bond. For example, change from a simple acetyl ester to a pivaloyl ester. This can slow the rate of enzymatic hydrolysis, giving the prodrug time to be absorbed.

    • Use a Different Linker: Consider a more stable linker, like a carbonate or a carbamate, if your API has the appropriate functional handles.

    • Target Different Enzymes: Design a promoiety that is a substrate for intracellular esterases (like Cathepsin A or hCE-2) rather than those in the gut lumen. This requires more sophisticated medicinal chemistry design.

Q2: I've made a phosphate ester prodrug to dramatically increase the aqueous solubility of my pyridine compound. It dissolves well, but the oral bioavailability is still zero. Why?

A2: While phosphate esters are excellent for increasing solubility, they introduce a negative charge at physiological pH. [7]This dramatically decreases passive membrane permeability.

  • Causality: The highly polar, charged prodrug cannot cross the lipid bilayer of the intestinal epithelium. While solubility is solved, permeability has become the new bottleneck. This is a common trade-off.

  • Solutions:

    • Assess for Active Transport: Investigate if your phosphate prodrug can be a substrate for an active transporter, such as the organic anion-transporting polypeptides (OATPs). This is rare but possible.

    • Double Prodrug Approach (Pro-prodrug): A more complex but powerful strategy is to mask the phosphate with another promoiety (e.g., creating a phosphoramidate). This neutralizes the charge, allowing absorption. Once inside the cell, the masking group is cleaved, followed by the cleavage of the phosphate to release the parent drug. This is the principle behind drugs like Sofosbuvir.

    • Re-evaluate Strategy: If active transport or a pro-prodrug approach is not feasible, a phosphate prodrug may not be the right strategy for oral delivery, though it could be excellent for an intravenous formulation.

Part 4: Bioanalytical Methods

Accurately measuring the concentration of your pyridine derivative in biological fluids is essential for any bioavailability assessment. [10]

Frequently Asked Questions (FAQs): Bioanalysis

Q1: What is the best analytical technique to measure my pyridine derivative in plasma samples?

A1: For quantitative analysis in complex biological matrices like plasma, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. [11][12]* Why: It offers unparalleled sensitivity (allowing for low detection limits) and selectivity (the ability to distinguish your analyte from endogenous matrix components and metabolites). [12][13]Gas Chromatography (GC) can also be used, but LC-MS is more common for non-volatile drug molecules. [13] Q2: I'm seeing a lot of matrix effects and poor recovery during my sample preparation for LC-MS analysis. How can I improve this?

A2: Matrix effects (ion suppression or enhancement) are a major challenge in bioanalysis. The goal of sample prep is to remove interfering substances like proteins and phospholipids while efficiently extracting your analyte.

  • Protein Precipitation (PPT): This is the simplest method (e.g., adding acetonitrile or methanol). It's fast but often "dirty," leaving many interfering components.

  • Liquid-Liquid Extraction (LLE): More selective than PPT. You extract your drug into an immiscible organic solvent, leaving many interferences behind in the aqueous layer. Requires careful optimization of pH and solvent choice.

  • Solid-Phase Extraction (SPE): This is the most powerful and cleanest method. You use a small cartridge with a specific sorbent that retains your analyte while matrix components are washed away. The analyte is then eluted with a small volume of clean solvent. SPE offers the best reduction in matrix effects and the highest recovery, but requires more method development.

References

  • World Pharma Today. (2025, October 17).
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Akhtar, S., et al. (2025, May 24).
  • Singh, U. P., & Singh, R. K. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry.
  • Prodrug Basic Concepts and Applic
  • Tablets & Capsules. (2025, July 15).
  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
  • IJSAT. (2025, May 24).
  • National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Pyridine.
  • IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Hilaris Publisher. (2024, January 29).
  • Creative Bioarray. How to Conduct a Bioavailability Assessment?.
  • MDPI. (2022, January 25). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds.

Sources

Technical Support Center: Analytical Detection of 2-(3-fluoroazetidin-3-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Case ID: FA-PYR-2HCl-001

Executive Summary & Molecule Profile

Welcome to the technical support hub for 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride . This compound presents a "perfect storm" of analytical challenges: it is highly polar, cationic at neutral pH, lacks a strong chromophore, and contains a strained fluorinated azetidine ring.

Standard C18 Reversed-Phase LC (RPLC) methods often fail here, resulting in void volume elution or severe peak tailing. This guide provides field-proven workflows to troubleshoot retention, peak shape, and detection sensitivity.

Compound Profile
PropertyCharacteristicAnalytical Implication
Structure Pyridine ring + 3-FluoroazetidineBasic nitrogen centers; potential for silanol interactions.
Salt Form Dihydrochloride (2HCl)Highly hygroscopic; Chloride ions may cause MS adducts or corrosion over time.
Polarity High (LogP < 0 estimated)Poor retention on C18 ; ideal for HILIC.
Chromophore Pyridine (Weak)UV active at ~254 nm (moderate) and ~210 nm (stronger but noisier).
Stability Strained 4-membered ringSensitive to aggressive nucleophiles or extreme basic pH.

Troubleshooting Guide: Chromatography (HPLC/UHPLC)

Issue A: "The compound elutes in the void volume (t0) on my C18 column."

Diagnosis: The molecule is too polar. The dual protonation of the pyridine and azetidine nitrogens (due to the 2HCl salt) makes it extremely hydrophilic. It refuses to partition into the hydrophobic C18 stationary phase.

Protocol 1: The HILIC Solution (Recommended) Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for this class of compounds. It uses a polar stationary phase and a high-organic mobile phase, retaining polar analytes via water-layer partitioning and ionic interactions.

  • Column: Amide-bonded silica (e.g., TSKgel Amide-80 or BEH Amide) is preferred over bare silica for better peak shape with amines.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Water).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start high organic (90% B) and ramp down to 60% B. Crucial: Do not go below 60% B or the water layer on the silica surface may collapse.

Protocol 2: Ion-Pairing RPLC (Alternative) If you must use C18, you need an ion-pairing reagent to mask the positive charges.

  • Additive: 0.1% Perfluoropentanoic acid (PFPA) or Heptafluorobutyric acid (HFBA).

  • Mechanism: The fluorinated acid forms a neutral ion pair with the azetidine/pyridine, allowing the C18 chain to retain the complex.

  • Warning: IP reagents permanently alter columns and suppress MS ionization.

Issue B: "The peak is tailing severely (As > 2.0)."

Diagnosis: Secondary Silanol Interactions. The basic azetidine nitrogen is interacting with acidic silanols on the silica support.

Corrective Actions:

  • Increase Buffer Strength: Raise Ammonium Formate concentration to 20-25 mM. The ammonium ions compete for silanol sites, displacing your analyte.

  • Check pH: Ensure pH is controlled. For HILIC, pH 3-4 is ideal to keep silanols protonated (neutral) while keeping the analyte charged.

Visualization: Method Selection Workflow

The following logic gate helps you select the correct separation mode based on your available instrumentation and goals.

MethodSelection Start START: Analyte Retention Issue CheckMS Is Mass Spec (MS) Detection Required? Start->CheckMS YesMS Yes (MS Required) CheckMS->YesMS NoMS No (UV Only) CheckMS->NoMS HILIC USE HILIC MODE Column: Amide or Zwitterionic MP: ACN / 10mM Amm. Formate YesMS->HILIC Avoids Ion Suppression PeakShape Issue: Peak Tailing? HILIC->PeakShape IP_RPLC USE IP-RPLC Column: C18 Additive: 0.1% TFA or PFPA NoMS->IP_RPLC Better Peak Shape w/o MS limit IP_RPLC->PeakShape Buffer Increase Buffer Strength (>10mM) PeakShape->Buffer If As > 1.5

Caption: Decision matrix for selecting chromatographic modes. HILIC is prioritized for MS sensitivity, while Ion-Pairing (IP-RPLC) is viable for UV-only workflows.

Troubleshooting Guide: Detection (MS & UV)

Issue C: "I see no signal in UV, or the baseline is noisy."

Diagnosis: The pyridine ring has a relatively low extinction coefficient compared to larger aromatics. The azetidine ring is UV-transparent.

Solution:

  • Wavelength: Monitor 210-215 nm (max absorbance) and 254 nm (selectivity).

  • Solvent Cutoff: If using HILIC, Acetonitrile absorbs at <195 nm. Ensure your reference wavelength is set correctly (e.g., 360 nm) to avoid "negative" peaks.

Issue D: "LC-MS Signal is unstable or suppressed."

Diagnosis: The 2HCl salt introduces chloride ions, which can form adducts or suppress ionization in ESI.

LC-MS Optimization Protocol:

  • Ionization Mode: ESI Positive (+) . You are looking for

    
    .
    
  • Fragment Confirmation:

    • Look for the loss of the azetidine ring or HF elimination.

    • Common neutral loss: -20 Da (HF) is rare in soft ionization but possible in source fragmentation.

  • Desalting: If injecting high concentrations (>1 mg/mL), the chloride load will dirty the source. Use a divert valve to send the first 0.5 min (containing salts) to waste.

Stability & Sample Preparation

Critical Warning: 3-Fluoroazetidines are strained rings. While the fluorine adds some metabolic stability, the ring is susceptible to opening under basic conditions or high heat.

ParameterRecommendationReason
Diluent 90% Acetonitrile / 10% Buffer (pH 3.5)Matches HILIC mobile phase; prevents peak distortion.
Storage -20°C, DesiccatedThe dihydrochloride salt is hygroscopic. Moisture leads to hydrolysis.
pH Limits Avoid pH > 8.0Risk of free-basing and subsequent ring-opening or polymerization.[1]
Glassware Amber GlassPyridines can be photosensitive; amber glass reduces light degradation.

Frequently Asked Questions (FAQ)

Q: Can I use GC-MS for this molecule? A: No. As a dihydrochloride salt, it is non-volatile. You would need to free-base and derivatize it (e.g., with MSTFA), but the thermal instability of the strained azetidine ring makes GC inlet degradation highly likely. Stick to LC-MS.

Q: Why does my retention time shift between injections? A: This is a classic HILIC equilibration issue. HILIC columns require longer equilibration times than C18 to establish the water layer. Ensure you equilibrate for at least 20 column volumes between gradient runs.

Q: I see a split peak. Is my compound degrading? A: Before assuming degradation, check your injection solvent . If you inject a high-water content sample (e.g., 100% water) into a HILIC column (high organic MP), the mismatch causes "breakthrough" or peak splitting. Dilute your sample in 75%+ Acetonitrile.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • Dolan, J. W., & Snyder, L. R. (2012). Troubleshooting LC Systems: A Comprehensive Approach to Troubleshooting LC Equipment and Separations. Humana Press. (General Reference for Peak Shape Issues).
  • Kamp, K., et al. (2023). Stability and detection of fluorinated N-heterocycles in pharmaceutical intermediates. Journal of Pharmaceutical and Biomedical Analysis.

For further assistance, please upload your raw .D or .RAW data files to the secure portal for detailed peak analysis.

Sources

Validation & Comparative

Comparative Guide: Efficacy & Utility of 2-(3-Fluoroazetidin-3-yl)pyridine Dihydrochloride in Antibiotic Design

[1][2][3]

Executive Summary & Compound Profile

2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride is a specialized heterocyclic building block used in Fragment-Based Drug Discovery (FBDD).[3][1][2] It combines a pyridine ring with a gem-disubstituted 3-fluoroazetidine moiety.[3][1][2] This specific architecture addresses two critical failure modes in traditional antibiotic design: metabolic instability and poor membrane permeability due to high basicity.[3][1][2]

  • Compound Name: 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride[3][1][2]

  • Core Role: Pharmacophore Scaffold / Bioisostere[1][2]

  • Primary Application: Synthesis of novel fluoroquinolones, ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -lactamase inhibitors, and kinase inhibitors.[1][2]
    
  • Key Advantage: The fluorine atom at the C3 position of the azetidine ring lowers the pKa of the amine (via inductive effect), enhancing lipophilicity and blocking oxidative metabolism at the most vulnerable site.[3][1][2]

Structural Logic

The compound serves as a rigidified, metabolically stable bioisostere for piperidine or pyrrolidine rings found in "Known Antibiotics" like Ciprofloxacin or Moxifloxacin.[3][1][2]

Comparative Efficacy Analysis

Since the compound is a scaffold, its "efficacy" is measured by the potency enhancement it confers to the final drug molecule compared to standard linkers.[3][1][2]

Comparison 1: Vs. Piperidine Scaffolds (e.g., Ciprofloxacin)

Standard: Ciprofloxacin uses a piperazine ring.[3][1][2] While effective, the secondary amine is a site for metabolism and efflux.[3][1][2] Innovation: Replacing the piperazine/piperidine with 2-(3-fluoroazetidin-3-yl)pyridine alters the vector of the side chain and reduces basicity.[3][1][2]

FeaturePiperidine/Piperazine (Standard)3-Fluoroazetidin-3-yl-Pyridine (Novel Scaffold)Impact on Efficacy
Basicity (pKa) High (~9.0 - 10.[3][1][2]0)Reduced (~6.5 - 7.[3][1][2]5)Higher Permeability: Less protonated at physiological pH, improving passive diffusion into Gram-negative bacteria.[3][1][2]
Metabolic Stability Vulnerable to N-oxidation or ring opening.[3][1][2]High: Fluorine blocks C3-oxidation; Pyridine is stable.[3][1][2]Prolonged Half-life: Maintains therapeutic concentration (AUC/MIC) longer.[3][1][2]
Conformation Flexible (Chair/Boat)Rigid/Defined Target Binding: Reduces entropic penalty upon binding to targets like DNA Gyrase.[3][1][2]
Lipophilicity (LogD) Low to ModerateTunable (Fluorine increases LogD)Tissue Penetration: Enhanced distribution into difficult tissues (e.g., lung, bone).[3][1]
Comparison 2: Vs. Non-Fluorinated Azetidines

Standard: Simple azetidine rings are used to reduce steric bulk.[3][1][2] Deficiency: They are prone to rapid oxidative metabolism at the C3 position.[3][1][2] Efficacy Gain: The 3-fluoro substitution in the subject compound sterically and electronically protects the ring, converting a "metabolic soft spot" into a stable moiety without significantly increasing molecular weight.[3][1][2]

Mechanistic Causality & Design Logic[3]

The following diagram illustrates how this scaffold integrates into antibiotic design to overcome resistance mechanisms found in older drugs.

GCompound2-(3-fluoroazetidin-3-yl)pyridine ScaffoldMechanism1Inductive Effect (-I)of FluorineCompound->Mechanism1Mechanism2Steric/ElectronicMetabolic BlockadeCompound->Mechanism2Outcome1Lower pKa(Reduced Basicity)Mechanism1->Outcome1Outcome2Prevents P450OxidationMechanism2->Outcome2Clinical1Increased BacterialPorin PenetrationOutcome1->Clinical1Gram (-) EfficacyClinical2Extended In VivoHalf-LifeOutcome2->Clinical2Dosing Frequency

Figure 1: Mechanistic pathway detailing how the physicochemical properties of the scaffold translate to clinical antibiotic efficacy.[3][1][2]

Experimental Protocol: Scaffold Validation

To validate the efficacy of this building block, researchers must couple it to a standard antibiotic core (e.g., a quinolone nucleus) and compare the MIC against the parent compound.[3][1][2]

Protocol: Synthesis & MIC Evaluation of a Derivative

Objective: Determine if the 2-(3-fluoroazetidin-3-yl)pyridine moiety improves potency against P. aeruginosa compared to a standard side chain.[3][1][2]

Step 1: Coupling Reaction (Nucleophilic Aromatic Substitution)[3][1][2]
  • Reagents:

    • Substrate: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Standard Quinolone Core).[3][1][2]

    • Reagent: 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride .[3][1][2]

    • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (excess to neutralize 2xHCl).[3][1][2]

    • Solvent: Acetonitrile or DMSO.[3][1][2]

  • Procedure:

    • Dissolve 1.0 eq of Quinolone Core in Acetonitrile.

    • Add 3.0 eq of Base.[3][1][2]

    • Add 1.2 eq of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride .

    • Reflux at 80°C for 4-6 hours. Monitor by LC-MS.[3][1][2]

    • Self-Validating Check: The appearance of the product peak (M+H) should coincide with the disappearance of the chlorine-bearing starting material.[3][1][2]

  • Workup: Precipitate with water, filter, and recrystallize.

Step 2: Minimum Inhibitory Concentration (MIC) Assay[3][1][2]
  • Preparation: Prepare stock solutions of the new derivative and controls (Ciprofloxacin, Levofloxacin) in DMSO.

  • Organisms: S. aureus (ATCC 29213), P. aeruginosa (ATCC 27853), E. coli (ATCC 25922).[3][1][2]

  • Method: Broth Microdilution (CLSI Standards).[3][1][2]

    • Inoculate Mueller-Hinton broth with ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       CFU/mL.[1][2]
      
    • Add serial dilutions of the drug (0.03 µg/mL to 64 µg/mL).

    • Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.[3][1][2]

    • Success Metric: If the MIC of the new derivative is ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       Control, the scaffold is validated as retaining potency while likely offering superior metabolic properties.[1][2]
      

Quantitative Data Summary (Representative)

While specific MIC data depends on the "Core" the scaffold is attached to, the table below summarizes the physicochemical shift this scaffold introduces compared to standard antibiotic fragments.

PropertyStandard Fragment (Piperazine)2-(3-Fluoroazetidin-3-yl)Pyridine Benefit
Molecular Weight ~86 Da~152 DaAdds bulk but remains within "Fragment" limits (<200).[3][1][2]
H-Bond Donors 1 (Secondary Amine)0 (if N-linked) / 1Reduced donors often improve permeability.[3][1][2]
Topological Polar Surface Area (TPSA) ~12 Ų~25 ŲOptimal for CNS and cell penetration.[3][1][2]
Metabolic Liability High (N-dealkylation)Low (Fluorine block)Critical for new drug candidates.

References

  • Role of Fluorine in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry.[3][1][2][4]

    • Source: Journal of Medicinal Chemistry.[3][1][2]

    • Significance: Explains the inductive effect of fluorine on azetidine pKa and metabolic stability.
    • URL:[Link][3][1][2]

  • Azetidines as Bioisosteres

    • Title: Azetidines: New Perspectives for an Ancient Scaffold.[3][1][2]

    • Source: Chemical Reviews.[3][1][2]

    • Significance: Details the structural advantages of azetidine rings over larger heterocycles like piperidines.
    • URL:[Link][3][1][2]

  • Pyridine Scaffolds in Antibiotics

    • Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.[3][1][2][5][6]

    • Source: Journal of Chemistry.[3][1][2]

    • Significance: Validates the use of pyridine moieties in broad-spectrum antibiotic design.
    • URL:[Link][3][1][2]

  • Commercial Source & D

    • Title: 3-(Azetidin-3-yl)pyridine dihydrochloride Product Page.[3][1][2]

    • Source: Sigma-Aldrich / Merck.[3][1][2]

    • Significance: Verifies the availability and salt form of the base scaffold.[3][1][2]

validation of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride's target engagement

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for 2-(3-fluoroazetidin-3-yl)pyridine

Part 1: Executive Summary & Rationale

In modern Fragment-Based Drug Discovery (FBDD), 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride represents a "privileged scaffold." It is not merely a building block but a strategic bioisostere designed to solve specific failure modes associated with traditional saturated heterocycles (piperidines, morpholines) and non-fluorinated azetidines.

The "Target Engagement" validation for this molecule typically occurs in two contexts:

  • Fragment Screening: Confirming it binds to a protein pocket (e.g., a kinase hinge or GPCR allosteric site) as a standalone fragment.

  • Lead Optimization: Validating that the 3-fluoroazetidine motif maintains binding affinity while correcting physicochemical flaws (high pKa, metabolic instability) of a parent lead.

This guide compares the 3-fluoroazetidine scaffold against its primary alternatives and details the 19F-NMR and SPR protocols required to rigorously validate its binding.

Part 2: Comparative Analysis

The 3-fluoroazetidine moiety offers a distinct advantage over its non-fluorinated parent and carbocyclic analogs. The fluorine atom at the C3 position exerts a strong electron-withdrawing inductive effect (


), lowering the basicity of the azetidine nitrogen and blocking metabolic oxidation.
Table 1: Physicochemical & Functional Comparison
FeatureSubject: 2-(3-fluoroazetidin-3-yl)pyridineAlt 1: 2-(Azetidin-3-yl)pyridineAlt 2: 2-(Cyclobutyl)pyridine
Structure Pyridine + 3-F-AzetidinePyridine + AzetidinePyridine + Cyclobutane
Basicity (pKa) Optimal (~8.0 - 9.0) High (>10.5)N/A (No amine)
hERG Liability Low (Reduced basicity)High (Cationic at pH 7.4)Low
Metabolic Stability High (F blocks C3 oxidation)Low (C3 is a metabolic soft spot)Moderate (C3 oxidation possible)
Solubility High (Polar/Ionizable)HighLow (Lipophilic)
Validation Method 19F-NMR (Direct, Label-free) 1H-NMR / SPRSPR / X-ray
Binding Vector Rigid, defined exit vectorRigid, defined exit vectorRigid, but lacks H-bond donor

Expert Insight: The non-fluorinated azetidine is often too basic, leading to phospholipidosis and hERG channel blockage. The 3-fluoro analog mitigates this while retaining the sp³ character and vector required for binding.

Part 3: Mechanism of Action (Physicochemical)

The following diagram illustrates how the fluorine atom alters the electronic landscape of the molecule, directly impacting its "druggability" and binding kinetics.

G F_Atom Fluorine Atom (C3) Inductive Inductive Effect (-I) F_Atom->Inductive Electron Withdrawal Metabolism Metabolic Blockade (Prevents P450 oxidation) F_Atom->Metabolism Steric/Electronic Shield N_Atom Azetidine Nitrogen Inductive->N_Atom Reduces e- density pKa Lowered pKa (pH 11 -> pH 8.5) N_Atom->pKa Decreases Basicity Binding Target Engagement (Bioavailable Cation) pKa->Binding Improves Permeability & Reduces hERG

Figure 1: The "Fluorine Effect" mechanism. The electron-withdrawing fluorine modulates the azetidine nitrogen's pKa, optimizing it for physiological binding while simultaneously blocking metabolic degradation.

Part 4: Validation Protocols

To validate target engagement, we utilize the unique properties of the fluorine atom.[1] Ligand-Observed 19F-NMR is the gold standard for this molecule because it provides a direct, background-free readout of binding without requiring protein labeling.

Protocol A: 19F-NMR Ligand-Observed Binding (The "Spy" Assay)

This protocol detects the reduction in transverse relaxation time (


) when the small fragment binds to a large protein target.

Reagents:

  • Target Protein (10–20 µM final concentration).

  • 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride (Ligand, 200–500 µM).

  • Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10% D2O.

  • Reference Compound: Trifluoroacetic acid (TFA) or Fluorobenzene (internal standard, encapsulated).

Workflow:

  • Sample Prep: Prepare two NMR tubes.

    • Tube A (Reference): Ligand (200 µM) + Buffer.

    • Tube B (Experiment): Ligand (200 µM) + Protein (10 µM) + Buffer.

  • Acquisition (1D 19F-NMR): Acquire a standard 1D spectrum to establish the chemical shift (

    
    ).
    
  • Acquisition (CPMG Filter): Apply a Carr-Purcell-Meiboom-Gill (CPMG) spin-lock pulse sequence (

    
     filter).
    
    • Set total echo time to 100–200 ms.

  • Analysis:

    • Compare the integral of the fluorine peak in Tube A vs. Tube B.

    • Positive Hit: The peak in Tube B will be significantly broadened or reduced in intensity (attenuated) compared to Tube A. This is because the small ligand adopts the rapid relaxation properties of the large protein upon binding.

Why this works: The fluorine atom on the azetidine ring acts as a built-in "spy" label. Biological systems have zero fluorine background, making this assay highly sensitive and specific [1, 2].

Protocol B: Surface Plasmon Resonance (SPR)

Use this to determine kinetic constants (


, 

) and affinity (

).

Workflow:

  • Immobilization: Immobilize the target protein (Ligand) onto a CM5 sensor chip via amine coupling (aim for ~2000 RU).

  • Injection: Inject 2-(3-fluoroazetidin-3-yl)pyridine in a concentration series (e.g., 0, 10, 30, 100, 300, 1000 µM) in running buffer (HBS-P+).

  • Reference Subtraction: Subtract the signal from a reference flow cell (no protein).

  • Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model.

    • Note: As a fragment, the

      
       may be in the high micromolar/low millimolar range. Ensure the concentration series goes high enough to observe curvature (saturation).
      
Part 5: Experimental Workflow Visualization

The following diagram outlines the logical flow for validating this fragment from initial screening to confirmed hit.

Workflow Start Start: Fragment Library (Containing 3-F-Azetidine) Screen Primary Screen: Ligand-Observed 19F-NMR Start->Screen Analysis Analyze T2 Relaxation (Peak Broadening) Screen->Analysis Decision Is Signal Attenuated? Analysis->Decision Hit Positive Hit (Binder) Decision->Hit Yes (>30% reduction) NoHit Non-Binder Decision->NoHit No Validation Secondary Validation: SPR (Kinetics) or X-Ray Hit->Validation Optimization Lead Optimization: Grow Fragment from Pyridine Vector Validation->Optimization Confirmed KD

Figure 2: Validation workflow. The unique fluorine signature allows for rapid "Go/No-Go" decision-making via NMR before proceeding to costlier SPR or X-ray crystallography.

Part 6: References
  • Dalvit, C., et al. (2025). "Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives." Current Medicinal Chemistry.

  • Norton, R. S., et al. (2024).[2] "Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules, 29(23), 5748.[1]

  • Hahn, S. J., et al. (2014). "Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification." ACS Medicinal Chemistry Letters, 5(10), 1109–1114.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Scott, D. E., et al. (2016). "Fragment-Based Drug Discovery: A Practical Approach." Cambridge MedChem Consulting.

Sources

A Comparative Guide to the Cross-Reactivity Profile of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of contemporary drug development, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The molecule 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride belongs to a class of compounds featuring a pyridine ring and a four-membered azetidine heterocycle. These structural motifs are recognized as "privileged scaffolds" in medicinal chemistry, known for conferring favorable pharmacokinetic properties and potent biological activity.[1][2] The incorporation of a fluorine atom, a common strategy in drug design, can further enhance metabolic stability, binding affinity, and potency.[3][4][5]

However, the very features that make these scaffolds effective can also introduce the risk of off-target interactions, leading to undesirable side effects. Cross-reactivity, the binding of a drug to targets other than its intended one, is a primary driver of clinical attrition. Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental component of rational drug design.[6][7]

Given its structural similarity to known nicotinic acetylcholine receptor (nAChR) ligands, such as the potent α4β2 agonist A-85380, a primary focus for 2-(3-fluoroazetidin-3-yl)pyridine is its activity across the diverse family of nAChR subtypes.[8] These ligand-gated ion channels are implicated in a wide range of physiological processes and disease states, from nicotine addiction to neurodegenerative disorders, making subtype selectivity crucial for therapeutic success.[9][10]

This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride. We will detail the essential experimental workflows, present comparative data against relevant benchmarks, and explain the scientific rationale behind each step, offering researchers a robust methodology for characterizing the selectivity of this and other novel chemical entities.

Experimental Design: A Multi-Tiered Approach to De-risking

A systematic evaluation of cross-reactivity is best approached through a tiered screening cascade. This strategy allows for the efficient allocation of resources, beginning with focused assays on the most probable targets and progressing to broader panels to uncover unexpected interactions.

G cluster_0 Tier 1: Primary Target & Subtype Profiling cluster_1 Tier 2: Broad Safety & Off-Target Screening cluster_2 Tier 3: Secondary & Cellular Validation T1_Bind Radioligand Binding Assays (Determine Affinity: Ki) nAChR Subtypes: α4β2, α7, α3β4, α6β2 T1_Func Functional Assays (Determine Potency & Efficacy: EC50/IC50) Electrophysiology (e.g., Patch-Clamp) T1_Bind->T1_Func Confirm functional activity T2_Screen Broad Off-Target Panel (e.g., InVEST44, CNS Safety Panel) >40 Receptors, Ion Channels, Transporters T1_Func->T2_Screen If on-target activity confirmed T2_Hit Hit Identification (e.g., >50% Inhibition @ 10 µM) T2_Screen->T2_Hit T3_Dose Dose-Response Assays (Determine IC50 for Off-Target Hits) T2_Hit->T3_Dose If significant off-target hits T3_Cell Cell-Based Functional Assays (Confirm activity in a physiological context) T3_Dose->T3_Cell End Selectivity Profile Established T3_Cell->End Advance/Deprioritize Candidate Start Test Compound: 2-(3-fluoroazetidin-3-yl)pyridine Start->T1_Bind

Caption: Tiered workflow for cross-reactivity profiling.

Part 1: nAChR Subtype Selectivity Profiling

The structural resemblance of the test compound to known nicotinic ligands necessitates a thorough investigation of its binding affinity and functional modulation of key nAChR subtypes. These receptors are heteropentameric or homopentameric ion channels, and different subunit combinations confer distinct pharmacological properties.[8][11]

Methodology 1: Radioligand Binding Assays

Causality: This assay quantifies the direct physical interaction between the test compound and the receptor protein. By measuring the displacement of a known high-affinity radioligand, we can determine the equilibrium dissociation constant (Ki) of our compound, a direct measure of binding affinity.

Protocol:

  • Source Material: Utilize cell membranes from HEK293 or CHO cell lines stably expressing specific human nAChR subtypes (e.g., α4β2, α7, α3β4).

  • Radioligand: Employ a high-affinity, non-subtype-selective radioligand such as [³H]Epibatidine.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine cell membranes (10-20 µg protein), [³H]Epibatidine (at a concentration near its Kd, e.g., 50 pM), and a range of concentrations of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride (e.g., 0.1 nM to 100 µM).

  • Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: Add scintillation cocktail to the wells and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that displaces 50% of the radioligand) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Methodology 2: Electrophysiology Functional Assays

Causality: While binding assays measure affinity, they do not reveal the functional consequence of that binding (i.e., agonist, antagonist, or allosteric modulator). Electrophysiology directly measures the ion flow through the channel upon receptor activation, providing a definitive functional readout.[9][10]

Protocol:

  • System: Use an automated patch-clamp system (e.g., QPatch, Patchliner) for high-throughput analysis.

  • Cells: Employ cell lines stably expressing the nAChR subtype of interest (e.g., CHO-hα7).

  • Solutions: Use an extracellular solution (e.g., Hanks' Balanced Salt Solution) and an intracellular solution designed to maintain cell viability and isolate the desired ionic currents.

  • Agonist Mode:

    • Apply increasing concentrations of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride to the cells.

    • Measure the peak inward current elicited at each concentration.

    • Plot the concentration-response curve and fit to a sigmoidal dose-response equation to determine the EC50 (potency) and Emax (efficacy relative to a full agonist like acetylcholine).

  • Antagonist Mode:

    • Pre-incubate cells with increasing concentrations of the test compound for 2-5 minutes.

    • Challenge the cells with a fixed, sub-maximal concentration (e.g., EC50) of a known agonist (e.g., acetylcholine).

    • Measure the inhibition of the agonist-evoked current.

    • Plot the concentration-inhibition curve to determine the IC50.

Comparative Data: nAChR Selectivity Profile

The following table presents hypothetical data for 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride compared to Nicotine, a non-selective agonist, and Varenicline, a partial agonist at α4β2.

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Efficacy (% of ACh)
2-(3-fluoroazetidin-3-yl)pyridine α4β2 0.8 15 (EC50) 85% (Partial Agonist)
α7 >10,000>10,000No Activity
α3β4 2501,200 (IC50)Antagonist
Nicotineα4β21.530 (EC50)100% (Full Agonist)
α78005,000 (EC50)100% (Full Agonist)
α3β450200 (EC50)100% (Full Agonist)
Vareniclineα4β20.510 (EC50)60% (Partial Agonist)
α73504,000 (EC50)30% (Partial Agonist)

Interpretation: This hypothetical profile suggests that 2-(3-fluoroazetidin-3-yl)pyridine is a potent and selective partial agonist of the α4β2 nAChR subtype, with over 300-fold binding selectivity against the α3β4 subtype and negligible affinity for the α7 subtype. This selectivity is a significant improvement over the non-selective profile of Nicotine.

G nAChR α4β2 nAChR Presynaptic Terminal Ca_Channel Voltage-Gated Ca²⁺ Channel nAChR->Ca_Channel Na⁺ influx & Depolarization Opens Channel Compound 2-(3-fluoroazetidin-3-yl)pyridine (Selective Agonist) Compound->nAChR Binds & Activates Vesicle Synaptic Vesicle (Dopamine) Ca_Channel->Vesicle Ca²⁺ Influx DA_Release Dopamine Release Vesicle->DA_Release Triggers Fusion & Exocytosis

Caption: Selective nAChR activation modulating neurotransmitter release.

Part 2: Broad Off-Target Liability Screening

Even with high selectivity for a primary target family, a compound may possess unintended activity at structurally unrelated proteins. Broad liability panels are crucial for identifying these risks early. Commercial services offer standardized panels that cover key proteins implicated in adverse drug reactions (ADRs).[7][12][13]

Causality: Screening a compound at a single high concentration (e.g., 10 µM) against a broad panel of targets serves as an efficient "red flag" system. A significant interaction (>50% inhibition or stimulation) at this concentration warrants further investigation with full dose-response curves to determine the potency (IC50) of the off-target effect.

Methodology 3: In Vitro Safety Panel Screen

Protocol:

  • Panel Selection: Submit the compound to a reputable contract research organization (CRO) for screening against a comprehensive safety panel (e.g., Eurofins SafetyScreen44 or Reaction Biology InVEST44).[7] These panels typically include:

    • G-Protein Coupled Receptors (GPCRs): Adrenergic, Dopaminergic, Serotonergic, Muscarinic, Histaminergic, and Opioid receptors.

    • Ion Channels: hERG (cardiac safety), voltage-gated sodium and calcium channels.

    • Transporters: Monoamine transporters (SERT, DAT, NET).

    • Enzymes: Phosphodiesterases (PDEs), Cyclooxygenases (COXs).

  • Assay Format: The CRO will perform a mix of radioligand binding and enzymatic assays depending on the target.

  • Data Reporting: Results are typically provided as the percent inhibition (%I) or stimulation at a 10 µM concentration of the test compound.

Comparative Data: Off-Target Profile

The table below shows hypothetical screening results for selected targets known for their clinical side-effect profiles.

TargetTarget ClassBiological System% Inhibition @ 10 µMPotential Clinical Implication of Interaction
hERG Ion ChannelCardiovascular<5% Low risk of QT prolongation
5-HT₂B GPCR (Serotonin)Cardiovascular65% Potential risk of valvular heart disease
SERT TransporterCNS12% Low risk of serotonergic side effects
DAT TransporterCNS8% Low risk of dopaminergic side effects
H₁ GPCR (Histamine)CNS<10% Low risk of sedation[13]
M₁ GPCR (Muscarinic)CNS / PNS<10% Low risk of anticholinergic effects (dry mouth, etc.)
Adrenergic α₁ GPCRCardiovascular15% Low risk of hypotension

Interpretation: The hypothetical data reveals a clean profile for most targets, crucially including the hERG channel, suggesting a low risk for cardiac arrhythmias. However, a significant "hit" on the 5-HT₂B serotonin receptor (65% inhibition) is identified. This is a critical finding, as agonism at this receptor has been linked to cardiac valvulopathy. This result would immediately trigger a Tier 3 follow-up to determine the IC50 and functional activity (agonist vs. antagonist) at the 5-HT₂B receptor.

Conclusion and Forward Look

This guide outlines a systematic and scientifically-grounded approach to characterizing the cross-reactivity profile of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride. Based on our hypothetical data, the compound presents as a highly selective α4β2 nicotinic acetylcholine receptor partial agonist. Its selectivity over other nAChR subtypes, particularly α7 and α3β4, represents a significant advantage over non-selective compounds like nicotine.

The broad off-target screen was largely favorable, with the notable exception of the 5-HT₂B receptor. This finding underscores the absolute necessity of comprehensive safety profiling; even structurally optimized compounds can harbor unexpected liabilities. The next logical steps for this compound would be:

  • Determine the full dose-response curve and functional activity at the 5-HT₂B receptor.

  • If the 5-HT₂B activity is confirmed to be potent agonism, the compound would likely be deprioritized or subjected to medicinal chemistry efforts to eliminate this interaction.

  • If the compound's selectivity is confirmed, it would advance to more complex cellular models and subsequent in vivo studies to assess its therapeutic potential and safety in a whole-organism context.

By integrating focused, hypothesis-driven assays with broad, unbiased screening, researchers can build a comprehensive understanding of a compound's interaction with the proteome, enabling data-driven decisions and ultimately contributing to the development of safer and more effective medicines.

References

  • Title: Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC.
  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Source: PubMed.
  • Title: The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Source: Benchchem.
  • Title: Azetidines in Drug Discovery. Source: PharmaBlock.
  • Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society.
  • Title: Understanding Aze Medications: The Role of Azetidine Derivatives.
  • Title: CNS SafetyScreen panel - FR. Source: Eurofins Discovery.
  • Title: Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors - PMC.
  • Title: Sedation Off Target Portfolio. Source: ICE Bioscience.
  • Title: Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Source: Frontiers.
  • Title: Design of Ligands for the Nicotinic Acetylcholine Receptors: The Quest for Selectivity. Source: Unknown Source.
  • Title: (PDF) Screening for Safety-Relevant Off-Target Activities.
  • Title: Safety and Off-Target Drug Screening Services. Source: Reaction Biology.
  • Title: Selective α 3 β 4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Source: MDPI.
  • Title: Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor.
  • Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed. Source: PubMed.
  • Title: 2-[ 18 F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine - PubMed. Source: PubMed.
  • Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
  • Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Source: Bentham Science Publisher.
  • Title: Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell.
  • Title: Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Source: MDPI.
  • Title: Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC.
  • Title: Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Source: Unknown Source.

Sources

comparative analysis of fluorinated vs non-fluorinated pyridine analogs

[1][2][3]

Executive Summary

This guide provides a technical analysis of the physicochemical, pharmacokinetic, and synthetic distinctions between pyridine and its fluorinated analogs. For medicinal chemists, the strategic replacement of hydrogen with fluorine on a pyridine scaffold is a high-impact tactic to modulate basicity (pKa), lipophilicity (LogP), and metabolic stability.[1][2] This document details these effects, supported by experimental data and validated protocols for late-stage functionalization.

Physicochemical Impact of Fluorination

The introduction of fluorine into the pyridine ring fundamentally alters its electronic landscape.[3] The high electronegativity of fluorine (



Basicity Modulation (pKa)

The nitrogen lone pair in pyridine is responsible for its basicity. Fluorine substitution reduces electron density at the nitrogen, lowering the pKa. This effect is position-dependent:

  • 2-Fluoropyridine: The fluorine is adjacent to the nitrogen ($ \alpha $-position), exerting the strongest inductive pull. This dramatically lowers the pKa, rendering the molecule non-basic at physiological pH.

  • 3-Fluoropyridine: The fluorine is in the

    
    -position, further removed from the nitrogen. The inductive effect is attenuated, resulting in a moderate reduction in pKa.
    
Lipophilicity (LogP)

Fluorination generally increases lipophilicity due to the low polarizability of the C-F bond and the larger hydrophobic surface area compared to C-H. However, the change in pKa can affect the distribution coefficient (LogD) at physiological pH (7.4). If fluorination suppresses protonation at pH 7.4, the effective lipophilicity (LogD) may increase significantly more than the intrinsic LogP suggests.

Comparative Data Table
PropertyPyridine2-Fluoropyridine3-Fluoropyridine4-Fluoropyridine
Structure Unsubstituted

-substituted

-substituted

-substituted
pKa (Conj.[3] Acid) 5.23-0.442.97~3.9 (Est.)
LogP (Intrinsic) 0.651.121.131.15
Dipole Moment (D) 2.23.22.00.8
Boiling Point 115 °C126 °C107 °C108 °C
Metabolic Liability High (N-oxidation, C-oxidation)Low (Blocked at C2)ModerateModerate

Key Insight: 2-Fluoropyridine is essentially neutral at physiological pH. This prevents lysosomal trapping (which affects basic amines) and improves passive membrane permeability compared to the protonated parent pyridine.

Pharmacokinetic Implications

Metabolic Stability (Microsomal Stability)

Pyridine rings are susceptible to oxidation by Cytochrome P450 enzymes (CYPs) and Aldehyde Oxidase (AO).

  • Non-Fluorinated Pyridine: Prone to N-oxidation (by CYPs/FMOs) and C-oxidation (often at C2 by AO).

  • Fluorinated Analogs: Fluorine blocks the specific carbon site from oxidation ("Metabolic Blocking"). Furthermore, the electron-deficient ring is less susceptible to oxidative attack by electrophilic CYP species (Compound I).

    • Example: Fluorination at C2 prevents AO-mediated oxidation, a common clearance pathway for kinase inhibitors.

Binding Affinity & Conformation
  • Multipole Interactions: The C-F bond creates a local dipole that can engage in orthogonal multipolar interactions with protein backbone amides or carbonyls ($ C-F \cdots C=O $).

  • Conformational Bias: In biaryl systems (e.g., 2-phenylpyridine), fluorine substitution can force the rings out of coplanarity to relieve steric strain or electrostatic repulsion, potentially locking the bioactive conformation.

Visualization of Mechanisms[5]

The Fluorine Effect on Pyridine Properties

FluorineEffectPyridinePyridine ScaffoldFluorineFluorine SubstitutionPyridine->FluorineModificationLogPLipophilicity (LogP)IncreasesFluorine->LogPHydrophobic C-FInductiveInductive Effect (-I)Electron WithdrawalFluorine->InductiveBlockingSteric/ElectronicBlocking of C-HFluorine->BlockingpKaBasicity (pKa)DecreasesMetabMetabolic StabilityIncreasesInductive->pKaReduces N-densityBlocking->MetabPrevents Oxidation

Caption: Causal network illustrating how fluorine substitution modulates key physicochemical properties of the pyridine ring.[3]

Experimental Protocols

Synthesis: Late-Stage C-H Fluorination

Direct fluorination of complex pyridine scaffolds is challenging due to the inertness of the ring. The silver(II) fluoride (AgF2) method allows for site-selective fluorination at the C2 position under mild conditions.

Objective: Synthesize 2-fluoropyridine analogs from non-fluorinated precursors.

Reagents:

  • Substrate (Pyridine derivative)[4][5][6][7][8]

  • Silver(II) Fluoride (AgF2) [Hygroscopic, handle with care][8]

  • Acetonitrile (MeCN), anhydrous

Step-by-Step Protocol:

  • Preparation: In a glovebox or under $ N_2 $ flow, charge an oven-dried vial with the pyridine substrate (1.0 equiv, e.g., 0.5 mmol).

  • Solvent Addition: Add anhydrous MeCN (concentration ~0.1 M).

  • Reagent Addition: Add AgF2 (2.0 - 3.0 equiv) in one portion. The reaction mixture will turn dark brown/black.

  • Reaction: Cap the vial and stir vigorously at ambient temperature (20-25°C).

    • Note: For electron-deficient substrates, mild heating to 40°C may be required.

    • Monitoring: Monitor by 19F-NMR (look for signal around -60 to -70 ppm) or LC-MS. Reaction time is typically 1-24 hours.

  • Workup: Dilute the mixture with dichloromethane (DCM) or ethyl acetate. Filter through a pad of Celite to remove silver salts. Wash the pad with additional solvent.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel).

Validation Check:

  • Success Indicator: Appearance of a doublet in 1H-NMR (coupling with F) and a singlet/doublet in 19F-NMR.

  • Common Failure: Incomplete conversion due to wet solvent (AgF2 hydrolysis). Ensure MeCN is dry.

Evaluation: Microsomal Stability Assay

Objective: Compare the intrinsic clearance ($ CL_{int} $) of fluorinated vs. non-fluorinated analogs.

Protocol:

  • Incubation: Prepare a mixture of liver microsomes (0.5 mg/mL protein), substrate (1

    
    M), and Phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.

  • Sampling: Remove aliquots (50

    
    L) at $ t = 0, 15, 30, 45, 60 $ min.
    
  • Quenching: Immediately add to ice-cold acetonitrile (150

    
    L) containing an internal standard (IS). Centrifuge to pellet proteins.
    
  • Analysis: Analyze supernatant by LC-MS/MS. Measure Area(Substrate)/Area(IS).

  • Calculation: Plot $ \ln(% \text{Remaining}) $ vs. time. The slope is $ -k_{dep} $.

    • $ T_{1/2} = 0.693 / k_{dep} $

    • $ CL_{int} = (k_{dep} / \text{microsome conc.}) \times \text{Scaling Factors} $

Workflow Visualization

Late-Stage Fluorination Process

SynthesisProtocolStartStart: Pyridine SubstrateReagentAdd AgF2 (2-3 equiv)in dry MeCNStart->ReagentReactionStir at RT (1-24h)Monitor via 19F-NMRReagent->ReactionWorkupFilter through Celite(Remove Ag salts)Reaction->WorkupPurificationFlash ChromatographyWorkup->PurificationEndProduct: 2-FluoropyridinePurification->End

Caption: Step-by-step workflow for the AgF2-mediated C-H fluorination of pyridine substrates.

References

  • Fier, P. S., & Hartwig, J. F. (2013).[9] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

Title: The Fluorine Advantage: Benchmarking 2-(3-fluoroazetidin-3-yl)pyridine Against Standard Azetidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride

Executive Summary & Strategic Context

In the landscape of Fragment-Based Drug Discovery (FBDD), the azetidine ring has emerged as a superior bioisostere to pyrrolidine and piperidine, offering reduced lipophilicity and unique vector geometry. However, the high basicity of the azetidine nitrogen (pKa ~11.3) often leads to poor membrane permeability and high hERG liability.

This guide benchmarks 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride (hereafter Compound F ) against its non-fluorinated parent standard, 2-(azetidin-3-yl)pyridine dihydrochloride (hereafter Compound H ).

The Core Thesis: The introduction of a single fluorine atom at the C3 position is not merely a structural decoration; it is a functional switch that lowers basicity, blocks metabolic soft spots, and alters the conformational landscape without significantly increasing molecular weight.

The Contenders: Structural & Physicochemical Benchmarking

The following table synthesizes the comparative profile. Data represents a consensus of experimental class values and predicted physicochemical properties.[1]

FeatureThe Challenger (Compound F) The Standard (Compound H) Medicinal Chemistry Impact
Structure 2-(3-fluoroazetidin-3-yl)pyridine2-(azetidin-3-yl)pyridineF-substitution creates a quaternary center, altering ring pucker.
Formula C₈H₁₁Cl₂FN₂C₈H₁₂Cl₂N₂Minimal MW increase (+18 Da).
Basicity (pKa) ~8.5 – 9.2 (Estimated)~11.3 (Experimental)Critical: Fluorine lowers pKa by ~2-3 units via inductive effect, improving bioavailability.
LogD (pH 7.4) Lower (More Polar)HigherReduced lipophilicity often correlates with lower clearance.
Metabolic Stability High Moderate C3-F blocks oxidative metabolism at the α-carbon.
H-Bond Donors 1 (Amine)1 (Amine) + 1 (C-H)Fluorine acts as a weak H-bond acceptor.
Visualizing the Property Shift

The following diagram illustrates the mechanistic impact of the fluorine substitution on the molecule's behavior.

PropertyShift Standard Standard: 2-(azetidin-3-yl)pyridine (High pKa ~11.3) Fluorine Modification: C3-Fluorine Insertion Standard->Fluorine Target Product: 2-(3-fluoroazetidin-3-yl)pyridine (Optimized pKa ~8.5) Fluorine->Target Yields Effect1 Inductive Effect (-I) Reduces N-electron density Target->Effect1 Effect2 Metabolic Blockade Prevents C3-Oxidation Target->Effect2 Effect3 Lipophilicity Modulation Lower LogD Target->Effect3

Figure 1: Mechanistic impact of C3-fluorination on physicochemical properties.

Deep Dive: The Science of the Switch

Basicity Modulation (The pKa Effect)

The most significant advantage of Compound F is the modulation of the azetidine nitrogen's basicity.

  • Mechanism: The fluorine atom at C3 exerts a strong electron-withdrawing inductive effect (-I) through the carbon framework. This pulls electron density away from the azetidine nitrogen lone pair, making it less available for protonation.

  • Why it Matters:

    • Permeability: A pKa of 11.3 (Standard) means the molecule is >99.9% ionized at physiological pH (7.4), hindering passive diffusion across cell membranes. Lowering the pKa to ~8.5 increases the fraction of the neutral species, significantly enhancing oral absorption and BBB penetration.

    • hERG Safety: High basicity is a known pharmacophore for hERG channel inhibition (cardiotoxicity). Reducing pKa mitigates this risk.

Metabolic Stability
  • The Standard's Weakness: The C3 position of the azetidine ring in Compound H is susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • The Fluorine Shield: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Substituting the C3-hydrogen with fluorine renders this position inert to metabolic attack, extending the compound's half-life (

    
    ).
    

Experimental Protocols: Validating the Advantage

To objectively benchmark Compound F against Compound H , the following experimental workflows are recommended.

Protocol A: Comparative pKa Determination (Potentiometric Titration)

Use this protocol to quantify the exact basicity shift.

  • Preparation: Dissolve 5 mg of the dihydrochloride salt of Compound F and Compound H separately in 20 mL of degassed water/methanol (80:20) to ensure solubility.

  • Titrant: Standardized 0.1 M NaOH.

  • Apparatus: Automated potentiometric titrator (e.g., Sirius T3) equipped with a glass pH electrode.

  • Execution:

    • Perform a "blank" titration with the solvent system.

    • Titrate the sample from pH 2.0 to pH 12.0.

    • The dihydrochloride salt will show two inflection points (Pyridine N and Azetidine N). Focus on the second pKa (Azetidine N).

  • Analysis: Calculate pKa using the Bjerrum plot method.

    • Success Criterion:Compound F should exhibit a pKa 2.0–3.0 units lower than Compound H .

Protocol B: In Vitro Metabolic Stability (Microsomal Stability Assay)

Use this protocol to demonstrate the "Metabolic Blockade."

  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Concentration: 1 µM test compound (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system.

  • Workflow:

    • Pre-incubate microsomes (0.5 mg/mL protein) with test compound at 37°C for 5 min.

    • Initiate reaction by adding NADPH.

    • Sample at T=0, 5, 15, 30, and 60 minutes.

    • Quench with ice-cold acetonitrile containing internal standard.

  • Detection: LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Visualizing the Workflow:

ExperimentalWorkflow Start Start: 1 µM Compound F vs Compound H Incubation Incubation: Liver Microsomes + NADPH 37°C Start->Incubation Sampling Time Course Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench: Acetonitrile + Internal Std Sampling->Quench Analysis Analysis: LC-MS/MS (MRM Mode) Quench->Analysis Result Output: Intrinsic Clearance (CLint) Half-life (t1/2) Analysis->Result

Figure 2: Standardized workflow for benchmarking metabolic stability.

Handling & Synthetic Utility

Salt Form Considerations: Both compounds are supplied as dihydrochloride salts .

  • Hygroscopicity: These salts are likely hygroscopic. Store in a desiccator at -20°C.

  • Stoichiometry: When using in synthesis (e.g., amide coupling or SNAr), you must use at least 2.5 equivalents of base (e.g., DIPEA or TEA) to neutralize the two HCl molecules and free the azetidine nitrogen.

  • Solubility: Highly soluble in water and DMSO; sparingly soluble in DCM or ether until neutralized.

References

  • PubChem. (2025).[2][3] Azetidine: Chemical and Physical Properties (pKa). National Library of Medicine. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for the "Fluorine Effect" on pKa and lipophilicity).
  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design. (Reference for the strategy of blocking metabolic soft spots with fluorine).

Sources

Technical Comparison Guide: 2-(3-Fluoroazetidin-3-yl)pyridine Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for the structure-activity relationship (SAR) of 2-(3-fluoroazetidin-3-yl)pyridine analogs. This guide is designed for medicinal chemists and drug discovery scientists, focusing on the strategic utility of this scaffold as a bioisostere for lipophilicity reduction and metabolic stabilization.

Executive Summary: The "Magic Methyl" of Strained Rings?

The 2-(3-fluoroazetidin-3-yl)pyridine scaffold represents a high-value "privileged fragment" in modern medicinal chemistry. It has emerged as a superior bioisostere for traditional saturated heterocycles (piperidines, pyrrolidines) and aliphatic groups (isopropyl, tert-butyl).

By introducing a fluorine atom at the C3 position of the azetidine ring, researchers achieve three simultaneous optimizations:

  • pKa Modulation: Lowering the basicity of the azetidine nitrogen (from ~11.0 to ~8.5–9.0), improving permeability and CNS penetration.

  • Metabolic Blockade: Preventing oxidative metabolism at the electron-rich C3 position.

  • Lipophilicity Reduction: Lowering LogD compared to carbocyclic analogs while maintaining steric bulk.

This guide compares the 3-fluoroazetidine scaffold against its primary alternatives, supported by experimental protocols and mechanistic insights.

Comparative Analysis: Performance Metrics

The following table contrasts the 2-(3-fluoroazetidin-3-yl)pyridine scaffold with common structural alternatives.

Table 1: Physicochemical & Biological Performance Comparison

Feature3-Fluoroazetidine-Pyridine (Target)Unsubstituted Azetidine Piperidine / Pyrrolidine Isopropyl / Cyclobutyl
Basicity (pKa) Optimal (8.0 – 9.0) High (>10.5)High (>10.0)N/A (Neutral)
Metabolic Stability High (F blocks C3-oxidation)Low (C3 is a "soft spot")Moderate (N-dealkylation risk)Moderate (benzylic oxidation)
Lipophilicity (cLogP) Low (Polar C-F bond)LowModerate to HighHigh
Solubility High (Lower LogD)HighModerateLow
Permeability (CNS) High (Less ionized at pH 7.4)Low (Fully ionized)ModerateHigh
Steric Bulk Compact, RigidCompact, FlexibleBulkyCompact

Key Insight: The 3-fluoro substituent acts as an electronic "dimmer switch," lowering the pKa of the azetidine nitrogen to a range that balances solubility (protonated in stomach) with permeability (neutral species available for membrane crossing).

Structural & Mechanistic SAR

The Fluorine Effect: Electronic & Conformational Control

The introduction of fluorine at C3 is not merely for metabolic blocking; it fundamentally alters the ring's electronics.

  • Inductive Effect (-I): The electronegative fluorine pulls density through the sigma framework, reducing the electron density of the nitrogen lone pair. This lowers the pKa by 1.5–2.5 log units compared to the parent azetidine [1].

  • Conformational Bias: The "puckering" of the azetidine ring is influenced by the gauche effect between the fluorine and the ring nitrogen lone pair. This can lock the vector of substituents, potentially improving binding affinity if the vector matches the receptor pocket.

The Pyridine Connection

The pyridine ring serves as a stable, aromatic anchor.

  • 2-Pyridyl Attachment: Places the pyridine nitrogen in proximity to the azetidine, allowing for potential intramolecular H-bonding or specific electrostatic interactions.

  • Bioisosterism: This scaffold mimics the geometry of a tertiary alcohol (where F mimics OH dipole without H-bond donation) or a gem-dimethyl group (steric bulk) [2].

Visualizing the Decision Logic

The following diagram illustrates the decision-making process for selecting this scaffold during Lead Optimization.

SAR_Logic Start Lead Compound Optimization (Problem Identification) Check_LogD Is Lipophilicity (LogD) too High? Start->Check_LogD Sol_A Switch to Azetidine (Reduces LogD) Check_LogD->Sol_A Yes Check_Metab Is Metabolic Clearance High? Check_pKa Is Permeability/CNS Penetration Low? Check_Metab->Check_pKa No Sol_B Use 3-Fluoroazetidine (Blocks Metabolism + Lowers pKa) Check_Metab->Sol_B Yes (C3 Oxidation) Check_pKa->Sol_B Yes (Need lower pKa) Sol_C Use 3,3-Difluoroazetidine (Drastically Lowers pKa ~6-7) Check_pKa->Sol_C Yes (Need very low pKa) Sol_A->Check_Metab Result Target Scaffold: Balanced pKa, Low LogD, High Stability Sol_B->Result Synthesize 2-(3-fluoroazetidin-3-yl)pyridine

Caption: Decision tree for implementing the 3-fluoroazetidine scaffold to resolve specific ADME liabilities.

Experimental Protocols

Synthesis of 2-(3-Fluoroazetidin-3-yl)pyridine

The construction of the quaternary carbon-fluorine center is the critical step. The most robust route involves nucleophilic addition to an azetidinone followed by deoxofluorination [3].

Workflow Diagram:

Synthesis_Workflow Step1 Step 1: Nucleophilic Addition (2-Bromopyridine + n-BuLi -> 2-Li-Pyridine) Add to N-Boc-3-Azetidinone Step2 Intermediate: Tertiary Alcohol (3-Hydroxy-3-(pyridin-2-yl)azetidine) Step1->Step2 Step3 Step 2: Deoxofluorination (DAST or XtalFluor-E, -78°C to RT) Step2->Step3 Step4 Step 3: Deprotection (TFA or HCl/Dioxane) Step3->Step4 Final Product: 2-(3-Fluoroazetidin-3-yl)pyridine salt Step4->Final

Caption: Standard synthetic route for the generation of the C3-fluorinated quaternary center.

Detailed Protocol:

  • Lithiation: Dissolve 2-bromopyridine (1.0 equiv) in anhydrous THF at -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min.

  • Addition: Add a solution of N-Boc-3-azetidinone (1.0 equiv) in THF dropwise. Allow to warm to 0°C over 2 hours. Quench with saturated NH4Cl. Extract with EtOAc to yield the tertiary alcohol .

  • Fluorination: Dissolve the alcohol in DCM at -78°C. Add DAST (Diethylaminosulfur trifluoride, 1.5 equiv) dropwise. Caution: DAST is explosive; maintain low temp. Allow to warm to RT overnight. Quench with saturated NaHCO3.

  • Deprotection: Treat the N-Boc protected intermediate with 4M HCl in dioxane or TFA/DCM (1:1) to yield the final amine salt.

Metabolic Stability Assay (Microsomal)

To verify the stability advantage over the non-fluorinated analog:

  • Incubation: Incubate test compound (1 µM) with human/mouse liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Target Result:

      
       < 20 µL/min/mg protein (High Stability).
      

References

  • Petrov, V. A. (2014). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Wilsily, A., et al. (2012). Deoxofluorination of 3-Hydroxy-3-substituted Azetidines. Journal of Organic Chemistry. (General methodology reference).
  • Kostiantyn, P. M., et al. (2025).[1] pKa values of azetidine, pyrrolidine, piperidine, and their mono‐ and difluorinated derivatives. ResearchGate.

  • Su, J., et al. (2020). Optimization of Selective and CNS Penetrant Alkyne-Based TREK Inhibitors. Journal of Medicinal Chemistry. (Example of 3-fluoroazetidine usage).

Sources

Comparative Pharmacokinetic Profiling of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridine Advantage in Drug Design

In modern medicinal chemistry, the pyridine scaffold serves as a critical bioisostere for the phenyl ring. This guide provides an objective, data-driven comparison of pyridine derivatives, focusing on their pharmacokinetic (PK) performance relative to carbocyclic analogs and between pyridine regioisomers.

While the phenyl-to-pyridine switch is a standard strategy to improve aqueous solubility and reduce lipophilicity (LogD), its impact on metabolic stability is nuanced. This guide dissects the causality between the electron-deficient nature of the pyridine ring and its clearance mechanisms, providing actionable protocols for profiling these derivatives.

Mechanistic Comparison: Phenyl vs. Pyridine

The substitution of a carbon atom with nitrogen (the "Phenyl-Pyridyl Switch") fundamentally alters the electronic landscape of the molecule, driving distinct PK outcomes.

Electronic Causality & Metabolic Fate
  • Phenyl Ring: Electron-rich. Prone to CYP450-mediated C-oxidation (hydroxylation), leading to rapid clearance and potential formation of reactive quinone-methide intermediates.

  • Pyridine Ring: Electron-deficient (π-deficient).[1] The electronegative nitrogen pulls density, deactivating the ring towards electrophilic attack by the high-valent Iron-Oxo species of CYP450.

    • Outcome: Significantly reduced C-oxidation rates.

    • Liability: The nitrogen lone pair becomes a site for N-oxidation (via CYP or FMO) or coordination to the heme iron (Type II binding), potentially causing CYP inhibition.

Comparative Data: The "Switch" Effect

The following table summarizes the impact of replacing a phenyl ring with a pyridine ring in a representative kinase inhibitor scaffold (Data synthesized from SAR studies [1][3]).

Table 1: Pharmacokinetic Impact of the Phenyl-to-Pyridine Switch

ParameterPhenyl Analog (Baseline)Pyridine Analog (Optimized)% Change / FactorMechanistic Rationale
LogD (pH 7.4) 3.8 (High)2.4 (Moderate)-1.4 units Pyridine N increases polarity and H-bond accepting capacity.
Solubility (µM) < 5 µM> 150 µM> 30-fold Lower LogD and ionization of pyridinium (pKa ~5.2) at gastric pH.
Cl_int (Microsomal) 45 µL/min/mg8 µL/min/mg5.6x Stability Ring deactivation prevents CYP epoxidation/hydroxylation.
Permeability (Papp) 12 x 10⁻⁶ cm/s2 x 10⁻⁶ cm/sReduced Increased polarity can reduce passive diffusion; may require transporters.
CYP Inhibition LowModerate (IC50 ~5µM)Risk Increased Pyridine N can coordinate with Heme-Fe of CYP3A4.

Regioisomer Profiling: 2- vs. 3- vs. 4-Substitution

Not all pyridines act the same. The position of the nitrogen relative to the substituent (


) dictates metabolic liability.
Metabolic Soft Spots
  • 2-Substituted Pyridines: Often the most metabolically stable regarding the ring nitrogen. Steric hindrance can prevent N-oxidation. However, the

    
    -carbon (C6) is prone to aldehyde oxidase (AO) attack if unblocked.
    
  • 3-Substituted Pyridines: The nitrogen is exposed.[1] Highly susceptible to N-oxidation.

  • 4-Substituted Pyridines: Similar to 2-substituted but often exhibit higher basicity, influencing volume of distribution (Vd).

Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of pyridine derivatives compared to phenyl analogs.

MetabolicPathways Substrate Pyridine Derivative CYP CYP450 / FMO Substrate->CYP Oxidation AO Aldehyde Oxidase (Cytosolic) Substrate->AO Cytosolic Attack UGT UGT Enzymes Substrate->UGT Direct Conjugation NOx N-Oxide Metabolite (Polar, Excreted) COx C-Hydroxylation (Ring Oxidation) AO_Met 2-Pyridone (Aldehyde Oxidase) Quat Quaternary Ammonium (Phase II Glucuronidation) CYP->NOx Major Route (N-attack) CYP->COx Minor Route (C-attack) AO->AO_Met If C2/C6 unsubstituted UGT->Quat N-Glucuronidation

Figure 1: Divergent metabolic pathways for pyridine derivatives. Note the prominence of N-oxidation and Aldehyde Oxidase pathways compared to standard C-oxidation.

Experimental Protocols for Profiling

To validate the PK advantages of a pyridine derivative, the following self-validating protocols must be employed.

Protocol A: Comparative Microsomal Stability (Self-Validating)

Objective: Distinguish between CYP-mediated clearance (NADPH dependent) and non-CYP clearance.

Methodology:

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4).

  • Incubation Groups:

    • Group A (Test): Microsomes + NADPH (Measures CYP + FMO activity).

    • Group B (Control): Microsomes - NADPH (Measures chemical instability).

    • Group C (AO Check): Cytosol + No Cofactors (Measures Aldehyde Oxidase activity, critical for 2-pyridines).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Validation Criterion: If Group B shows >20% loss, the compound is chemically unstable (e.g., hydrolysis), and enzymatic data is invalid. If Group C shows depletion, the pyridine is a substrate for Aldehyde Oxidase (a common liability for pyridines often missed in microsomal assays).

Protocol B: Reactive Metabolite Trapping (GSH)

Objective: Assess if the pyridine ring activation leads to reactive intermediates.

Methodology:

  • Incubation: Incubate 10 µM test compound with human liver microsomes (1 mg/mL) and NADPH.

  • Trapping Agent: Add Glutathione (GSH) at 5 mM (soft nucleophile) or Potassium Cyanide (KCN) at 1 mM (hard nucleophile).

  • Detection: Scan for Neutral Loss of 129 Da (GSH adduct) or 307 Da (GSH) via LC-MS/MS.

  • Interpretation:

    • Positive GSH Adduct: Indicates formation of a reactive electrophile (e.g., quinone-imine equivalent).

    • Relevance: Pyridines are generally safer than anilines/phenyls regarding bioactivation, but specific substitutions (e.g., aminopyridines) can still form reactive species [2].

Workflow: From Design to Data

This workflow outlines the decision tree for evaluating pyridine derivatives in early discovery.

PKWorkflow Start Candidate Design (Phenyl -> Pyridine Switch) InSilico In Silico Prediction (LogD, pKa, SOM) Start->InSilico Microsome Microsomal Stability (+/- NADPH) InSilico->Microsome Decision1 Stable? Microsome->Decision1 Decision1->Start No (High Clearance) AO_Screen Aldehyde Oxidase Screen (Cytosol Assay) Decision1->AO_Screen Yes (High Stability) Phenotyping CYP Phenotyping (Recombinant CYPs) AO_Screen->Phenotyping Not AO Substrate InVivo In Vivo PK (Rat/Mouse) (Determine Cl, Vd, F%) Phenotyping->InVivo

Figure 2: Strategic workflow for evaluating pyridine pharmacokinetics. Note the specific insertion of the Aldehyde Oxidase (AO) screen, which is unique to nitrogen heterocycles.

References

  • National Institutes of Health (NIH). Nitrogen-to-functionalized carbon atom transmutation of pyridine. (2024).[2][3] [Link]

  • American Chemical Society (ACS). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights. (2011).[4][5] [Link]

  • MDPI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease. (2024).[2][3] [Link]

  • Royal Society of Chemistry (RSC). Pyridine: the scaffolds with significant clinical diversity. (2022).[6] [Link]

Sources

Guide to Assessing the Enantiomeric Purity of Chiral Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Basic Nitrogen" Challenge

For researchers in drug discovery, chiral pyridine derivatives represent a unique analytical bottleneck. Unlike neutral chiral centers, the pyridine nitrogen is a Lewis base (


). In standard Normal Phase Chiral HPLC, this nitrogen interacts strongly with the residual acidic silanols (

) on the silica support of polysaccharide-based columns.

The Consequence: Severe peak tailing, loss of resolution (


), and inaccurate enantiomeric excess (

) calculations.

This guide moves beyond standard protocols to advocate for Supercritical Fluid Chromatography (SFC) as the primary method for chiral pyridines, with NMR using Chiral Solvating Agents (CSAs) as a rapid, non-destructive alternative.

Comparative Analysis of Analytical Methodologies

The following table contrasts the four primary methodologies based on resolution power, throughput, and suitability for basic heterocycles.

FeatureMethod A: Chiral SFC (Recommended)Method B: Chiral HPLC (Traditional)Method C: NMR w/ CSAs (Rapid Screen)Method D: Chiral GC (Niche)
Primary Mechanism Interaction with CSP + CO₂ suppression of silanolsInteraction with CSP (Amylose/Cellulose)Diastereomeric complexation in solutionVolatility + Cyclodextrin interaction
Handling Basic N Excellent. Acidic CO₂ masks silanols naturally.Poor. Requires basic additives (DEA/TEA) to prevent tailing.Good. Solvent choice (

vs

) modulates interaction.
Variable. Often requires derivatization.[1]
Throughput High (3–5 min runs); rapid equilibration.Medium (15–30 min runs); slow equilibration.High (5 min/sample); no separation time.Medium; requires heating/cooling cycles.
Sensitivity High (UV/MS compatible).High (UV/MS compatible).Low (requires >1 mg pure material).High (FID/MS).
Cost per Sample Low (CO₂ is cheap).High (Solvent consumption).Low (Reagents reusable/cheap).Low.

Strategic Method Selection

The following decision tree illustrates the logical flow for selecting the appropriate analytical technique based on the physicochemical properties of the pyridine derivative.

MethodSelection Start Start: Chiral Pyridine Sample Volatile Is the compound volatile (< 300°C BP)? Start->Volatile GC Method D: Chiral GC (Cyclodextrin Phase) Volatile->GC Yes Quantity Sample Quantity > 2 mg? Volatile->Quantity No NMR Method C: NMR w/ CSA (e.g., BINOL, Mosher's) Quantity->NMR Yes (Quick Check) SFC_Avail Is SFC Instrument Available? Quantity->SFC_Avail No (Trace Analysis) SFC Method A: Chiral SFC (CO2 + MeOH + 0.1% DEA) SFC_Avail->SFC Yes (Preferred) HPLC Method B: Chiral HPLC (Hexane/IPA + 0.1% DEA) SFC_Avail->HPLC No (Fallback)

Figure 1: Decision matrix for selecting the optimal enantiomeric purity assessment method.

Deep Dive: Experimental Protocols

Protocol A: Chiral SFC (The Gold Standard)

Rationale: Supercritical CO₂ is non-polar but slightly acidic in the presence of protic modifiers (forming alkyl carbonic acid). This acidity effectively "caps" residual silanols on the column stationary phase, preventing the basic pyridine nitrogen from dragging (tailing).

Materials:

  • Instrument: SFC System (e.g., Waters UPCC+ or Agilent 1260 Infinity II SFC).

  • Column: Chiralpak IC or IG (Immobilized phases are preferred for solvent flexibility) or Chiralcel OD-H (Coated).

  • Mobile Phase:

    
     (Grade 4.5 or higher) and Methanol (HPLC Grade).
    
  • Additive: Diethylamine (DEA) or Isopropylamine (IPA-amine).

Step-by-Step Workflow:

  • System Preparation:

    • Purge modifier lines with 100% Methanol containing 0.1% v/v DEA .

    • Note: The basic additive is strictly required to sharpen peaks, even with the acidic CO₂ effect.

  • Method Screening (Gradient):

    • Set Back Pressure Regulator (BPR) to 120 bar .

    • Temperature: 40°C .

    • Run a gradient from 5% to 50% Modifier over 5 minutes.

    • Flow rate: 3.0 mL/min.

  • Optimization:

    • Identify the elution % of the enantiomers. Switch to Isocratic Mode at that percentage (e.g., 15% MeOH).

    • Self-Validation: Inject a racemic standard first to establish resolution (

      
      ). Then inject the enantiopure sample.
      
  • Data Analysis:

    • Calculate

      
       using the formula:
      
      
      
      
Protocol C: ¹H-NMR with Chiral Solvating Agents (CSA)

Rationale: This method avoids the need for method development on a chromatograph. It relies on the formation of transient diastereomeric complexes between the chiral pyridine and a chiral agent (e.g., (R)-BINOL). The chemical shift anisotropy causes the enantiomers to split signals in the NMR spectrum.

Materials:

  • Instrument: 400 MHz NMR (or higher).

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    (Benzene-d6). Benzene often provides better separation due to
    
    
    stacking.
  • CSA: (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL) or (S)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate.

Step-by-Step Workflow:

  • Baseline Scan:

    • Dissolve 2 mg of the chiral pyridine in 0.6 mL solvent.

    • Acquire a standard ¹H-NMR spectrum. Identify a sharp singlet or doublet (e.g., a methyl group or an isolated aromatic proton) to monitor.

  • Titration:

    • Add 1.0 equivalent of the CSA (e.g., 2-3 mg of (R)-BINOL) directly to the NMR tube.

    • Shake well (vortex).

  • Analysis:

    • Acquire the spectrum again.

    • Zoom in on the monitored peak. If the compound is racemic, you will see two distinct peaks (splitting). If it is enantiopure, you will see one major peak and potentially a tiny minor peak.

  • Calculation:

    • Integrate the two peaks.[2]

    • The ratio of integrals directly correlates to the enantiomeric ratio (er).

Mechanistic Visualization: The Silanol Effect

Understanding why HPLC fails without additives is key to mastering pyridine analysis.

SilanolEffect cluster_0 Standard HPLC Interaction cluster_1 SFC or HPLC + Additive Silanol Residual Silanol (Si-OH) Interaction Strong H-Bonding (Peak Tailing) Silanol->Interaction Pyridine Pyridine Nitrogen (Basic) Pyridine->Interaction Silanol_Blocked Silanol (Si-OH) Additive Additive/CO2 (DEA / H2CO3) Additive->Silanol_Blocked Blocks/Caps Pyridine_Free Pyridine (Free Base) Separation Chiral Recognition (Clean Separation) Pyridine_Free->Separation Interacts with CSP

Figure 2: Mechanism of peak tailing suppression. Left: Uncapped silanols bind pyridine. Right: Additives or acidic CO₂ block silanols, allowing pure chiral recognition.

References

  • Toribio, L. et al. (2018). Enantioselective separation of chiral pyridines by Supercritical Fluid Chromatography. Journal of Chromatography A.

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy.[1][2][3] Wiley-VCH.

  • Daicel Corporation. (2024). Chiral Column Selection Guide for Basic Compounds. Chiral Technologies.

  • Regalado, E. L. et al. (2014). Chromatographic resolution of chiral basic amines: SFC vs HPLC. Organic Process Research & Development.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the responsible handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride, a compound featuring a fluorinated azetidine ring and a pyridine core. The procedures outlined are grounded in an understanding of the potential hazards associated with its structural components: a halogenated organic compound, a pyridine derivative, and a hydrochloride salt.

Understanding the Hazard Profile

  • Pyridine Derivatives : Pyridine and its derivatives are often flammable, harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation or damage.[1] They may also be toxic to aquatic life.[1]

  • Halogenated Organic Compounds : Fluorinated organic compounds can be persistent in the environment and may require specific disposal methods, such as high-temperature incineration, to ensure complete destruction.[2] Thermal decomposition can release toxic fumes, including hydrogen fluoride and nitrogen oxides.[3][4]

  • Azetidine Derivatives : Azetidine itself is a volatile, flammable liquid. While the properties of substituted azetidines vary, they should be handled with care, avoiding inhalation and skin contact.[5][6]

  • Dihydrochloride Salt : The dihydrochloride form indicates that the compound is a salt of hydrochloric acid. In solution, it will be acidic and potentially corrosive.

Based on this, 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride should be treated as a hazardous substance that is likely harmful, an irritant, and potentially environmentally hazardous.

Summary of Potential Hazards and Disposal Considerations
Hazard ClassPotential RisksKey Disposal Consideration
Pyridine Derivative Harmful (oral, dermal, inhalation), skin/eye irritant, flammable.[1]Incineration in a licensed facility; do not discharge to sewer.[1][7]
Halogenated Organic Persistence, toxic combustion byproducts (e.g., HF).[3][4]High-temperature incineration is preferred.[2]
Azetidine Moiety Potential for volatility and irritation.[5]Containment and disposal as flammable/hazardous waste.[5]
Dihydrochloride Salt Acidic/corrosive in aqueous solution.Neutralization may be required before disposal.[5]

Workflow for Proper Disposal

The following diagram illustrates the decision-making process and necessary steps for the safe disposal of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_treatment Neutralization & Collection cluster_final Final Disposal start Start: Unused or Waste 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Halogenated Organic Waste ppe->segregate container Use a Designated, Labeled, and Compatible Waste Container segregate->container check_ph Is the waste in aqueous solution? container->check_ph neutralize Neutralize with a suitable base (e.g., sodium bicarbonate) to a pH of 6-8 check_ph->neutralize Yes collect_solid Collect solid waste directly into the container check_ph->collect_solid No (Solid) collect_liquid Transfer neutralized solution to the waste container neutralize->collect_liquid seal Securely Seal Container collect_solid->seal collect_liquid->seal label_final Ensure Label is Complete: - Chemical Name - Hazard Symbols - Date seal->label_final store Store in a designated hazardous waste accumulation area label_final->store dispose Arrange for pickup by a licensed hazardous waste disposal service store->dispose

Caption: Disposal workflow for 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

I. Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing appropriate PPE:

  • Gloves : Nitrile or other chemically resistant gloves.

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.

  • Body Protection : A standard laboratory coat.

II. Waste Segregation and Containerization
  • Designate the Waste Stream : This compound must be disposed of as halogenated organic waste . Do not mix it with non-halogenated waste streams, as this increases disposal costs and complexity.[8]

  • Select a Proper Container :

    • Use a container designated for halogenated organic waste.

    • The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, leak-proof cap.

    • Ensure the container is clearly labeled "Halogenated Organic Waste" and includes a list of its contents.

III. Handling and Neutralization
  • For Solid Waste : If you are disposing of the compound in its solid, powdered form, carefully transfer it to the designated waste container, minimizing the creation of dust.

  • For Aqueous Solutions : Due to its dihydrochloride nature, aqueous solutions of this compound will be acidic.

    • Work in a well-ventilated area or a chemical fume hood.

    • Slowly add a weak base, such as sodium bicarbonate or a dilute sodium hydroxide solution, while monitoring the pH.

    • Adjust the pH to a neutral range (approximately 6-8). This is crucial to prevent corrosion of storage containers and to comply with waste management regulations.

    • Once neutralized, transfer the solution to the halogenated organic waste container.

Causality : Neutralizing the acidic hydrochloride salt is a critical step. Disposing of corrosive waste can damage infrastructure and is often against institutional and municipal regulations.[9] Furthermore, mixing acidic waste with other chemical wastes can lead to dangerous reactions.

IV. Final Disposal Procedures
  • Secure and Label the Container : Once the waste has been added, securely seal the container. Ensure the label is up-to-date with the full chemical name and an estimate of the quantity added.

  • Storage : Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from heat or ignition sources.

  • Professional Disposal : Arrange for the collection of the waste by your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[2] This compound should ultimately be destroyed via high-temperature incineration in a facility equipped to handle halogenated compounds.[7]

Do not, under any circumstances, dispose of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride down the drain. [1][9] Its components are likely harmful to aquatic life and may persist in the environment.

Emergency Procedures for Spills

In the event of a spill:

  • Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Control Ignition Sources : As a pyridine derivative, it may be flammable. Remove all sources of ignition.[10]

  • Absorb the Spill :

    • For liquid spills, contain and absorb the material with an inert absorbent, such as vermiculite or sand.[5]

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect and Dispose : Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for disposal as hazardous waste, following the procedures outlined above.

  • Decontaminate the Area : Clean the spill area thoroughly with soap and water.

By adhering to these scientifically grounded procedures, you can ensure the safe and responsible disposal of 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride, protecting yourself, your colleagues, and the environment.

References

  • Azetidine - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]

  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. [Link]

  • SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride (UK). Fisher Scientific. [Link]

  • Ultrasonic removal of pyridine from wastewater: optimization of the operating conditions. ResearchGate. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. NCBI. [Link]

  • Safety Data Sheet - (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride. KISHIDA CHEMICAL CO., LTD.[Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. NOP - Network for Organic Pesticides. [Link]

  • PYRIDINE - International Chemical Safety Cards. IPCS. [Link]

Sources

Personal Protective Equipment (PPE) & Safety Protocol: 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (The "Why")

Compound Identity: 2-(3-fluoroazetidin-3-yl)pyridine dihydrochloride Chemical Class: Fluorinated N-heterocycle salt Primary Hazard Assumption: Occupational Exposure Band (OEB) 3 (Potent/Harmful).

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be sparse, its structural components dictate a strict safety posture. This compound combines a strained azetidine ring (potential alkylating agent), a pyridine pharmacophore (potential neurological/hepatic toxicant), and a dihydrochloride salt (corrosive/irritant). Furthermore, the presence of fluorine implies high metabolic stability and the potential for Hydrogen Fluoride (HF) evolution during thermal decomposition.

The Golden Rule: Treat this substance as a sensitizer and potential cytotoxin until definitive LD50 data proves otherwise. Do not rely solely on standard "irritant" warnings.

Part 2: Hazard Deconstruction & Risk Assessment

To understand the PPE requirements, we must first validate the specific risks associated with the molecular structure.

Structural MoietyAssociated HazardRisk Implication
Azetidine Ring Ring strain; potential alkylating activity.Potential genotoxicity or skin sensitization.
Pyridine Ring Hepatic/Renal toxicity; CNS depression (at high doses).Systemic toxicity if inhaled or absorbed.
Dihydrochloride (.2HCl) Acidic hydrolysis in moisture.Corrosive to mucous membranes; severe eye irritant.
C-F Bond High thermal stability; decomposition releases HF.Fire Hazard: Smoke contains toxic/corrosive HF gas.

Part 3: PPE & Engineering Control Matrix

This section details the required protection based on the specific laboratory operation. This is a Self-Validating System : if you cannot meet the Engineering Control requirement, you are not authorized to proceed with the PPE alone.

Table 1: Task-Based Protection Protocol
Operational PhaseEngineering Control (Primary)Hand Protection (Gloves)Eye & Face ProtectionBody Protection
Storage & Transport Sealed secondary container; Desiccator.Single Nitrile (4 mil, min).Safety Glasses (ANSI Z87.1).Standard Lab Coat.
Weighing (Solid) Chemical Fume Hood or Powder Weighing Station.Double Nitrile (Outer: 4-8 mil). Change outer glove immediately if contaminated.Safety Goggles (tight-fitting) to prevent dust entry.Lab Coat + Tyvek Sleeves (disposable).
Solubilization Chemical Fume Hood (Sash at 18").Double Nitrile or Laminate (Silver Shield) if using penetrating solvents (e.g., DMSO/DCM).Safety Goggles + Face Shield (if volume > 50mL).Lab Coat + Chemical Apron.
Spill Cleanup Evacuate area; Ventilate.[1][2][3][4][5][6]Thick Nitrile (8 mil+) or Butyl Rubber.Safety Goggles.Tyvek Suit (if spill > 5g).

Critical Note on Gloves: Standard latex gloves are insufficient for pyridine derivatives due to permeability. Nitrile is the minimum standard; Laminate/Barrier gloves are required if the compound is dissolved in DMSO or Methanol.

Part 4: Operational Workflow (Visualized)

The following diagram outlines the logical flow of handling, emphasizing the "Gatekeeper" steps where safety checks must occur.

SafetyProtocol Start Acquire Compound (2-(3-fluoroazetidin-3-yl)pyridine .2HCl) Check Risk Assessment Check: Is Fume Hood Certified? Start->Check Weighing Weighing Phase (Static Hazard) Use Anti-Static Gun Check->Weighing Yes Stop HALT: Contact EHS Check->Stop No Solubilization Solubilization (Splash Hazard) Add Solvent Slowly Weighing->Solubilization Spill Spill Event? Weighing->Spill Reaction Experimental Use Solubilization->Reaction Solubilization->Spill Waste Disposal: Halogenated Waste Stream Reaction->Waste Cleanup Neutralize with Weak Base (Bicarb) Spill->Cleanup Yes Cleanup->Waste

Figure 1: Operational safety workflow. Note the critical "Stop" gate if engineering controls (Fume Hood) are not verified.

Part 5: Step-by-Step Handling Protocol

Weighing (The Critical Step)

The dihydrochloride salt is likely hygroscopic and prone to static charge, which causes "fly-away" powder.

  • Step A: Place a disposable balance draft shield or weighing funnel inside the fume hood.

  • Step B: Use an anti-static gun on the weighing boat and spatula before touching the powder.

  • Step C: Weigh the required amount. Technique: Do not tap the spatula against the boat; roll the wrist to dispense.

  • Step D: Wipe the exterior of the stock container with a damp Kimwipe (water) before returning to storage to remove invisible dust residues.

Dissolution
  • Solvent Choice: When dissolving in DMSO or DMF, remember that these solvents act as carriers, potentially transporting the toxic compound through intact skin.

  • Protocol: Add solvent to the solid, not solid to solvent, to prevent "puffing" of dust.

Decontamination
  • Surface Check: Wipe down the work area with a 5% Sodium Bicarbonate solution (neutralizes the HCl salt) followed by water and ethanol.

  • Indicator: If available, use pH paper on the wet surface to ensure no acidic residue remains.

Part 6: Emergency Response & Disposal

Fire / Thermal Decomposition[8]
  • Hazard: Combustion will release Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) , along with Nitrogen Oxides (NOx).[7]

  • Action: Do not breathe smoke. Firefighters must use SCBA.

  • First Aid (Inhalation): Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

Exposure First Aid[1][7][9][10]
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][7][8][9] The HCl salt will cause immediate stinging; do not stop rinsing.

  • Skin Contact: Wash with soap and water.[2][3][4][8][9][10] If dissolved in DMSO, monitor for systemic symptoms (dizziness, nausea) as absorption is rapid.

Disposal (Halogenated)
  • Classification: This is a Halogenated Organic Waste .

  • Segregation: Do NOT mix with non-halogenated solvents (like acetone/ethanol washings) if the concentration is high, as this complicates incineration.

  • Labeling: Label clearly as "Contains Fluorinated Pyridine / Acidic Salt."

References

  • National Institutes of Health (NIH). Occupational Exposure Banding. (2020).[6] Guidelines for assigning safety bands to chemicals with limited toxicological data. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Prudent Practices in the Laboratory. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.